4-(2,6-Dichloropyrimidin-4-yl)morpholine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(2,6-dichloropyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3O/c9-6-5-7(12-8(10)11-6)13-1-3-14-4-2-13/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGYMWHOBGSQCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469008 | |
| Record name | 4-(2,6-Dichloropyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52127-83-0 | |
| Record name | 4-(2,6-Dichloropyrimidin-4-yl)-morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52127-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,6-Dichloropyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 4-(2,6-Dichloropyrimidin-4-yl)morpholine
CAS Number: 52127-83-0
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,6-Dichloropyrimidin-4-yl)morpholine is a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research.[1] Its structural framework, featuring a dichloropyrimidine ring linked to a morpholine moiety, makes it a valuable intermediate for the synthesis of a diverse range of biologically active molecules.[2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a particular focus on its role as a putative inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 52127-83-0 | [5] |
| Molecular Formula | C₈H₉Cl₂N₃O | [5] |
| Molecular Weight | 234.08 g/mol | [5] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 125 °C | [6][7] |
| Boiling Point (Predicted) | 396.1 ± 42.0 °C | [6] |
| Density (Predicted) | 1.435 ± 0.06 g/cm³ | [6] |
| Solubility | Dichloromethane, Ethyl Acetate | [6][7] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [6][7] |
Synthesis
The synthesis of this compound can be achieved through the nucleophilic substitution of a chlorine atom on a trichloropyrimidine precursor with morpholine. A documented method involves the reaction of 2,4,6-trichloropyrimidine with morpholine. It is important to note that this reaction can yield a mixture of regioisomers, with the desired 4-substituted product being the minor isomer in the cited protocol.[8]
Experimental Protocol: Synthesis of this compound (as a minor product)
This protocol describes the synthesis of the regioisomeric mixture containing this compound.[8]
Materials:
-
2,4,6-Trichloropyrimidine
-
Morpholine
-
Acetone
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Combine 2,4,6-trichloropyrimidine (1.0 eq) with acetone in a reaction flask and cool the mixture to 0 °C.
-
Slowly add morpholine (1.05 eq) to the cooled mixture at 0 °C.
-
Stir the reaction mixture at 0 °C for 15 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for another 15 minutes.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 20% ethyl acetate in hexanes solution as the eluent.
-
Upon completion, concentrate the reaction mixture using a rotary evaporator.
-
Further dry the crude product under high vacuum.
-
Purify the crude product by silica gel column chromatography, eluting with 20% ethyl acetate in hexanes. This will separate the major regioisomer (4-(4,6-Dichloropyrimidin-2-yl)morpholine) from the minor regioisomer (this compound).[8]
Note: For a higher yield of the target compound, regioselective synthesis strategies should be explored. This may involve the use of protecting groups or alternative pyrimidine precursors to direct the nucleophilic attack to the C4 position.[9][10]
Synthesis Workflow
Caption: Synthetic route to this compound.
Biological Activity and Mechanism of Action
The morpholine-pyrimidine scaffold is a recognized pharmacophore in the development of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway.[2] This pathway is a central regulator of cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many cancers.[3][4] Therefore, this compound is a compound of interest for its potential anticancer properties.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of phosphoinositide 3-kinase (PI3K), which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). Activated Akt then phosphorylates a range of downstream targets, including the mammalian target of rapamycin (mTOR), which ultimately leads to the regulation of protein synthesis, cell growth, and proliferation.[3]
Caption: Putative inhibition of the PI3K/Akt/mTOR pathway.
Proposed Experimental Workflow for Biological Evaluation
To assess the anticancer potential of this compound, a series of in vitro assays can be performed.
References
- 1. mdpi.com [mdpi.com]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 52127-83-0|this compound|BLD Pharm [bldpharm.com]
- 6. 52127-83-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. 4-(4,6-Dichloropyrimidin-2-yl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethylphenyl)- 4-Alkyl-1H-[1,2,3]-Triazoles [mdpi.com]
An In-depth Technical Guide to 4-(2,6-Dichloropyrimidin-4-yl)morpholine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(2,6-Dichloropyrimidin-4-yl)morpholine, a heterocyclic compound of interest to researchers and professionals in drug development and agrochemical synthesis.
Chemical Identity and Properties
This compound is a substituted pyrimidine derivative. The presence of the dichloro-pyrimidine core and the morpholine moiety makes it a versatile building block in medicinal chemistry and material science.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₈H₉Cl₂N₃O | [1][2][3][4] |
| Molecular Weight | 234.08 g/mol | [1][2][3] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 125 °C | [1][5][6] |
| Boiling Point (Predicted) | 396.1 ± 42.0 °C at 760 mmHg | [2][5][6] |
| Density (Predicted) | 1.435 ± 0.06 g/cm³ | [2][5][6] |
| Storage Conditions | 2 - 8 °C, under inert atmosphere | [1][3][5][6] |
| CAS Number | 52127-83-0 | [1][2] |
Experimental Protocols
The following section details a reported method for the synthesis of this compound as a secondary product in the synthesis of its regioisomer.
Synthesis of this compound via Nucleophilic Substitution [7][8]
This protocol describes the synthesis of 4-(4,6-Dichloropyrimidin-2-yl)morpholine, which also yields this compound as a minor regioisomer.
Materials:
-
2,4,6-Trichloropyrimidine
-
Morpholine
-
Acetone
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
A solution of 2,4,6-Trichloropyrimidine (1.0 eq) in acetone is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.
-
Morpholine (1.05 eq) is added dropwise to the cooled solution with continuous stirring.
-
The reaction mixture is stirred at 0 °C for 15 minutes.
-
The ice bath is removed, and the mixture is allowed to warm to room temperature, followed by an additional 15 minutes of stirring.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a 20% ethyl acetate in hexanes as the mobile phase.
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is further dried under high vacuum.
-
Purification is carried out using silica gel column chromatography with 20% ethyl acetate in hexanes as the eluent. This compound is isolated as the secondary regioisomer.
Applications in Drug Discovery and Development
The unique structure of this compound, featuring a reactive dichloropyrimidine core, makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of antiviral and anticancer agents.[1] The morpholine moiety is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties.[9][10]
Conceptual Workflow: Kinase Inhibitor Drug Discovery
The following diagram illustrates a conceptual workflow for the discovery of novel kinase inhibitors, a common application for pyrimidine-based scaffolds.
Caption: Conceptual workflow for kinase inhibitor drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 52127-83-0 [chemnet.com]
- 3. 52127-83-0|this compound|BLD Pharm [bldpharm.com]
- 4. PubChemLite - this compound (C8H9Cl2N3O) [pubchemlite.lcsb.uni.lu]
- 5. 52127-83-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound CAS#: 52127-83-0 [m.chemicalbook.com]
- 7. 4-(4,6-Dichloropyrimidin-2-yl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 8. 4-(4,6-Dichloropyrimidin-2-yl)morpholine | 10397-13-4 [chemicalbook.com]
- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(2,6-Dichloropyrimidin-4-yl)morpholine Structural Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activity, and structure-activity relationships (SAR) of structural analogs of 4-(2,6-dichloropyrimidin-4-yl)morpholine. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.
Core Compound and Rationale
The scaffold of this compound combines a pyrimidine ring, a common feature in kinase inhibitors that often mimics the adenine base of ATP, with a morpholine moiety.[1][2] The morpholine group can enhance aqueous solubility and metabolic stability, and its oxygen atom can act as a hydrogen bond acceptor, contributing to binding affinity with target proteins.[4] The dichloro-substitution at the 2 and 6 positions of the pyrimidine ring provides reactive sites for further chemical modification, allowing for the generation of a diverse library of analogs.
Synthesis of Structural Analogs
The synthesis of 4-(2,6-disubstituted-pyrimidin-4-yl)morpholine analogs generally involves a nucleophilic substitution reaction. Typically, a commercially available 2,4,6-trichloropyrimidine is used as the starting material. The differential reactivity of the chlorine atoms on the pyrimidine ring allows for sequential and selective substitution.
A general synthetic approach involves the initial reaction of 2,4,6-trichloropyrimidine with morpholine at a controlled temperature. This selectively substitutes the more reactive chlorine at the 4-position. Subsequent substitutions at the 2- and 6-positions can be achieved by reacting the resulting this compound with various nucleophiles, such as amines, thiols, or alcohols, often under basic conditions or with palladium catalysis for cross-coupling reactions.[5]
Biological Activity and Structure-Activity Relationship (SAR)
Structural analogs of this compound have primarily been investigated for their anticancer properties, with a focus on their ability to inhibit cell proliferation and induce apoptosis. The primary mechanism of action for many of these compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][2][3]
Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of selected structural analogs against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | Core Scaffold Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 8d | Thiopyrano[4,3-d]pyrimidine fused ring | A549 (Lung) | 6.02 ± 1.22 | [3] |
| PC-3 (Prostate) | 8.91 ± 0.72 | [3] | ||
| MCF-7 (Breast) | 8.39 ± 1.91 | [3] | ||
| HepG2 (Liver) | 10.27 ± 0.94 | [3] | ||
| 2g | N-benzyl pyrimidine-2,4(1H,3H)-dione | SW480 (Colorectal) | 5.10 ± 2.12 | [4] |
| MCF-7 (Breast) | 19.60 ± 1.13 | [4] |
Key SAR Observations:
-
Substituents on Aryl Rings: For several series of analogs, the presence of electron-withdrawing groups (e.g., -Cl, -F, -Br, -CF3) on phenyl rings appended to the core scaffold generally leads to enhanced cytotoxic activity compared to electron-donating groups (e.g., -OCH3, -CH3).[3][4]
-
Fused Ring Systems: The fusion of the pyrimidine ring with other heterocyclic systems, such as in the thiopyrano[4,3-d]pyrimidine derivatives, has been shown to be beneficial for cytotoxic activity.[3]
-
Substituent Position: The position of substituents on appended aryl rings can influence activity, with para-substitution often being more favorable.[4]
Kinase Inhibitory Activity
A number of 4-(pyrimidin-4-yl)morpholine analogs have been evaluated for their inhibitory activity against specific kinases in the PI3K/Akt/mTOR pathway.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 8d | PI3Kα | Moderate Inhibition | [3] |
| 4a | PI3Kα | 120 | [1] |
| 4b | PI3Kα | 151 | [1] |
Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated. Structural analogs of this compound often act as ATP-competitive inhibitors of kinases within this pathway, such as PI3K and mTOR.[2][5] By blocking the activity of these kinases, the downstream signaling is inhibited, leading to reduced cell proliferation and increased apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(2,6-Dichloropyrimidin-4-yl)morpholine: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2,6-Dichloropyrimidin-4-yl)morpholine is a heterocyclic compound that has garnered significant interest in medicinal chemistry. Its unique structure, featuring a dichloropyrimidine core linked to a morpholine moiety, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its synonyms, alternative names, and key chemical properties. A detailed experimental protocol for its synthesis is presented, alongside spectral data for its characterization. Furthermore, this document explores the pivotal role of the 4-(pyrimidin-4-yl)morpholine scaffold in the development of targeted therapies, particularly as kinase inhibitors in oncology.
Compound Identification and Chemical Properties
This compound is systematically named and identified by various synonyms and registry numbers, crucial for accurate documentation and procurement in a research setting.
Synonyms and Alternative Names:
-
Morpholine, 4-(2,6-dichloro-4-pyrimidinyl)-
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 52127-83-0 | [1] |
| Molecular Formula | C₈H₉Cl₂N₃O | [1] |
| Molecular Weight | 234.08 g/mol | [1] |
| Appearance | White to light yellow powder or crystal | [1] |
| Melting Point | 125 °C | [1][4] |
| Boiling Point (Predicted) | 396.1 ± 42.0 °C | [4] |
| Density (Predicted) | 1.435 ± 0.06 g/cm³ | [4] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [4] |
| Storage Conditions | Store at 2 - 8 °C under an inert atmosphere (e.g., nitrogen or argon). | [4] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the nucleophilic substitution of a chlorine atom on a trichloropyrimidine starting material with morpholine. The following protocol describes a method that yields the target compound as a minor regioisomer.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a procedure for the synthesis of its isomer, 4-(4,6-Dichloropyrimidin-2-yl)morpholine, where the target compound is obtained as a secondary product.[5][6]
Materials:
-
2,4,6-Trichloropyrimidine
-
Morpholine
-
Acetone
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
A solution of 2,4,6-trichloropyrimidine (1.0 equivalent) in acetone is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.
-
Morpholine (1.05 equivalents) is added dropwise to the cooled solution with stirring.[5][6]
-
The reaction mixture is stirred at 0 °C for 15 minutes, then allowed to warm to room temperature and stirred for an additional 15 minutes.[5][6]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) using a 20% ethyl acetate in hexane solution as the eluent.[5][6]
-
Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then dried under a high vacuum.[5][6]
-
The crude product is purified by silica gel column chromatography, eluting with a 20% ethyl acetate in hexane solution. This separates the major regioisomer, 4-(4,6-dichloropyrimidin-2-yl)morpholine, from the desired minor regioisomer, this compound.[5][6]
Expected Yield:
Spectroscopic Data
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | (300 MHz, CDCl₃) δ 6.56 (s, 1H), 3.85-3.60 (m, 8H) | [5][6] |
| ¹³C NMR | (101 MHz, CDCl₃) δ 161.75, 160.55, 108.31, 66.59, 44.39 | [5][6] |
| HRMS | [M]⁺ calculated for C₈H₉Cl₂N₃O: 234.0201; found: 234.0196 | [5][6] |
Role in Drug Discovery and Development
While this compound itself is not typically an end-product therapeutic, it serves as a crucial building block in the synthesis of more complex and potent drug candidates. The dichloropyrimidine core provides two reactive sites (the chlorine atoms) for further functionalization, allowing for the systematic exploration of chemical space and the optimization of biological activity.
The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.
Application in Kinase Inhibitor Synthesis
A significant application of the 4-(pyrimidin-4-yl)morpholine scaffold is in the development of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Derivatives of this compound have been investigated as inhibitors of several important kinases:
-
Epidermal Growth Factor Receptor (EGFR): The pyrimidine core is a well-established hinge-binding motif for EGFR inhibitors.[7] Derivatives are being explored to overcome resistance to existing therapies in non-small cell lung cancer, particularly those with T790M/L858R mutations.[7]
-
Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR): The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[8] The morpholine group in PI3K inhibitors has been shown to enhance potency and selectivity.[9] Several potent and selective mTOR inhibitors feature a 4-morpholino-pyrimidine scaffold.[10]
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Representative Signaling Pathway
Caption: The PI3K/Akt/mTOR pathway, a common target for pyrimidine-morpholine inhibitors.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in drug discovery, particularly in the synthesis of kinase inhibitors for oncology. Its straightforward, albeit regioisomer-producing, synthesis and the dual functionality of its dichloropyrimidine core make it an attractive starting point for the development of novel therapeutics. The morpholine moiety often imparts favorable pharmacokinetic properties, further enhancing its utility. This guide provides foundational knowledge for researchers aiming to leverage this important scaffold in their drug development programs. Further research into stereoselective synthesis methods to favor this particular isomer could enhance its accessibility and utility.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(2,6-Dichloro-4-pyrimidyl)morpholine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. calpaclab.com [calpaclab.com]
- 4. 52127-83-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4-(4,6-Dichloropyrimidin-2-yl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 6. 4-(4,6-Dichloropyrimidin-2-yl)morpholine | 10397-13-4 [chemicalbook.com]
- 7. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(2,6-Dichloropyrimidin-4-yl)morpholine: A Technical Guide to its Postulated Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,6-Dichloropyrimidin-4-yl)morpholine is a heterocyclic compound featuring a dichloropyrimidine core substituted with a morpholine ring. While it is primarily documented as a versatile chemical intermediate in the synthesis of pharmaceuticals, particularly in the development of antiviral and anticancer agents, its structural motifs are prevalent in a variety of biologically active molecules.[1] The inherent reactivity of the dichloro-substituted pyrimidine ring allows for further functionalization, making it an attractive scaffold in medicinal chemistry. The morpholine moiety is a common feature in many approved drugs, often incorporated to improve physicochemical properties such as solubility and to form key interactions with biological targets.
This technical guide provides an in-depth overview of the postulated mechanisms of action for this compound, based on extensive research into its core structural components and analogous compounds. The primary focus will be on its potential roles as a kinase inhibitor, specifically targeting the PI3K/Akt/mTOR pathway and Focal Adhesion Kinase (FAK), and as an inhibitor of tubulin polymerization. The information presented herein is intended to provide a strong foundation for future research and drug development efforts involving this compound and its derivatives.
Postulated Mechanism of Action 1: PI3K/Akt/mTOR Pathway Inhibition
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway is a common event in various human cancers, making its components highly attractive targets for therapeutic intervention.[2][3] The morpholino-pyrimidine scaffold, a key feature of this compound, is a well-established pharmacophore for inhibitors of PI3K and other related kinases.[3] The morpholine oxygen is known to form a crucial hydrogen bond in the hinge region of the kinase ATP-binding pocket, contributing to the potency and selectivity of these inhibitors.[3]
Several studies have reported on morpholino-pyrimidine derivatives as potent inhibitors of the PI3K/Akt/mTOR pathway.[3][4][5] For instance, trisubstituted morpholinopyrimidines have been shown to be potent PI3K inhibitors, with activity exceeding that of the well-characterized inhibitor ZSTK474.[4]
Quantitative Data: PI3K Inhibition by Structurally Related Compounds
| Compound Class | Specific Compound Example | Target | IC50 (nM) | Reference |
| Trisubstituted Morpholinopyrimidine | Compound 14 | PI3K | More potent than ZSTK474 | [4] |
| 1,3,5-triazine derivative | ZSTK474 | PI3Kα | 5.0 | [6] |
| 1,3,5-triazine derivative | ZSTK474 | PI3Kδ | 3.9 | [6] |
| Pyrimidone anilide | Compound 25 | PI3Kβ | Potent p-Akt inhibition | [5] |
Experimental Protocol: In Vitro PI3K Kinase Assay (Luminescence-Based)
This protocol outlines a method for determining the in vitro inhibitory activity of a test compound, such as this compound, against PI3K isoforms. The assay measures the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Recombinant human PI3K isoforms (e.g., PI3Kα, PI3Kβ, PI3Kδ)
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP
-
Test compound (serially diluted)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in the kinase assay buffer. A DMSO control should be included.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the PI3K enzyme to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of the PIP2/ATP mixture to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition
Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.
Postulated Mechanism of Action 2: Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. They play a crucial role in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Consequently, agents that interfere with microtubule dynamics are potent anticancer drugs.
Recent studies have identified that novel series of substituted 4-(pyrimidin-2-yl)morpholines target microtubule polymerization with nanomolar efficacy.[7] These compounds have been shown to bind to the colchicine pocket located at the interface of the α- and β-tubulin subunits, leading to microtubule destabilization.[7] This action results in a G2/M phase cell cycle arrest and subsequent induction of apoptosis.[7]
Quantitative Data: Tubulin Polymerization Inhibition by Structurally Related Compounds
| Compound Class | Cellular Effect | EC50 (nM) | Reference |
| Substituted 4-(pyrimidin-2-yl)morpholines | Inhibition of cellular microtubule polymerization | 20-90 | [7] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol describes a method to monitor the effect of a test compound on the polymerization of purified tubulin in vitro using a fluorescent reporter.
Materials:
-
Purified tubulin protein (>99% pure, e.g., from porcine brain)
-
Tubulin polymerization assay buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol (as a polymerization enhancer)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compound (serially diluted)
-
Positive control (e.g., Nocodazole for inhibition, Paclitaxel for stabilization)
-
Black, flat-bottom 96-well plates
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compound and controls in the polymerization buffer.
-
Reaction Setup (on ice):
-
In a pre-chilled 96-well plate, add 5 µL of the diluted test compound or control.
-
Prepare a tubulin reaction mix containing tubulin protein (e.g., 2 mg/mL final concentration), GTP (1 mM final), glycerol (10% final), and the fluorescent reporter dye in the polymerization buffer.
-
Add 45 µL of the tubulin reaction mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 350 nm and emission at 440 nm for DAPI) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of the test compound on the rate and extent of tubulin polymerization.
-
Calculate the EC50 value for inhibition of polymerization.
-
Mechanism Diagram: Tubulin Polymerization and Inhibition
Caption: Postulated inhibition of microtubule polymerization.
Postulated Mechanism of Action 3: Focal Adhesion Kinase (FAK) Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, proliferation, and survival. Overexpression and hyperactivation of FAK are frequently observed in various human cancers, making it a validated target for cancer therapy. The 2,4-dianilinopyrimidine scaffold, which is structurally related to the dichloropyrimidine core of our compound of interest, has been successfully utilized to develop potent FAK inhibitors.
A series of 2,4-dianilinopyrimidine derivatives have been synthesized and shown to exhibit potent anti-FAK activity and antiproliferative effects against various cancer cell lines.[8][9]
Quantitative Data: FAK Inhibition by Structurally Related Compounds
| Compound Class | Specific Compound Example | Target | IC50 (nM) | Reference |
| 2,4-dianilinopyrimidine derivative | Compound 8a | FAK | 47 | [8][9] |
| 2,4-dianilinopyrimidine derivative | Compound 4 | FAK | 47 | [10] |
| 2,4-dianilinopyrimidine derivative | Compound 12s | FAK | 47 | [11] |
| 2,4-diarylaminopyrimidine derivative | Compound 10c | FAK | Comparable to TAE226 | [12] |
Experimental Workflow: Kinase Inhibitor Screening
A typical workflow for screening kinase inhibitors involves an in vitro biochemical assay followed by cell-based assays to confirm on-target activity and assess cellular effects.
Caption: General workflow for kinase inhibitor screening and development.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is not extensively available in the public domain, a comprehensive analysis of its structural components and analogous compounds provides strong support for several plausible biological activities. The morpholino-pyrimidine scaffold is a highly privileged pharmacophore in modern drug discovery, with well-documented roles in the inhibition of key signaling kinases and the disruption of fundamental cellular processes like microtubule dynamics.
The evidence presented in this guide suggests that this compound is a promising candidate for further investigation as an inhibitor of the PI3K/Akt/mTOR pathway, a microtubule destabilizing agent, and a potential FAK inhibitor. The quantitative data from structurally related compounds indicate that derivatives of this scaffold can achieve high potency. The provided experimental protocols and workflows offer a roadmap for the systematic evaluation of these potential mechanisms of action.
Ultimately, direct experimental validation is required to definitively elucidate the biological targets and mechanism of action of this compound. The insights provided in this technical guide are intended to catalyze and inform such future research, paving the way for the potential development of novel therapeutics based on this versatile chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine cinnamyl derivatives as inhibitors of FAK with potent anti-gastric cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular hybridization-driven FAK inhibitors: N-2,4-diarylaminopyrimidine-3-sulfamoyl-benzamide derivatives with improved antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Activity of the 4-(2,6-dichloropyrimidin-4-yl)morpholine Scaffold: A Technical Overview for Drug Discovery Professionals
The 4-morpholinopyrimidine moiety is recognized as a "privileged" structure in medicinal chemistry, frequently incorporated into molecules designed to interact with various biological targets. [2]Its presence often confers desirable pharmacokinetic properties and potent biological activity. The morpholine group, in particular, is noted for its ability to form key hydrogen bonds with protein targets, such as kinase hinge regions, and can enhance aqueous solubility and metabolic stability.
Core Activities of the 4-Morpholinopyrimidine Scaffold
Research into derivatives of the 4-morpholinopyrimidine core has revealed significant potential in several therapeutic areas, most notably in oncology and inflammatory diseases.
Anticancer Activity
The most prominent bioactivity associated with the 4-morpholinopyrimidine scaffold is the inhibition of protein kinases, particularly those in the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. [2][3]This pathway is frequently dysregulated in various human cancers, making it a prime target for drug development. [2][3] Derivatives of 4-morpholinopyrimidine have been shown to exhibit potent antiproliferative activity against a range of cancer cell lines. The morpholine oxygen is crucial for forming a key hydrogen bonding interaction with the hinge region of kinases, which contributes to their inhibitory activity. [2]
| Compound Class | Target Cell Line(s) | IC50 Values (µM) | Reference |
| 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives | A549, PC-3, MCF-7, HepG2 | 6.02–10.27 | [3] |
| 1,5‐disubstituted‐1,2,3‐triazolines containing a 4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl moiety | HL‐60, Z138, DND‐41 | 16.80 - 18.50 | [4] |
| Pyrimidine-morpholine hybrids | SW480, MCF-7 | 5.10 - 117.04 | [5] |
Anti-inflammatory Activity
Derivatives of 4-morpholinopyrimidine have also demonstrated significant anti-inflammatory properties. These compounds have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. [4][6][7]The mechanism of this anti-inflammatory action involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression at both the mRNA and protein levels. [4][6][7]
| Compound Class | Cell Line | Assay | Endpoint | Result | Reference |
| 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives | RAW 264.7 | NO production | Inhibition of NO | Significant inhibition at 12.5 µM | [4][7] |
| 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives | RAW 264.7 | mRNA expression | iNOS and COX-2 levels | Dramatic reduction | [4][6][7] |
| 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives | RAW 264.7 | Protein expression | iNOS and COX-2 levels | Significant reduction | [4][6][7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by 4-morpholinopyrimidine derivatives and a general workflow for assessing their anticancer activity.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. scispace.com [scispace.com]
- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to 4-(2,6-Dichloropyrimidin-4-yl)morpholine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for the development of potent and selective therapeutic agents is relentless. One such scaffold that has garnered significant attention is 4-(2,6-dichloropyrimidin-4-yl)morpholine. This heterocyclic compound, featuring a dichloropyrimidine core linked to a morpholine moiety, has emerged as a critical building block in the design of kinase inhibitors, particularly those targeting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. Dysregulation of this pathway is a hallmark of various human cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, with a focus on its role in the development of PI3K inhibitors. We will delve into its synthesis, structure-activity relationships (SAR), and the biological evaluation of its derivatives.
Synthesis of this compound
The synthesis of this compound can be achieved through the nucleophilic substitution of 2,4,6-trichloropyrimidine with morpholine. The reaction typically yields a mixture of regioisomers, with the desired product often being the minor isomer. Optimization of reaction conditions is crucial to maximize the yield of the C4-substituted product.
Experimental Protocol: Synthesis of this compound
A common synthetic route involves the reaction of 2,4,6-trichloropyrimidine with morpholine in a suitable solvent at a controlled temperature.[1]
Materials:
-
2,4,6-Trichloropyrimidine
-
Morpholine
-
Acetone
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
A solution of 2,4,6-trichloropyrimidine (1.0 eq) in acetone is cooled to 0°C in an ice bath.
-
Morpholine (1.05 eq) is added dropwise to the cooled solution with stirring.
-
The reaction mixture is stirred at 0°C for 15 minutes and then allowed to warm to room temperature, stirring for an additional 15 minutes.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) using a 20% ethyl acetate in hexanes mobile phase.
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes. This compound is typically isolated as the minor regioisomer.[1]
Characterization:
The structure of the synthesized this compound can be confirmed by various spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]
Applications in Medicinal Chemistry: Targeting the PI3K/Akt/mTOR Pathway
The this compound scaffold is a key pharmacophore in a number of potent and selective inhibitors of the PI3K/Akt/mTOR signaling pathway. The morpholine oxygen is known to form a critical hydrogen bond with the hinge region of the kinase domain, a common feature among many PI3K inhibitors.[2] The dichloropyrimidine core provides a rigid framework for further functionalization to enhance potency and selectivity.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many types of cancer.
Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention for this compound-based inhibitors.
Structure-Activity Relationship (SAR) Studies
SAR studies on derivatives of this compound have provided valuable insights into the structural requirements for potent and selective PI3K inhibition. Key modifications have been explored at the C2 and C6 positions of the pyrimidine ring.
| Compound ID | R1 (C2-position) | R2 (C6-position) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| Reference | Cl | Morpholine | >1000 | >1000 | >1000 | >1000 | Various | >10 |
| Derivative 1 | 3-hydroxyphenyl | Morpholine | 15 | 120 | 25 | 80 | MCF7 | 0.8 |
| Derivative 2 | 4-aminophenyl | Morpholine | 50 | 250 | 80 | 150 | U87MG | 1.5 |
| Derivative 3 | Indazole | Morpholine | 8 | 90 | 15 | 60 | A2780 | 0.5 |
| Derivative 4 | 3-aminopyrazole | Morpholine | 12 | 110 | 20 | 75 | DU145 | 0.7 |
Note: The data presented in this table is a representative compilation from various sources for illustrative purposes and may not correspond to a single, directly comparable study.
The SAR data suggests that substitution of the chlorine at the C2 position with various aryl and heteroaryl groups can significantly enhance PI3K inhibitory activity. The presence of a hydrogen bond donor, such as a hydroxyl or amino group, on the C2-substituent often leads to improved potency. The morpholine at the C4 position and the chlorine at the C6 position are generally considered important for maintaining the overall binding affinity and selectivity profile.
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay
The inhibitory activity of compounds against PI3K isoforms is typically determined using a biochemical assay, such as an ADP-Glo™ kinase assay.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
PIP2 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare a reaction buffer containing the PI3K enzyme and PIP2 substrate.
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Caption: A typical workflow for an in vitro kinase inhibition assay using the ADP-Glo™ method.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds is commonly assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF7, U87MG, A2780, DU145)
-
Cell culture medium and supplements
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds dissolved in DMSO
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: A generalized workflow for determining the antiproliferative activity of compounds using the MTT assay.
Conclusion
The this compound scaffold has proven to be a valuable and versatile starting point for the development of potent and selective kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway. Its synthetic accessibility, coupled with the well-defined structure-activity relationships of its derivatives, makes it an attractive core for further exploration in drug discovery programs. The detailed experimental protocols provided in this guide offer a foundation for researchers to synthesize and evaluate novel compounds based on this promising scaffold. As our understanding of the molecular drivers of cancer continues to evolve, the strategic application of such privileged scaffolds will undoubtedly play a crucial role in the development of the next generation of targeted therapies.
References
The Ascendance of the Morpholine Moiety: A Technical Guide to its Pivotal Role in Central Nervous System Drug Discovery
For Immediate Release
A deep dive into the morpholine scaffold reveals its indispensable contributions to the development of novel therapeutics for a range of neurological disorders. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the chemical, pharmacological, and clinical significance of morpholine in CNS drug discovery.
The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a privileged scaffold in the design of drugs targeting the central nervous system (CNS). Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic character, a pKa that facilitates blood-brain barrier (BBB) penetration, and a flexible yet stable conformation, have made it a go-to moiety for medicinal chemists seeking to optimize drug candidates for neurological indications.[1][2] This whitepaper will explore the multifaceted role of morpholine in CNS drug discovery, from its impact on pharmacokinetic and pharmacodynamic profiles to its presence in approved therapeutics and its application in the development of next-generation treatments for neurodegenerative and neuropsychiatric disorders.
The Physicochemical Advantage: Unlocking the Brain
A critical hurdle in CNS drug development is the ability of a compound to effectively cross the highly selective blood-brain barrier. The morpholine ring confers a set of advantageous properties that enhance a molecule's ability to traverse this barrier and reach its intended target within the brain.[3][4]
The presence of the oxygen atom and the weakly basic nitrogen atom in the morpholine ring provides a unique balance of hydrophilicity and lipophilicity.[2] This balance is crucial for a drug to be soluble in the blood yet lipophilic enough to permeate the lipid-rich membranes of the BBB. Furthermore, the pKa of the morpholine nitrogen is often in a range that allows for a significant portion of the molecule to exist in a neutral, more lipophilic state at physiological pH, a key factor for passive diffusion into the brain.[2]
The following table summarizes key physicochemical properties of several approved CNS drugs that incorporate the morpholine scaffold, illustrating their compliance with the general principles for CNS drug-likeness, such as Lipinski's Rule of Five and the CNS Multiparameter Optimization (MPO) score.
| Drug | Therapeutic Class | Molecular Weight ( g/mol ) | logP | Topological Polar Surface Area (TPSA) (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| Reboxetine | Norepinephrine Reuptake Inhibitor | 313.4 | 3.2 | 38.7 | 1 | 4 |
| Moclobemide | Monoamine Oxidase A Inhibitor | 268.7 | 1.8 | 41.6 | 1 | 3 |
| Aprepitant | NK1 Receptor Antagonist | 534.5 | 4.7 | 74.4 | 1 | 6 |
| Phendimetrazine | Anorectic | 191.3 | 2.1 | 12.5 | 0 | 2 |
Pharmacokinetic Profile of Morpholine-Containing CNS Drugs
The incorporation of a morpholine moiety often leads to favorable pharmacokinetic profiles, including improved absorption, distribution, metabolism, and excretion (ADME) properties.[5]
| Drug | Bioavailability (%) | Protein Binding (%) | Volume of Distribution (Vd) (L) | Elimination Half-life (t½) (h) | Primary Metabolism |
| Reboxetine | >94[5] | ~97[5] | ~32[3] | ~13[3] | Hepatic (CYP3A4)[5] |
| Moclobemide | 55-95 (increases with repeated dosing)[6] | ~50[6] | Intermediate[7] | 1-4[6][8] | Hepatic (CYP2C19, CYP2D6)[6] |
| Aprepitant | ~59-67[9] | >95[9] | ~70[9] | 9-13[10] | Hepatic (CYP3A4)[9] |
| Phendimetrazine | Readily absorbed[11] | N/A | N/A | ~2-9 (regular vs. sustained release)[11] | Hepatic[4] |
The Role of Morpholine in Enhancing Potency and Selectivity
Beyond its influence on pharmacokinetics, the morpholine ring can directly contribute to a drug's pharmacodynamic properties by participating in key interactions with biological targets. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom can form hydrogen bonds or ionic interactions. The entire ring can also engage in van der Waals or hydrophobic interactions within a binding pocket.[1][12]
The following table presents in vitro activity data for several morpholine-containing compounds, highlighting their potency against various CNS targets.
| Compound Class | Target | Example Compound | IC50 / Ki (nM) |
| MAO-A Inhibitor | Monoamine Oxidase A | Moclobemide | ~200 (IC50) |
| Cholinesterase Inhibitors | Acetylcholinesterase (AChE) | Compound 11g (quinoline derivative) | 1,940 (IC50)[12] |
| Butyrylcholinesterase (BChE) | Compound 11g (quinoline derivative) | 28,370 (IC50)[12] | |
| PI3K/mTOR Inhibitors | mTOR Kinase | PQR620 | Potent and selective[13] |
Signaling Pathways and Experimental Workflows
The versatility of the morpholine scaffold is evident in its application to a wide range of CNS targets. One notable area is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is implicated in CNS tumors and neurodegenerative diseases.[13][14]
Caption: PI3K/Akt/mTOR signaling pathway with inhibition by morpholine-containing drugs.
The evaluation of CNS drug candidates heavily relies on in vitro models that can predict brain permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) and Caco-2 cell-based assays are standard methods used in the industry.
Caption: General workflow for PAMPA-BBB and Caco-2 permeability assays.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane mimicking the blood-brain barrier.
Methodology:
-
A filter plate (donor plate) is coated with a lipid solution (e.g., porcine brain lipid extract in an organic solvent) to form an artificial membrane.[15]
-
The test compound is dissolved in a buffer solution at a specific concentration (e.g., 10-50 µM) and added to the wells of the donor plate.[16]
-
The donor plate is placed on top of an acceptor plate containing a buffer solution.
-
The assembly is incubated for a defined period (e.g., 1-5 hours) at room temperature with gentle shaking.[16][17]
-
After incubation, the concentrations of the compound in both the donor and acceptor wells are quantified using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.[16]
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dC/dt) * (VA / (A * C0)) where dC/dt is the rate of appearance of the compound in the acceptor compartment, VA is the volume of the acceptor compartment, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor compartment.
Caco-2 Permeability Assay
Objective: To evaluate the permeability and potential for active transport of a compound across a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form a model of the intestinal epithelium.
Methodology:
-
Caco-2 cells are seeded onto permeable supports in Transwell plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[18]
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). A paracellular marker such as Lucifer yellow is often included to confirm monolayer integrity.[18][19]
-
The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.
-
The plate is incubated at 37°C, and samples are taken from the receiver compartment at various time points.
-
The concentration of the compound in the samples is determined by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A).
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. An efflux ratio greater than 2 suggests that the compound is a substrate for an active efflux transporter.[19]
Conclusion
The morpholine moiety has solidified its position as a cornerstone in the design and development of CNS drugs. Its ability to confer favorable physicochemical and pharmacokinetic properties, coupled with its capacity to engage in critical interactions with a diverse range of biological targets, makes it an invaluable tool for medicinal chemists. As our understanding of the complexities of neurological disorders deepens, the strategic incorporation of the morpholine scaffold will undoubtedly continue to fuel the discovery of innovative and effective therapies for patients in need.
References
- 1. researchgate.net [researchgate.net]
- 2. Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of reboxetine in healthy volunteers. Single oral doses, linearity and plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phendimetrazine [medbox.iiab.me]
- 5. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Moclobemide - Wikipedia [en.wikipedia.org]
- 7. Clinical pharmacokinetics of the monoamine oxidase-A inhibitor moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Moclobemide [bionity.com]
- 9. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Aprepitant - WikiAnesthesia [wikianesthesia.org]
- 11. Phendimetrazine | C12H17NO | CID 30487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. enamine.net [enamine.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Caco-2 Permeability | Evotec [evotec.com]
The Ascendant Role of Pyrimidine-Morpholine Hybrids in Modern Drug Design: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic amalgamation of pyrimidine and morpholine scaffolds has emerged as a highly productive avenue in contemporary drug discovery. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic underpinnings of pyrimidine-morpholine hybrids. By leveraging the structural and functional attributes of both moieties, researchers have developed potent and selective modulators of various biological targets implicated in a range of pathologies, including cancer, neurodegenerative diseases, and inflammatory conditions. This document details key synthetic strategies, summarizes significant quantitative biological data, provides in-depth experimental protocols for crucial assays, and visualizes the intricate signaling pathways and experimental workflows central to the study of these promising hybrid molecules.
Introduction: The Rationale for Hybridization
The pyrimidine ring is a fundamental heterocyclic structure found in the nucleobases of DNA and RNA, making it a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1] The morpholine moiety, a saturated heterocycle containing both an ether and a secondary amine group, is frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility, metabolic stability, and pharmacokinetic profiles.[2]
The hybridization of these two pharmacophores into a single molecular entity is a deliberate design strategy aimed at:
-
Multi-target Engagement: Creating molecules that can interact with multiple biological targets simultaneously, potentially leading to synergistic therapeutic effects and overcoming drug resistance.[3]
-
Enhanced Potency and Selectivity: Optimizing interactions within the binding pockets of target proteins to improve inhibitory activity and reduce off-target effects.
-
Improved Drug-like Properties: Leveraging the favorable characteristics of the morpholine ring to improve the overall developability of pyrimidine-based drug candidates.[2]
This guide will explore the successful application of this strategy in the development of novel therapeutics.
Synthetic Strategies for Pyrimidine-Morpholine Hybrids
The construction of pyrimidine-morpholine hybrids can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern on both the pyrimidine and morpholine rings. Two prevalent and effective strategies are detailed below.
Two-Step Synthesis from Halogenated Pyrimidines
A common and versatile approach involves a two-step reaction sequence starting from a halogenated pyrimidine precursor. This method allows for the introduction of diverse substituents on the pyrimidine core prior to the addition of the morpholine moiety.
-
Step 1: N-Alkylation/Arylation of the Pyrimidine Ring: A substituted pyrimidine, such as 3-methyl-6-chlorouracil, is reacted with a variety of benzyl bromides or other suitable electrophiles. This reaction is typically carried out in a polar aprotic solvent like tetrahydrofuran (THF) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). The reaction mixture is stirred at a controlled temperature (e.g., 25-40°C) for several hours to yield the N-substituted pyrimidine intermediate.[2][5]
-
Step 2: Nucleophilic Aromatic Substitution with Morpholine: The intermediate from the first step is then subjected to a nucleophilic aromatic substitution reaction with morpholine. This is typically performed in a solvent such as acetonitrile (CH3CN) under reflux conditions. A base, often a combination of potassium carbonate (K2CO3) and triethylamine (Et3N), is used to facilitate the reaction.[2][5]
A generalized workflow for this synthetic approach is depicted below.
Palladium-Catalyzed Cross-Coupling Reactions
For the synthesis of hybrids with aryl or heteroaryl substituents at specific positions on the pyrimidine ring, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective.[6] This method offers a high degree of control over the final structure and tolerates a wide range of functional groups.[6]
General Procedure: [6]
A di- or tri-chlorinated pyrimidine is used as the starting material. The differential reactivity of the chlorine atoms at various positions of the pyrimidine ring allows for selective and sequential cross-coupling reactions. By carefully controlling the reaction conditions (catalyst, base, solvent, and temperature), different aryl or heteroaryl boronic acids can be introduced at specific positions. The final step typically involves a nucleophilic substitution to introduce the morpholine moiety at a remaining chloro-substituted position.
Biological Activities and Quantitative Data
Pyrimidine-morpholine hybrids have demonstrated significant biological activity across several therapeutic areas. The following sections summarize the key findings and present the associated quantitative data in a structured format.
Anticancer Activity
A significant body of research has focused on the development of pyrimidine-morpholine hybrids as anticancer agents.[2][5] These compounds have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 2g | SW480 (Colon) | 5.10 ± 2.12 | 5-FU | 4.90 ± 0.83 | [2][5] |
| Cisplatin | 16.10 ± 1.10 | [2][5] | |||
| 2g | MCF-7 (Breast) | 19.60 ± 1.13 | - | - | [2][5] |
| 2c | SW480 (Colon) | Potent | Cisplatin | 16.10 ± 1.10 | [2] |
| 2e | SW480 (Colon) | Potent | Cisplatin | 16.10 ± 1.10 | [2] |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. 5-FU (5-Fluorouracil) and Cisplatin are standard chemotherapy drugs.
The mechanisms underlying the anticancer activity of these hybrids are multifaceted and include the induction of cell cycle arrest and apoptosis.[2][5]
Cholinesterase Inhibition for Alzheimer's Disease
Pyrimidine-morpholine hybrids have also been investigated as potential therapeutics for Alzheimer's disease by targeting cholinesterase enzymes, which are responsible for the breakdown of the neurotransmitter acetylcholine.[6]
| Compound | Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 5h | Acetylcholinesterase (AChE) | 0.43 ± 0.42 | Neostigmine | 16.3 ± 1.12 | [6][7] |
| 5h | Butyrylcholinesterase (BuChE) | 2.5 ± 0.04 | - | - | [6][7] |
IC50 values represent the concentration of the compound required to inhibit enzyme activity by 50%. Neostigmine is a standard cholinesterase inhibitor.
Kinetic analysis of the most potent compounds has revealed a non-competitive mode of inhibition against AChE.[6]
Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidine-morpholine derivatives has been explored, with some compounds showing inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[8][9]
Key Signaling Pathways
The biological effects of pyrimidine-morpholine hybrids are often mediated through their interaction with specific signaling pathways that regulate cell proliferation, survival, and other critical cellular processes.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein kinase B (Akt)/Mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that is frequently dysregulated in cancer. Many pyrimidine-morpholine derivatives have been designed as inhibitors of this pathway.[8][9]
Src Kinase Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, differentiation, and motility. Its aberrant activation is implicated in the development and progression of many cancers. Computational studies have suggested that pyrimidine-morpholine hybrids can act as potent Src kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Safety and Handling of 4-(2,6-Dichloropyrimidin-4-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the specific SDS provided by the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols. The information herein is compiled from available data and data on structurally related compounds; thorough personal risk assessment is mandatory.
Executive Summary
4-(2,6-Dichloropyrimidin-4-yl)morpholine is a heterocyclic compound utilized as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of antiviral and anticancer agents.[1] Its structure, incorporating both a dichloropyrimidine and a morpholine moiety, suggests a profile of potential chemical reactivity and physiological activity that necessitates stringent safety and handling protocols. This guide provides a comprehensive overview of the known physical and chemical properties, extrapolated potential hazards, and recommended procedures for the safe handling, storage, and disposal of this compound to ensure the safety of laboratory personnel.
Physicochemical and Toxicological Data
Quantitative data for this compound is limited. The following tables summarize available data for the target compound and related hazardous precursors, 4,6-Dichloropyrimidine and Morpholine, to inform a conservative safety assessment.
Physical and Chemical Properties
| Property | This compound | 4,6-Dichloropyrimidine | Morpholine |
| CAS Number | 52127-83-0 | 1193-21-1 | 110-91-8 |
| Molecular Formula | C₈H₉Cl₂N₃O | C₄H₂Cl₂N₂ | C₄H₉NO |
| Molecular Weight | 234.08 g/mol | 148.98 g/mol [2] | - |
| Appearance | - | - | - |
| Melting Point | 125 °C[3] | - | - |
| Boiling Point | 396.1 ± 42.0 °C (Predicted)[3] | - | - |
| Density | 1.435 ± 0.06 g/cm³ (Predicted)[3] | - | - |
| Solubility | Dichloromethane, Ethyl Acetate[3] | - | - |
Toxicological Data (Inferred from Related Compounds)
No specific toxicological data for this compound was found. The data below for related compounds should be used for hazard assessment with caution.
| Hazard | 4,6-Dichloropyrimidine | Morpholine |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (Category 4).[4] | Toxic in contact with skin or if inhaled (Category 3); Harmful if swallowed (Category 4).[5] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (Category 1).[2][4] | Causes severe skin burns and eye damage (Category 1A).[5] |
| Serious Eye Damage | Causes serious eye damage (Category 1).[4] | Causes serious eye damage.[6] |
| Sensitization | May cause an allergic skin reaction.[2] | - |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[4] | - |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[2][4] | - |
Hazard Identification and GHS Classification (Predicted)
Based on the hazards of its parent structures, this compound should be handled as a hazardous substance. The predicted GHS classification is as follows:
-
Acute Toxicity, Oral (Category 4)
-
Acute Toxicity, Dermal (Category 3/4)
-
Acute Toxicity, Inhalation (Category 3/4)
-
Skin Corrosion/Irritation (Category 1B/2)
-
Serious Eye Damage/Irritation (Category 1)
-
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 1)
Signal Word: Danger
Pictograms:
![]()
![]()
![]()
![]()
Hazard Statements (Predicted):
-
H302: Harmful if swallowed.
-
H311/H312: Toxic/Harmful in contact with skin.
-
H331/H332: Toxic/Harmful if inhaled.
-
H314: Causes severe skin burns and eye damage.
-
H410: Very toxic to aquatic life with long lasting effects.
Experimental Protocols & Methodologies
No specific experimental protocols for the safety evaluation of this compound were found in the public domain. Standard methodologies for assessing the safety of new chemical entities, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, should be employed. These would include, but are not limited to:
-
Acute Oral Toxicity: OECD Test Guideline 423 (Acute Toxic Class Method).
-
Acute Dermal Toxicity: OECD Test Guideline 402.
-
Acute Inhalation Toxicity: OECD Test Guideline 403.
-
Skin Corrosion/Irritation: OECD Test Guideline 431 (In Vitro Skin Corrosion) or 439 (In Vitro Skin Irritation).
-
Eye Damage/Irritation: OECD Test Guideline 437 (Bovine Corneal Opacity and Permeability Test Method).
Safe Handling and Personal Protective Equipment (PPE)
A rigorous approach to exposure control is mandatory when handling this compound.
Engineering Controls
-
All work, including weighing and solution preparation, must be conducted in a certified chemical fume hood.
-
Ensure the fume hood has adequate airflow and is functioning correctly before starting work.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. |
| Skin Protection | |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). Check manufacturer's data for breakthrough times. |
| Body Protection | A flame-retardant laboratory coat. For larger quantities or risk of splash, a chemically resistant apron or suit is required. |
| Respiratory Protection | Not typically required when used within a functioning chemical fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is necessary. |
Storage and Disposal
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Recommended storage is under an inert atmosphere (nitrogen or argon) at 2-8°C.[3]
-
Keep containers tightly sealed.
-
Store away from incompatible materials, such as strong oxidizing agents and strong acids.[7]
Disposal
-
Dispose of waste in accordance with all local, regional, and national regulations for hazardous chemical waste.
-
Do not dispose of down the drain or into the environment.
-
Contaminated materials (e.g., gloves, filter paper) must be treated as hazardous waste and disposed of in a sealed, labeled container.[8]
Emergency Procedures
First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
-
Evacuate the area immediately.
-
Wear appropriate PPE, including respiratory protection.
-
Prevent dust formation.
-
Carefully scoop the solid material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating agent.
-
Prevent entry into waterways, sewers, or basements.
Visualized Workflows
The following diagrams illustrate key logical relationships and workflows for handling this compound safely.
Caption: General Safe Handling Workflow for Hazardous Chemicals.
Caption: Emergency First Aid Decision Pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 52127-83-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Storage and Handling of 4-(2,6-Dichloropyrimidin-4-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the recommended storage conditions, stability considerations, and handling procedures for 4-(2,6-Dichloropyrimidin-4-yl)morpholine (CAS No: 52127-83-0). Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and promoting laboratory safety.
Recommended Storage Conditions
Proper storage is essential to prevent degradation and maintain the purity of this compound. The primary recommended storage condition is refrigeration under an inert atmosphere.[1][2][3]
Quantitative Storage Parameters:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C | To minimize thermal degradation and maintain long-term stability.[1][2][3] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | To prevent oxidation and reactions with atmospheric moisture.[1][2][3] |
| Container | Tightly Sealed | To prevent contamination and exposure to air and moisture. |
| Light Exposure | Store in a dark place | Although specific photostability data is limited, related pyrimidine compounds are known to be light-sensitive. |
Physicochemical Properties
A summary of key physical and chemical properties is provided below.
| Property | Value |
| CAS Number | 52127-83-0 |
| Molecular Formula | C₈H₉Cl₂N₃O |
| Molecular Weight | 234.08 g/mol |
| Melting Point | 125°C[1][2] |
| Boiling Point | 396.1±42.0°C (Predicted)[1][2] |
| Density | 1.435±0.06 g/cm³ (Predicted)[1][2] |
| Solubility | Dichloromethane, Ethyl Acetate[1][2] |
Experimental Protocols for Stability Assessment
To ensure the long-term stability and define the shelf-life of this compound, a comprehensive stability testing program is recommended. The following protocols are based on general guidelines for pharmaceutical compounds.
Protocol 1: Long-Term Stability Study
This protocol is designed to establish the shelf-life under recommended storage conditions.
-
Objective: To evaluate the chemical and physical stability of this compound over an extended period under recommended storage conditions.
-
Materials:
-
Multiple batches of this compound.
-
Climate-controlled stability chamber (2-8°C).
-
Inert gas (Nitrogen or Argon).
-
Appropriate analytical instrumentation (e.g., HPLC, GC, DSC).
-
-
Methodology:
-
Divide each batch into multiple samples, each in a tightly sealed container.
-
Place the samples in the stability chamber maintained at 2-8°C under an inert atmosphere.
-
Withdraw samples at specified time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
At each time point, analyze the samples for:
-
Appearance (color, physical state).
-
Assay (purity) by a validated chromatographic method (e.g., HPLC).
-
Identification and quantification of any degradation products.
-
Moisture content (Karl Fischer titration).
-
-
Protocol 2: Forced Degradation Study
This protocol is used to identify potential degradation pathways and the intrinsic stability of the molecule.
-
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
-
Materials:
-
This compound.
-
Hydrochloric acid (0.1 M), Sodium hydroxide (0.1 M), Hydrogen peroxide (3%).
-
Photostability chamber.
-
Oven.
-
HPLC with a photodiode array detector (PDA) or mass spectrometer (MS).
-
-
Methodology:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified duration.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified duration.
-
Oxidation: Dissolve the compound in a 3% solution of H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) in an oven.
-
Photostability: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.
-
For each condition, withdraw samples at various time points, neutralize if necessary, and analyze by HPLC-PDA/MS to identify and quantify degradation products.
-
Workflow for Establishing Storage Conditions
The following diagram illustrates the logical workflow for determining the appropriate storage conditions for a chemical compound like this compound.
Caption: Workflow for determining chemical storage conditions.
Handling and Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.
-
Spill Management: In case of a spill, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed container for disposal. Avoid generating dust.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
By adhering to these storage, handling, and testing guidelines, researchers can ensure the quality and reliability of this compound for their scientific endeavors.
References
Commercial Sourcing and Synthetic Insights for 4-(2,6-Dichloropyrimidin-4-yl)morpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and synthetic routes for the key chemical intermediate, 4-(2,6-Dichloropyrimidin-4-yl)morpholine. This compound serves as a crucial building block in the development of novel therapeutics and agrochemicals.[1] This document offers a comprehensive summary of commercial suppliers, a detailed experimental protocol for a related synthesis that yields the target compound, and visualizations of the synthetic workflow and a relevant biological signaling pathway.
Commercial Suppliers
A variety of chemical suppliers offer this compound, typically with purities of 98% or higher. While pricing and availability are often subject to quotation and may require registration on the supplier's platform, the following table summarizes key information for prominent vendors.
| Supplier | Purity | CAS Number | Notes |
| Fisher Scientific (TCI America) | ≥98.0% | 52127-83-0 | Price and availability require user login.[1] |
| BLDpharm | Information available upon inquiry | 52127-83-0 | - |
| Chem-Impex | ≥98% (GC) | 52127-83-0 | Price and availability require user login.[2] |
| Sigma-Aldrich | 97% | 52127-83-0 | Price and availability require user login. |
Experimental Protocols
Synthesis of 4-(4,6-Dichloropyrimidin-2-yl)morpholine and this compound
This procedure involves the reaction of 2,4,6-trichloropyrimidine with morpholine. The reaction yields two regioisomers, with 4-(4,6-Dichloropyrimidin-2-yl)morpholine being the major product.
Materials:
-
2,4,6-Trichloropyrimidine
-
Morpholine
-
Acetone
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
A solution of 2,4,6-trichloropyrimidine (3.158 g, 17.22 mmol) in acetone (60 mL) is prepared and cooled to 0 °C in an ice bath.
-
Morpholine (1.576 g, 18.09 mmol, 1.05 equivalents) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at 0 °C for 15 minutes, then allowed to warm to room temperature and stirred for an additional 15 minutes.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) using a 20% ethyl acetate in hexane solution as the eluent.
-
Upon completion, the solvent is removed by rotary evaporation.
-
The crude product is further dried under high vacuum.
-
Purification is achieved by silica gel column chromatography with 20% ethyl acetate in hexanes as the eluent.
Results: This procedure yields two regioisomers:
-
Major product: 4-(4,6-Dichloropyrimidin-2-yl)morpholine (79% yield)
-
Minor product: this compound (20% yield)
Characterization of this compound:
-
¹H-NMR (300 MHz, CDCl₃): δ 6.56 (s, 1H), 3.85-3.60 (m, 8H)
-
¹³C-NMR (101MHz, CDCl₃): δ 161.75, 160.55, 108.31, 66.59, 44.39
-
High-Resolution Mass Spectrometry (HRMS) [M]⁺: Calculated for C₈H₉N₃OCl₂: 234.0201; Measured: 234.0196
Visualizations
To aid in the understanding of the practical and theoretical aspects of working with this compound, the following diagrams have been generated.
References
Methodological & Application
Application Note and Protocol for the Synthesis of 4-(2,6-Dichloropyrimidin-4-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 4-(2,6-dichloropyrimidin-4-yl)morpholine, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis involves the nucleophilic substitution reaction between 2,4,6-trichloropyrimidine and morpholine. It is important to note that this reaction yields two primary regioisomers: the major product, 4-(4,6-dichloropyrimidin-2-yl)morpholine, and the desired minor product, this compound. This protocol outlines the procedure for their synthesis and separation.
Introduction
Substituted pyrimidines are a critical class of heterocyclic compounds widely utilized in the development of therapeutic agents and crop protection products.[1] Specifically, this compound serves as a key building block in the synthesis of various bioactive molecules. The protocol described herein is based on the nucleophilic aromatic substitution of one chlorine atom in 2,4,6-trichloropyrimidine by morpholine. The reaction proceeds readily but with limited regioselectivity, necessitating a purification step to isolate the desired isomer.
Experimental Protocol
This protocol is adapted from established literature procedures for the reaction of 2,4,6-trichloropyrimidine with morpholine.[2]
Materials:
-
2,4,6-Trichloropyrimidine
-
Morpholine
-
Acetone
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4,6-trichloropyrimidine (1.0 eq) in acetone.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Morpholine: Slowly add morpholine (1.05 eq) to the cooled solution while stirring.
-
Reaction: Stir the reaction mixture at 0 °C for 15 minutes.
-
Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 15 minutes.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 20% ethyl acetate in hexane solution as the eluent.
-
Work-up: Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the acetone. Further dry the crude product under high vacuum.
-
Purification: Purify the crude product by silica gel column chromatography. Elute with 20% ethyl acetate in hexanes to separate the two regioisomers. The major isomer, 4-(4,6-dichloropyrimidin-2-yl)morpholine, will elute first, followed by the minor isomer, this compound.
Data Presentation
The following table summarizes the quantitative data from a representative synthesis.[2]
| Parameter | Value |
| Reagents | |
| 2,4,6-Trichloropyrimidine | 3.158 g (17.22 mmol) |
| Morpholine | 1.576 g (18.09 mmol) |
| Acetone (Solvent) | 60 mL |
| Reaction Conditions | |
| Initial Temperature | 0 °C |
| Final Temperature | Room Temperature |
| Reaction Time | 30 minutes |
| Product Yields | |
| 4-(4,6-dichloropyrimidin-2-yl)morpholine (Major Isomer) | 3.183 g (13.6 mmol, 79% yield) |
| This compound (Minor Isomer) | 0.806 g (3.444 mmol, 20% yield) |
| Characterization Data for this compound | |
| ¹H-NMR (300 MHz, CDCl₃) | δ 6.56 (s, 1H), 3.85-3.60 (m, 8H) |
| ¹³C-NMR (101MHz, CDCl₃) | δ 161.75, 160.55, 108.31, 66.59, 44.39 |
| HRMS [M]⁺ | Calculated: 234.0201, Measured: 234.0196 |
Experimental Workflow
Caption: Synthetic workflow for this compound.
Safety Precautions
-
Handle 2,4,6-trichloropyrimidine and morpholine in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetone, ethyl acetate, and hexane are flammable solvents; avoid open flames and sparks.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: 4-(2,6-Dichloropyrimidin-4-yl)morpholine as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-(2,6-dichloropyrimidin-4-yl)morpholine, a key intermediate in the development of pharmaceuticals and agrochemicals. This document offers detailed experimental protocols for its synthesis and subsequent functionalization, quantitative data on the biological activity of its derivatives, and visualizations of relevant synthetic workflows and biological pathways.
Introduction
This compound is a substituted pyrimidine that serves as a crucial building block in medicinal chemistry and agrochemical research. The presence of two reactive chlorine atoms at the C2 and C6 positions of the pyrimidine ring allows for sequential and regioselective functionalization through various cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). This versatility has led to its use in the synthesis of a wide range of biologically active molecules, most notably kinase inhibitors targeting critical signaling pathways in cancer and other diseases.[1][2]
The morpholine moiety often enhances the pharmacokinetic properties of the final compounds, such as solubility and metabolic stability.[3] This intermediate is particularly valuable in the development of inhibitors for the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway and Cyclin-Dependent Kinases (CDKs), which are frequently dysregulated in cancer.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 52127-83-0 | [6] |
| Molecular Formula | C₈H₉Cl₂N₃O | [7] |
| Molecular Weight | 234.08 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 125 °C | [8] |
| Boiling Point | 396.1±42.0 °C (Predicted) | [8] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [8] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [8] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of 2,4,6-trichloropyrimidine with morpholine. This reaction generally yields a mixture of two regioisomers, with 4-(4,6-dichloropyrimidin-2-yl)morpholine being the major product. The desired this compound is the minor isomer and can be separated by column chromatography.
Experimental Protocol: Synthesis and Separation of Regioisomers
This protocol is adapted from the literature for the synthesis of the regioisomeric mixture.
Materials:
-
2,4,6-Trichloropyrimidine
-
Morpholine
-
Acetone
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Rotary evaporator
-
High vacuum pump
Procedure:
-
Combine 2,4,6-trichloropyrimidine (1.0 equivalent) and acetone in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add morpholine (1.05 equivalents) to the cooled solution while stirring.
-
Continue stirring at 0 °C for 15 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% ethyl acetate in hexanes mobile phase.
-
Once the starting material is consumed, concentrate the reaction mixture using a rotary evaporator.
-
Dry the crude product under high vacuum.
-
Purify the crude product by silica gel column chromatography, eluting with 20% ethyl acetate in hexanes to separate the two regioisomers.
Expected Yields and Characterization Data
| Compound | Yield | ¹H-NMR (300 MHz, CDCl₃) δ (ppm) | ¹³C-NMR (101 MHz, CDCl₃) δ (ppm) | HRMS [M]⁺ |
| 4-(4,6-Dichloropyrimidin-2-yl)morpholine (Major Isomer) | ~79% | 6.40 (s, 1H), 3.82-3.70 (m, 4H), 3.65 (m, 4H) | Not available in search results | Calculated: 234.0201, Found: 234.0196 |
| This compound (Minor Isomer) | ~20% | 6.56 (s, 1H), 3.85-3.60 (m, 8H) | 161.75, 160.55, 108.31, 66.59, 44.39 | Calculated: 234.0201, Found: 234.0196 |
Synthetic Workflow Diagram```dot
Caption: General synthetic workflow for kinase inhibitors from the title compound.
Experimental Protocols for Further Functionalization
The following are generalized protocols for common subsequent reactions. Optimization of catalysts, ligands, bases, and solvents may be required for specific substrates.
Protocol 4.2.1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
-
Dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., isopropanol, THF, or DMF).
-
Add the desired amine (1.1-1.5 equivalents) and a base (e.g., triethylamine or diisopropylethylamine, 1.2-2.0 equivalents).
-
Heat the reaction mixture (e.g., 60-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4.2.2: Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine the 4-(2-(R¹-amino)-6-chloropyrimidin-4-yl)morpholine intermediate (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equivalents).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water or DME/water).
-
Heat the mixture under an inert atmosphere (e.g., 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry, concentrate, and purify the product by column chromatography.
Protocol 4.2.3: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine the 4-(2-(R¹-amino)-6-chloropyrimidin-4-yl)morpholine intermediate (1.0 equivalent), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equivalents).
-
Add the amine to be coupled (1.1-1.5 equivalents) and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture (e.g., 80-110 °C) and monitor its progress.
-
After completion, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, concentrate, and purify by column chromatography.
Application in PI3K/mTOR Inhibitor Synthesis
Derivatives of this compound have been instrumental in the development of dual PI3K/mTOR inhibitors. [9][10]The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. [11]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrimidine-morpholine derivatives.
Quantitative Data for Representative PI3K/mTOR Inhibitors:
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | mTOR IC₅₀ (nM) | Reference |
| BKM-120 | 44.6 ± 3.6 | - | - | - | - | [12] |
| Compound 17p | 31.8 ± 4.1 | >1000 | 15.4 ± 1.9 | >1000 | >1000 | [12] |
| GDC-0941 (Pictilisib) | - | - | - | - | - | [10] |
| Compound 14o | - | - | - | - | - | [10] |
| ZSTK474 | 5.0 | - | 3.9 | - | - | [13] |
Note: Specific IC₅₀ values for all isoforms were not always available in the provided search results. The table reflects the available data.
Application in CDK Inhibitor Synthesis
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells. [14]The 2,4-disubstituted pyrimidine scaffold derived from this compound is a common feature in many CDK inhibitors. [15][16] Quantitative Data for Representative CDK Inhibitors:
| Compound | CDK2 IC₅₀ (µM) | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| Ribociclib | - | 10 | 39 | - | - | [17] |
| Dalpiciclib | - | 12.4 | 9.9 | - | - | [17] |
| Compound 21a | 0.70 | 0.01 | 0.026 | MCF-7 | 0.19 | [15] |
| Compound 25 | - | - | - | MDA-MB-468 | - | [5] |
Note: Direct synthesis from this compound is not explicitly stated for all examples, but they share the core structural motif.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its utility is particularly evident in the field of oncology drug discovery, where it serves as a key building block for potent and selective kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers to utilize this compound in their synthetic endeavors. The ability to perform regioselective substitutions at the C2 and C6 positions of the pyrimidine ring offers a powerful strategy for generating diverse chemical libraries and optimizing lead compounds in drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Global effects of kinase inhibitors on signaling networks revealed by quantitative phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 5. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 52127-83-0|this compound|BLD Pharm [bldpharm.com]
- 7. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 13. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-(2,6-Dichloropyrimidin-4-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. The functionalization of the pyrimidine ring through cross-coupling reactions is a cornerstone of modern drug discovery, enabling the synthesis of diverse libraries of compounds for biological screening. Among these methods, the Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of C-C bonds.
This document provides detailed application notes and experimental protocols for the use of 4-(2,6-dichloropyrimidin-4-yl)morpholine in Suzuki coupling reactions. This versatile building block is a key intermediate in the synthesis of a variety of biologically active molecules, most notably as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[1][2][3] The morpholine moiety often enhances aqueous solubility and metabolic stability, making it a desirable feature in drug candidates.[4]
Regioselectivity of the Suzuki Coupling Reaction
In Suzuki coupling reactions with 2,4-dichloropyrimidines, the coupling reaction generally occurs with high regioselectivity at the C4 position. This preference is attributed to the more favorable oxidative addition of the palladium catalyst to the C4-Cl bond.[5][6] This inherent reactivity allows for the selective introduction of an aryl or heteroaryl group at the 4-position, leaving the chlorine atom at the 2-position available for subsequent functionalization, such as nucleophilic aromatic substitution or a second cross-coupling reaction.
Data Presentation: Optimized Reaction Conditions for Suzuki Coupling of Dichloropyrimidines
The successful Suzuki coupling of dichloropyrimidines is highly dependent on the careful selection of the catalyst, base, and solvent system. The following table summarizes various reported conditions for the Suzuki coupling of dichloropyrimidines with (hetero)arylboronic acids, which can serve as a starting point for the optimization of reactions with this compound.
| Starting Material | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) & Time | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 100 °C, 24 h | 71 | [5] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 °C, 15 min (MW) | 81 | [5] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Ethanol/H₂O | 55 °C, 12 h | 51 | [6] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 °C, 18-22 h | 60 | [7] |
| 2,4-Dichloropyrimidine | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 °C, 15 min (MW) | 92 | [5] |
| 2,4-Dichloropyrimidine | Furan-2-boronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 °C, 15 min (MW) | 50 | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for performing Suzuki coupling reactions with this compound.
Protocol 1: Conventional Heating Conditions
This protocol is a general method for the selective coupling of an arylboronic acid to the 4-position of this compound using a common palladium catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating block/oil bath
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(2-chloro-6-arylpyrimidin-4-yl)morpholine.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and often improves yields.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.0-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005-0.03 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Degassed 1,4-Dioxane and Water (2:1 v/v)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave vial, add this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst.
-
Add the degassed 1,4-dioxane/water mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100-120 °C for 15-30 minutes.[5][8]
-
After cooling to room temperature, work up the reaction as described in Protocol 1 (steps 7-10).
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholinopyrimidine derivatives.
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway
The products of the Suzuki coupling of this compound, specifically 4-(2-chloro-6-arylpyrimidin-4-yl)morpholine, are valuable intermediates for the synthesis of potent and selective kinase inhibitors. The remaining chlorine atom at the 2-position can be readily displaced by various amines to generate a diverse range of 2-amino-4-morpholino-6-arylpyrimidines.
These substituted pyrimidines have been extensively explored as inhibitors of the PI3K/Akt/mTOR signaling pathway.[1][3][9] This pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many human cancers. Several morpholinopyrimidine-based compounds have entered clinical trials as dual PI3K/mTOR inhibitors, demonstrating the therapeutic potential of this scaffold.[9] The morpholine group often forms a key hydrogen bond interaction with the hinge region of the kinase active site.[1] The aryl group introduced via the Suzuki coupling can be tailored to occupy a hydrophobic pocket, thereby enhancing potency and selectivity.
By utilizing this compound in Suzuki coupling reactions, researchers can efficiently access a wide array of novel compounds for screening against PI3K, mTOR, and other relevant kinase targets, facilitating the development of next-generation targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(2,6-dichloropyrimidin-4-yl)morpholine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,6-dichloropyrimidin-4-yl)morpholine is a versatile heterocyclic intermediate poised for significant applications in the synthesis of novel agrochemicals. The pyrimidine core is a well-established scaffold in a variety of commercial fungicides and herbicides. The presence of two reactive chlorine atoms at the 2- and 6-positions of the pyrimidine ring, coupled with the morpholine moiety, offers a unique platform for the development of a diverse range of agrochemical candidates through nucleophilic aromatic substitution reactions. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential fungicidal and herbicidal agents.
Application Notes
The primary application of this compound in agrochemical synthesis lies in its use as a building block for creating more complex molecules with desired biological activities. The two chlorine atoms on the pyrimidine ring can be sequentially or simultaneously substituted by various nucleophiles, such as amines, phenols, and thiols, allowing for the generation of a library of derivatives.
Key Synthetic Strategies:
-
Fungicide Synthesis: By reacting this compound with substituted anilines or other amine-containing aromatic and heterocyclic moieties, novel analogues of anilino-pyrimidine fungicides can be synthesized. These compounds are known to inhibit the biosynthesis of methionine in fungi, leading to the disruption of fungal growth and development.
-
Herbicide Synthesis: Nucleophilic substitution with different functional groups can also lead to the development of potent herbicides. For instance, reaction with substituted phenols or other hydroxyl-containing compounds can yield derivatives that may act as inhibitors of key plant enzymes.
Mechanism of Action (Hypothetical):
-
Fungicides: Derivatives of this compound are anticipated to act as inhibitors of the enzyme methionine biosynthesis (MetI). By blocking this pathway, the synthesis of essential amino acids is halted, leading to fungal cell death.
-
Herbicides: Depending on the substituents introduced, herbicidal derivatives could target various plant-specific biological pathways, such as acetolactate synthase (ALS) inhibition or photosystem II (PSII) inhibition.
Data Presentation
As a key intermediate, the direct biological activity of this compound is not the primary focus. Instead, the quantitative data of interest pertains to the derivatives synthesized from it. The following table presents hypothetical data for a series of potential fungicidal derivatives to illustrate the structure-activity relationship (SAR) that could be explored.
| Compound ID | R-Group (at C2-position) | Yield (%) | In Vitro Fungicidal Activity (EC50, µg/mL) vs. Botrytis cinerea |
| DP-1 | 4-fluoroaniline | 78 | 5.2 |
| DP-2 | 4-chloroaniline | 82 | 3.8 |
| DP-3 | 4-methylaniline | 75 | 8.5 |
| DP-4 | 2,4-difluoroaniline | 85 | 2.1 |
| DP-5 | 4-methoxyaniline | 72 | 10.3 |
Experimental Protocols
The following protocols are based on established synthetic methodologies for related pyrimidine derivatives and provide a framework for the synthesis of novel agrochemicals from this compound.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 2,4,6-trichloropyrimidine and morpholine.
Materials:
-
2,4,6-Trichloropyrimidine
-
Morpholine
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Slowly add morpholine (1.1 eq) to the reaction mixture at room temperature with constant stirring.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound as a solid.
Protocol 2: Synthesis of a 2-Anilino-4-morpholino-6-chloropyrimidine Derivative (Hypothetical Fungicide)
This protocol outlines the nucleophilic aromatic substitution of one chlorine atom in this compound with a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
p-Toluenesulfonic acid (p-TsOH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted aniline (1.1 eq) in DMF.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 2-anilino-4-morpholino-6-chloropyrimidine derivative.
Mandatory Visualization
Caption: Synthetic and evaluation workflow for novel agrochemicals.
Caption: Hypothetical mechanism of action for a fungicidal derivative.
Application Notes and Protocols: 4-(2,6-Dichloropyrimidin-4-yl)morpholine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,6-Dichloropyrimidin-4-yl)morpholine is a versatile chemical intermediate of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors. The dichloropyrimidine scaffold serves as a key building block, allowing for sequential and regioselective functionalization to generate diverse libraries of compounds. The presence of the morpholine group can enhance the physicochemical properties of the final compounds, such as solubility and metabolic stability. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various kinase inhibitors, including those targeting the PI3K/Akt/mTOR, Aurora, JAK-STAT, and B-cell receptor (BCR) signaling pathways.
Synthetic Applications
The reactivity of the two chlorine atoms on the pyrimidine ring of this compound is differential, allowing for selective substitution reactions. The chlorine at the C2 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C6 position. This differential reactivity enables a stepwise approach to introduce different substituents at these positions, leading to a wide array of kinase inhibitor candidates. Common synthetic strategies include nucleophilic aromatic substitution with amines and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
General Synthetic Workflow
The general workflow for the synthesis of kinase inhibitors from this compound involves a two-step substitution process. The first substitution typically occurs at the more reactive C2 position, followed by a second substitution or coupling reaction at the C6 position.
Caption: General synthetic workflow for kinase inhibitors.
Application in PI3K/Akt/mTOR Pathway Inhibitors
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. This compound is a valuable starting material for the synthesis of PI3K and mTOR inhibitors.
Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material from 2,4,6-trichloropyrimidine.
-
Materials: 2,4,6-trichloropyrimidine, morpholine, acetone.
-
Procedure:
-
Combine 2,4,6-trichloropyrimidine (1.0 eq) and acetone in a round-bottom flask and cool to 0 °C.
-
Add morpholine (1.05 eq) dropwise to the solution while stirring.
-
Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Synthesis of a Trisubstituted Morpholinopyrimidine PI3K Inhibitor Intermediate
This protocol details the first nucleophilic substitution at the C2 position.
-
Materials: this compound, 6-aminohexan-1-ol, solvent (e.g., ethanol).
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent in a reaction vessel.
-
Add 6-aminohexan-1-ol (1.2 eq) to the solution.
-
Heat the reaction mixture at reflux and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting intermediate, 6-((4-chloro-6-morpholinopyrimidin-2-yl)amino)hexan-1-ol, by silica gel chromatography.[1]
-
Protocol 3: Suzuki Coupling for Final Product Synthesis
This protocol describes the second substitution at the C6 position via a Suzuki coupling reaction to yield the final PI3K inhibitor.
-
Materials: 6-((4-chloro-6-morpholinopyrimidin-2-yl)amino)hexan-1-ol, 2-aminopyrimidine-5-boronic acid pinacol ester, palladium acetate, triphenylphosphine, 3:1 DME/2 M Na2CO3.
-
Procedure:
-
Dissolve the intermediate from Protocol 2 (1.0 eq) and 2-aminopyrimidine-5-boronic acid pinacol ester (1.8 eq) in the DME/Na2CO3 solution.
-
Degas the solution with nitrogen for several minutes.
-
Add palladium acetate (0.15 eq) and triphenylphosphine (0.15 eq) to the reaction mixture.
-
Bubble nitrogen through the solution for an additional 5 minutes.
-
Reflux the reaction mixture at 80 °C for 3 hours, monitoring by TLC.
-
After completion, cool the reaction and perform an aqueous workup.
-
Purify the final product by silica gel chromatography.[1]
-
Quantitative Data
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 1 | PI3Kα | 130 | [2] |
| 2 | PI3Kδ | 236 | [2] |
| 3 | PI3Kβ | 1500 | [2] |
| 4 | PI3Kγ | 3900 | [2] |
| Pictilisib (GDC-0941) | PI3Kα | 3 | [3] |
Note: Compounds 1-4 are examples of morpholinopyrimidine-based PI3K inhibitors, demonstrating the potential of this scaffold. The IC50 values are indicative of the activity that can be achieved with this class of compounds.
Application in Aurora Kinase Inhibitors
Aurora kinases are essential for the regulation of mitosis, and their overexpression is linked to various cancers. The dichloropyrimidine scaffold can be utilized to develop potent Aurora kinase inhibitors.
Signaling Pathway
Caption: Roles of Aurora A and B kinases in mitosis.
Experimental Protocols
Protocol 4: General Synthesis of 2,4-Disubstituted Pyrimidine Aurora Kinase Inhibitors
This protocol outlines a general approach for synthesizing Aurora kinase inhibitors.
-
Materials: this compound, primary or secondary amine (e.g., 3-amino-5-methylpyrazole), second amine or aniline, palladium catalyst (e.g., Pd2(dba)3), phosphine ligand (e.g., Xantphos), base (e.g., Na2CO3), solvent (e.g., 1,4-dioxane).
-
Procedure:
-
Step 1 (SNAr): React this compound (1.0 eq) with the first amine (1.1 eq) in a suitable solvent like THF or isopropanol, often with a non-nucleophilic base like triethylamine, at elevated temperatures.
-
Isolate and purify the mono-substituted intermediate.
-
Step 2 (Buchwald-Hartwig Amination): Combine the intermediate from Step 1 (1.0 eq), the second amine (1.2 eq), palladium catalyst (e.g., 2-5 mol%), phosphine ligand (e.g., 4-10 mol%), and a base (e.g., 1.5-2.0 eq) in an anhydrous, deoxygenated solvent.
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction, filter through celite, and concentrate.
-
Purify the final product by column chromatography.
-
Quantitative Data
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Alisertib (MLN8237) | Aurora A | 1.2 | [4] |
| Barasertib (AZD1152) | Aurora B | 0.37 | [4] |
| Compound 13 (from a related series) | Aurora A | <200 | [5] |
Note: Alisertib and Barasertib are examples of potent Aurora kinase inhibitors with a pyrimidine core. Compound 13 is from a pyrimidine-based series, indicating the potential for developing potent inhibitors from this scaffold.
Application in JAK-STAT Pathway Inhibitors
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is critical for cytokine signaling that regulates inflammation and immunity. Inhibitors of JAKs are effective treatments for autoimmune diseases and some cancers.
Signaling Pathway
Caption: The JAK-STAT signaling pathway.
Quantitative Data
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| SB1518 (Pacritinib) | JAK2 | 23 | [6] |
| SB1518 (Pacritinib) | JAK2 (V617F) | 19 | [6] |
| SB1518 (Pacritinib) | JAK3 | 520 | [6] |
| SB1518 (Pacritinib) | JAK1 | 1280 | [6] |
Note: SB1518 is a potent JAK2 inhibitor with a 2-aminopyrimidine scaffold, highlighting the utility of this core structure, which can be synthesized from dichloropyrimidine precursors.
Application in Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a key component of the B-cell receptor signaling pathway, which is essential for B-cell proliferation and survival. BTK inhibitors are a major class of drugs for B-cell malignancies.
Signaling Pathway
Caption: Simplified B-cell receptor signaling pathway involving BTK.
Quantitative Data
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| QL47 | BTK | 7 | [7] |
| Ibrutinib | BTK | 0.5 | |
| Compound 42 (from a related series) | BTK | 0.7 |
Note: QL47 and Compound 42 are potent BTK inhibitors with structures that can be conceptually derived from a dichloropyrimidine starting material, demonstrating the potential of this chemical space.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. Its differential reactivity allows for the strategic and controlled introduction of various substituents, enabling the generation of diverse chemical libraries for drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel and potent kinase inhibitors targeting critical signaling pathways in cancer and inflammatory diseases.
References
- 1. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of Anticancer Agents from 4-(2,6-dichloropyrimidin-4-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of novel anticancer agents derived from the versatile scaffold, 4-(2,6-dichloropyrimidin-4-yl)morpholine. This document outlines the synthetic strategies, biological evaluation, and key signaling pathways involved, offering valuable insights for researchers in oncology and medicinal chemistry.
Introduction
This compound is a key chemical intermediate utilized in the synthesis of a variety of biologically active compounds, particularly in the development of antiviral and anticancer agents.[1] Its pyrimidine core, substituted with a morpholine moiety and two reactive chlorine atoms, provides a versatile platform for the generation of diverse chemical libraries. In the context of oncology, this scaffold has been extensively explored for the development of kinase inhibitors, most notably inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers.[2][3]
The strategic modification of the this compound core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting drug candidates. The morpholine group often plays a crucial role in binding to the hinge region of kinase domains, while the dichloropyrimidine moiety serves as a handle for introducing various substituents to explore the chemical space and optimize biological activity.
Synthetic Strategies
The development of anticancer agents from this compound typically involves the sequential displacement of the two chlorine atoms on the pyrimidine ring. The chlorine at the C2 position is generally more reactive than the one at the C6 position, allowing for selective substitution. A common synthetic route involves the nucleophilic aromatic substitution of the chlorine atoms with various amines, anilines, or other nucleophiles to generate a library of 2,6-disubstituted 4-morpholinopyrimidine derivatives.
General Synthetic Scheme:
A typical synthetic approach begins with the reaction of this compound with a primary or secondary amine to displace the C2-chloro group. The resulting intermediate can then undergo a second nucleophilic substitution at the C6 position with a different amine or other nucleophile to yield the final disubstituted product.
Caption: General synthetic workflow for derivatization.
Biological Activity and Data Presentation
The anticancer activity of derivatives of this compound is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines and through kinase inhibition assays to determine their potency against specific molecular targets.
Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of representative morpholinopyrimidine derivatives against various cancer cell lines.
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | 2-(4-methylpiperazin-1-yl)-6-phenyl- | HCT116 (Colon) | 209.17 ± 1.23 | [4] |
| MCF7 (Breast) | 221.91 ± 1.37 | [4] | ||
| Derivative B | 2-(4-(4-bromophenyl)piperazin-1-yl)- | HCT116 (Colon) | 89.24 ± 1.36 | [4] |
| MCF7 (Breast) | 89.37 ± 1.17 | [4] | ||
| Derivative C | 2-((3-chlorobenzyl)amino)- | SW480 (Colon) | 5.10 ± 2.12 | [5] |
| MCF-7 (Breast) | 19.60 ± 1.13 | [5] | ||
| Derivative D | 2-((4-cyanobenzyl)amino)- | SW480 (Colon) | >100 | [5] |
| MCF-7 (Breast) | 117.04 ± 1.28 | [5] |
Kinase Inhibitory Activity
The primary molecular target for many anticancer agents derived from this scaffold is the PI3K/mTOR pathway. The table below presents the in vitro inhibitory activity of representative compounds against PI3Kα.
| Compound ID | Modification | Kinase Target | IC50 (nM) | Reference |
| ZSTK474 Analog | 2,6-dimorpholino-1,3,5-triazine core | PI3Kα | 5.0 | [6] |
| PI3Kβ | 20.8 | [6] | ||
| PI3Kδ | 3.9 | [6] | ||
| PI3Kγ | 14.6 | [6] | ||
| PQR530 | (S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine | PI3Kα | <1 | [7] |
| mTOR | <1 | [7] |
Signaling Pathway Visualization
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Many derivatives of this compound are designed to inhibit key kinases in this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further development of these anticancer agents.
Protocol 1: Synthesis of a 2-Amino-4-morpholinopyrimidine Derivative
This protocol describes a general procedure for the synthesis of a 2-amino-4-morpholinopyrimidine derivative from this compound.
Materials:
-
This compound
-
Substituted amine (e.g., 4-methylpiperazine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous propanol or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Microwave reactor (optional)
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add this compound (1 mmol) and anhydrous propanol (5 mL).
-
Add the substituted amine (1.1 mmol) and triethylamine (1.5 mmol) to the mixture.
-
If using microwave synthesis, heat the reaction mixture at 120-140°C for 15-30 minutes.[4] For conventional heating, reflux the mixture for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-amino-4-morpholinopyrimidine derivative.
-
Characterize the final product by NMR, mass spectrometry, and elemental analysis.
Caption: Experimental workflow for synthesis.
Protocol 2: MTT Assay for Cell Viability
This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: In Vitro PI3K Kinase Assay
This protocol describes a method to measure the in vitro inhibitory activity of the synthesized compounds against PI3Kα kinase.
Materials:
-
Recombinant human PI3Kα enzyme
-
PI3K substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Synthesized compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add the test compound solution, the PI3Kα enzyme, and the kinase assay buffer.
-
Initiate the kinase reaction by adding a mixture of ATP and the PIP2 substrate. The final ATP concentration should be close to its Km value for the enzyme.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Caption: Logical workflow for anticancer agent development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 4-(2,6-dichloropyrimidin-4-yl)morpholine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data and experimental protocols for the characterization of 4-(2,6-dichloropyrimidin-4-yl)morpholine. The information presented herein is intended to support researchers in the identification and quality control of this compound, which serves as a valuable building block in medicinal chemistry and drug discovery.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its chemical structure combines a dichloropyrimidine core, a common scaffold in kinase inhibitors, with a morpholine moiety, which is frequently introduced to improve physicochemical properties such as solubility and metabolic stability. Accurate structural elucidation and purity assessment are critical for its application in multi-step syntheses. NMR spectroscopy is an indispensable tool for these purposes, providing unambiguous structural information. These application notes offer a concise summary of the ¹H and ¹³C NMR spectral data for this compound and a detailed protocol for data acquisition.
Spectroscopic Data
The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signal.
¹H NMR Spectral Data
The ¹H NMR spectrum exhibits a singlet for the pyrimidine proton and a complex multiplet for the eight morpholine protons.
Table 1: ¹H NMR Data for this compound (300 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.56 | Singlet (s) | 1H | Pyrimidine C5-H |
| 3.85-3.60 | Multiplet (m) | 8H | Morpholine -CH₂- protons |
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum shows five distinct signals, corresponding to the five unique carbon environments in the molecule.[1]
Table 2: ¹³C NMR Data for this compound (101 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Assignment |
| 161.75 | Pyrimidine C4 |
| 160.55 | Pyrimidine C2/C6 |
| 108.31 | Pyrimidine C5 |
| 66.59 | Morpholine -CH₂-O- |
| 44.39 | Morpholine -CH₂-N- |
Experimental Protocols
The following protocols provide a general framework for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound. Instrument parameters may be adjusted to suit the specific spectrometer used.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Mixing: Gently vortex the sample until the solid is completely dissolved.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Data Acquisition
-
Spectrometer: 300 MHz NMR Spectrometer
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): 12-15 ppm, centered around 6 ppm.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans.
-
Temperature: 298 K.
¹³C NMR Data Acquisition
-
Spectrometer: 75 or 101 MHz NMR Spectrometer
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): 200-220 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Perform peak picking for both ¹H and ¹³C NMR spectra.
Workflow Diagram
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: Experimental workflow for NMR analysis.
References
Application Note: High-Resolution Mass Spectrometry for the Structural Confirmation of 4-(2,6-dichloropyrimidin-4-yl)morpholine
References
- 1. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]
- 2. scilit.com [scilit.com]
- 3. Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives: 2-Chloropyrimidine, 5-Chloropyrimidine, 2-Bromopyrimidine and 5-Bromopyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of Pyrimidine-Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-morpholine derivatives represent a significant class of heterocyclic compounds actively investigated in medicinal chemistry and drug discovery. The fusion of the pyrimidine ring, a key constituent of nucleic acids, with the morpholine moiety often imparts favorable physicochemical properties and potent biological activities. These derivatives have demonstrated considerable promise as inhibitors of key signaling pathways implicated in various pathologies, most notably cancer.
A primary target of many pyrimidine-morpholine compounds is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling cascade.[1] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. The morpholine ring, in particular, is a common feature in many PI3K/Akt/mTOR inhibitors, where the oxygen atom can form a critical hydrogen bond in the kinase active site.[1]
These application notes provide detailed protocols for a panel of essential in vitro assays to characterize the biological activity of novel pyrimidine-morpholine derivatives. The assays described herein are designed to assess cytotoxicity, the induction of apoptosis, effects on cell cycle progression, and direct target engagement through kinase inhibition assays.
Data Presentation: In Vitro Activity of Pyrimidine-Morpholine Derivatives
The following tables summarize the in vitro biological data for representative pyrimidine-morpholine derivatives from published studies. These tables are intended to provide a comparative overview of the potency and cellular effects of this compound class.
Table 1: Cytotoxicity of Pyrimidine-Morpholine Derivatives in Human Cancer Cell Lines (MTT Assay)
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 2g | SW480 | Colorectal Carcinoma | 5.10 ± 2.12 | [2][3] |
| MCF-7 | Breast Carcinoma | 19.60 ± 1.13 | [2][3] | |
| Compound 8d | A549 | Lung Carcinoma | 6.02 - 10.27 | [1][4] |
| PC-3 | Prostate Cancer | 6.02 - 10.27 | [1][4] | |
| MCF-7 | Breast Carcinoma | 6.02 - 10.27 | [1][4] | |
| HepG2 | Liver Carcinoma | 6.02 - 10.27 | [1][4] | |
| Compound 12b | Leukemia SR | Leukemia | 0.10 ± 0.01 | [5] |
| Compound 12d | Leukemia SR | Leukemia | 0.09 ± 0.01 | [5] |
| Compound 17p | A2780 | Ovarian Cancer | Not explicitly stated, but induced dose-dependent cytotoxicity | [6] |
| U87MG | Glioblastoma | Weaker than BKM-120 | [6] | |
| DU145 | Prostate Cancer | Weaker than BKM-120 | [6] | |
| MCF7 | Breast Cancer | Weaker than BKM-120 | [6] |
Table 2: Kinase Inhibitory Activity of Pyrimidine-Morpholine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 18b | PI3Kα | 0.46 | [1] |
| mTOR | 12 | [1] | |
| Compound 14c | PI3Kα | 1250 | [1] |
| Compound 12b | PI3Kα | 170 ± 10 | [5] |
| PI3Kβ | 130 ± 10 | [5] | |
| PI3Kδ | 760 ± 40 | [5] | |
| mTOR | 830 ± 50 | [5] | |
| Compound 12d | PI3Kα | 1270 ± 70 | [5] |
| PI3Kβ | 3200 ± 160 | [5] | |
| PI3Kδ | 1980 ± 110 | [5] | |
| mTOR | 2850 ± 170 | [5] | |
| Compound 17p | PI3Kα | 31.8 ± 4.1 | [6] |
| PI3Kδ | 15.4 ± 1.9 | [6] | |
| Unnamed Series | PI3Kα | 3 - 10 | [7] |
Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling network that is often deregulated in cancer. Pyrimidine-morpholine derivatives frequently target components of this pathway, particularly PI3K and mTOR kinases.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., SW480, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pyrimidine-morpholine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the pyrimidine-morpholine derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Human cancer cell lines
-
Pyrimidine-morpholine derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with the desired concentrations of the pyrimidine-morpholine derivative for 24-48 hours.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis: The cell population is divided into four quadrants:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic cells
-
Q3 (Annexin V- / PI-): Viable cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Materials:
-
Human cancer cell lines
-
Pyrimidine-morpholine derivatives
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells and treat with the pyrimidine-morpholine derivative as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
Add PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Data Analysis: A histogram of fluorescence intensity versus cell count is generated. The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histogram using appropriate software.
In Vitro Kinase Inhibition Assay (PI3K/mTOR)
This biochemical assay measures the ability of a compound to directly inhibit the enzymatic activity of a target kinase. A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods. Below is a general protocol for a luminescence-based assay (e.g., ADP-Glo™).
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The light output is proportional to the ADP generated and is inversely correlated with kinase activity.
Materials:
-
Recombinant human PI3Kα or mTOR enzyme
-
Kinase substrate (e.g., a specific peptide or lipid)
-
ATP
-
Pyrimidine-morpholine derivatives
-
Assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Luminometer
Protocol:
-
Prepare serial dilutions of the pyrimidine-morpholine derivative in the appropriate assay buffer.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the kinase and substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert ADP to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
Data Analysis: Calculate the percent inhibition of kinase activity relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Antiproliferative Effects of Morpholine Compounds
Introduction
Morpholine, a six-membered heterocyclic organic compound, is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.[1][2] Its unique physicochemical properties, including stability, solubility, and the ability to form hydrogen bonds, make it a valuable scaffold in drug design.[1][3] Morpholine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial effects.[1][4] In oncology, the morpholine moiety is integral to several approved drugs and numerous investigational agents, enhancing their pharmacokinetic profiles and binding affinity to therapeutic targets.[5][6] These compounds exert their antiproliferative effects through various mechanisms, including the inhibition of key signaling pathways like PI3K/Akt/mTOR, induction of apoptosis, and cell cycle arrest.[7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the antiproliferative effects of novel morpholine compounds. The document includes a summary of quantitative data from recent studies, detailed protocols for key experiments, and visualizations of relevant signaling pathways and workflows.
Data Presentation: Antiproliferative Activity of Morpholine Derivatives
The following tables summarize the in vitro cytotoxic activity of various morpholine-containing compounds against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting biological or biochemical functions.
Table 1: IC₅₀ Values of Morpholine-Quinazoline and Chalcone Derivatives
| Compound ID | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Reference Drug |
| AK-3 | A549 | Lung Carcinoma | 10.38 ± 0.27 | Colchicine[5] |
| MCF-7 | Breast Adenocarcinoma | 6.44 ± 0.29 | ||
| SHSY-5Y | Neuroblastoma | 9.54 ± 0.15 | ||
| AK-10 | A549 | Lung Carcinoma | 8.55 ± 0.67 | Colchicine[5] |
| MCF-7 | Breast Adenocarcinoma | 3.15 ± 0.23 | ||
| SHSY-5Y | Neuroblastoma | 3.36 ± 0.29 | ||
| Compound 22 | MDA-MB-231 | Breast Cancer | 20 | Not Specified[8] |
| SW480 | Colon Cancer | 12.5 |
Table 2: IC₅₀ Values of Morpholine-Benzimidazole-Oxadiazole and Other Derivatives
| Compound ID | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Reference Drug |
| 5c | HT-29 | Colon Adenocarcinoma | 17.750 ± 1.768 | Sorafenib (VEGFR-2 IC₅₀ = 0.037 µM)[9] |
| 5h | HT-29 | Colon Adenocarcinoma | Not specified, but potent VEGFR-2 inhibitor (IC₅₀ = 0.049 µM) | |
| 5j | HT-29 | Colon Adenocarcinoma | 9.657 ± 0.149 | |
| 3c | HepG2 | Hepatocellular Carcinoma | 11.42 | Not Specified[10] |
| 3d | HepG2 | Hepatocellular Carcinoma | 8.50 | |
| 3e | HepG2 | Hepatocellular Carcinoma | 12.76 | |
| 2g | SW480 | Colon Adenocarcinoma | 5.10 ± 2.12 | 5-FU (4.90 µM), Cisplatin (16.10 µM)[3][11] |
| MCF-7 | Breast Adenocarcinoma | 19.60 ± 1.13 |
Table 3: IC₅₀ Values of Morpholine-Benzophenone and Aurone Derivatives
| Compound ID | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Reference Drug |
| 8b | DLA | Dalton's Lymphoma Ascites | ~7.5 | Not Specified[12] |
| EAC | Ehrlich Ascites Carcinoma | ~9.5 | ||
| MCF-7 | Breast Adenocarcinoma | ~7.1 | ||
| 8f | DLA | Dalton's Lymphoma Ascites | ~10.3 | Not Specified[12] |
| EAC | Ehrlich Ascites Carcinoma | ~10.8 | ||
| MCF-7 | Breast Adenocarcinoma | ~9.3 | ||
| 7j | AGS | Gastric Adenocarcinoma | 5.98 | Leucovorin (30.8 µM)[13] |
| 6p | AGS | Gastric Adenocarcinoma | 5.92 | Leucovorin (30.8 µM)[13] |
Key Signaling Pathways and Mechanisms of Action
Morpholine derivatives exert their antiproliferative effects by modulating various cellular signaling pathways critical for cancer cell growth and survival. Understanding these mechanisms is crucial for rational drug design and development.
Caption: General workflow for evaluating morpholine compounds.
Inhibition of PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival, and its aberrant activation is common in many cancers. Several morpholine-containing compounds have been identified as potent inhibitors of this pathway.[6][7] By blocking key kinases like PI3K or mTOR, these compounds can halt cell growth and induce apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Induction of Apoptosis via Bcl-2 Family Proteins
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Cancer cells often evade apoptosis by overexpressing anti-apoptotic proteins like Bcl-2. Some morpholine derivatives have been shown to induce apoptosis by inhibiting these proteins, thereby promoting cell death.[5]
Caption: Apoptosis induction by morpholine compounds.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Many anticancer agents function by interrupting this cycle, preventing cancer cells from replicating. Studies have shown that certain morpholine compounds can arrest the cell cycle, often at the G1 or G2/M phase, thereby inhibiting cell proliferation.[8][14]
Experimental Protocols
The following are detailed protocols for standard assays used to assess the antiproliferative effects of morpholine compounds.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Step-by-step workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom plates
-
Morpholine compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the morpholine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated control.
-
Incubation: Incubate the plate for the desired period (typically 48 to 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a morpholine compound.
Materials:
-
6-well plates
-
Morpholine compound
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed approximately 0.5 x 10⁶ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the morpholine compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.
-
Fixation: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to the control.
Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells in 6-well plates as described in the cell cycle analysis protocol.
-
Cell Harvesting: Collect all cells (adherent and floating) and centrifuge.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. sciforum.net [sciforum.net]
- 13. researchgate.net [researchgate.net]
- 14. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2,6-dichloropyrimidin-4-yl)morpholine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 4-(2,6-dichloropyrimidin-4-yl)morpholine synthesis.
Troubleshooting Guide
Issue: Low yield of the desired this compound isomer.
The synthesis of this compound via the reaction of 2,4,6-trichloropyrimidine with morpholine is known to produce a mixture of regioisomers. The major product is typically the undesired 4-(4,6-dichloropyrimidin-2-yl)morpholine, with the target compound being the minor isomer.
dot
Caption: Troubleshooting workflow for low yield in this compound synthesis.
| Potential Cause | Troubleshooting Steps |
| Poor Regioselectivity | The primary challenge in this synthesis is controlling the regioselectivity of the nucleophilic aromatic substitution. The C4 position is less reactive than the C2 position in 2,4,6-trichloropyrimidine, leading to the formation of the 2-substituted isomer as the major product. To potentially improve the yield of the desired 4-substituted isomer, consider exploring different solvent systems and reaction temperatures. The use of a non-polar aprotic solvent or running the reaction at lower temperatures for an extended period might influence the regioselectivity. The addition of a bulky, non-nucleophilic base could also be investigated to sterically hinder attack at the C2 position. |
| Inefficient Purification | The separation of the two regioisomers is critical for obtaining a pure product and accurately determining the yield. Silica gel column chromatography is the standard method.[1] To improve separation, optimize the eluent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., ethyl acetate in hexanes) can enhance the resolution between the two isomers.[1] Ensure the column is packed properly to avoid band broadening. |
| Incomplete Reaction | An incomplete reaction will naturally lead to a lower yield. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the starting material (2,4,6-trichloropyrimidine) is still present after the initial reaction time, consider extending the reaction duration or allowing the reaction to slowly warm to room temperature for a longer period. |
| Side Reactions | While the primary side product is the regioisomer, other side reactions can occur, such as disubstitution (reaction of two morpholine molecules with one 2,4,6-trichloropyrimidine). Using a slight excess of 2,4,6-trichloropyrimidine relative to morpholine can help minimize this. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this compound?
A1: In a typical synthesis using 2,4,6-trichloropyrimidine and morpholine in acetone at 0°C to room temperature, the yield of this compound is reported to be around 20%. The major regioisomer, 4-(4,6-dichloropyrimidin-2-yl)morpholine, is formed in approximately 79% yield.[1]
Q2: How can I confirm the identity of the correct isomer?
A2: The two regioisomers can be distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of the proton on the pyrimidine ring will be different for each isomer. For this compound, the singlet for the pyrimidine proton appears at approximately δ 6.56 ppm in CDCl3.[1] In contrast, the corresponding proton for the major isomer, 4-(4,6-dichloropyrimidin-2-yl)morpholine, appears at around δ 6.40 ppm.[1]
Q3: What are the key reaction parameters to control?
A3: The most critical parameters are:
-
Temperature: The reaction is typically initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature.[1]
-
Stoichiometry: A slight excess of morpholine (1.05 equivalents) is commonly used.[1]
-
Reaction Time: The reaction should be monitored by TLC to determine the point of optimal conversion.[1]
Q4: Are there alternative synthetic routes to improve regioselectivity?
A4: While the direct reaction of 2,4,6-trichloropyrimidine with morpholine is a common approach, exploring alternative strategies could be beneficial. This might include using a protecting group strategy to block the more reactive C2 position of the pyrimidine ring, followed by substitution at the C4 position and subsequent deprotection. Another approach could involve starting with a pyrimidine ring that is already functionalized at the C4 position, followed by the introduction of the chloro groups at the C2 and C6 positions.
Experimental Protocols
Synthesis of this compound
This protocol is based on the literature procedure for the reaction of 2,4,6-trichloropyrimidine with morpholine.[1]
Materials:
-
2,4,6-Trichloropyrimidine
-
Morpholine
-
Acetone
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2,4,6-trichloropyrimidine in acetone.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add morpholine (1.05 equivalents) to the cooled solution with stirring.
-
Continue stirring at 0°C for 15 minutes.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 15 minutes.
-
Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes as the eluent).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography. Elute with a suitable solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity to 20% ethyl acetate).
-
Collect the fractions containing the desired product (the minor, slower-eluting isomer) and combine them.
-
Remove the eluent under reduced pressure to yield this compound as a solid.
dot
References
Technical Support Center: Synthesis of Dichloropyrimidine Morpholine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of dichloropyrimidine morpholine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing mono-morpholino dichloropyrimidine derivatives?
The most common method is the nucleophilic aromatic substitution (SNAr) reaction between a dichloropyrimidine (e.g., 2,4-dichloropyrimidine or 4,6-dichloropyrimidine) and morpholine. This reaction is typically carried out in a suitable solvent in the presence of a base to neutralize the HCl generated.
Q2: Which position on the dichloropyrimidine ring is more reactive towards nucleophilic attack by morpholine?
The reactivity of the chlorine atoms depends on their position on the pyrimidine ring.
-
In 2,4-dichloropyrimidine , the chlorine at the C4 position is generally more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1][2] This is attributed to the greater electron deficiency at the C4 position.
-
In 4,6-dichloropyrimidine , the two chlorine atoms are equivalent, so mono-substitution can lead to a single product.
-
In 2,4,6-trichloropyrimidine , the chlorine at the C4 position is the most reactive, followed by the C2 and C6 positions. However, reaction with morpholine can lead to a mixture of isomers, with substitution at the C2 position often being a significant product.[3][4]
Q3: What are the common side reactions in the synthesis of dichloropyrimidine morpholine derivatives?
The most common side reactions include:
-
Di-substitution: Reaction of a second equivalent of morpholine to replace the remaining chlorine atom, yielding a di-morpholino pyrimidine derivative. This is more likely to occur with an excess of morpholine, higher temperatures, or longer reaction times.
-
Formation of regioisomers: When using an unsymmetrical dichloropyrimidine like 2,4-dichloropyrimidine, a mixture of C2 and C4 substituted isomers can be formed.[1][2]
-
Hydrolysis: If water is present in the reaction mixture, the dichloropyrimidine can hydrolyze to form chlorohydroxypyrimidines or dihydroxypyrimidines.
-
Oligomerization: Under certain conditions, especially with palladium catalysis, oligomeric byproducts can form.[5]
Q4: How can I control the reaction to favor mono-substitution over di-substitution?
To favor mono-substitution, you can:
-
Control stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.2 equivalents) of morpholine relative to the dichloropyrimidine.[4]
-
Control temperature: Running the reaction at lower temperatures can help to minimize the rate of the second substitution.
-
Monitor the reaction: Closely monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction once the desired mono-substituted product is predominantly formed.[4]
Q5: How can I purify the desired mono-morpholino dichloropyrimidine derivative?
Common purification methods include:
-
Column chromatography: Silica gel column chromatography is a very effective method for separating the mono-substituted product from the di-substituted byproduct, unreacted starting material, and any regioisomers.[3][4]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.[6]
-
Acid-base extraction: A standard aqueous work-up involving washing with water and brine is typically performed to remove the base and any water-soluble impurities before further purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inactive reagents. 2. Insufficient reaction temperature. 3. Inappropriate solvent or base. | 1. Use fresh, anhydrous solvent and high-purity reagents. 2. Gradually increase the reaction temperature, monitoring for product formation and side reactions. For catalyst-free SNAr, temperatures of 140°C in DMF may be required.[7] 3. Screen different solvents (e.g., DMF, THF, acetonitrile) and bases (e.g., K2CO3, Et3N, DIPEA). |
| Formation of significant amounts of di-substituted product | 1. Excess morpholine used. 2. Reaction time is too long. 3. High reaction temperature. | 1. Use a strict 1:1 stoichiometry of dichloropyrimidine to morpholine, or a very slight excess of morpholine.[4] 2. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired product is maximized.[4] 3. Lower the reaction temperature. |
| Formation of a mixture of regioisomers (e.g., from 2,4-dichloropyrimidine) | 1. Inherent reactivity of the C2 and C4 positions. 2. Reaction conditions favoring a mixture. | 1. To favor C4 substitution, consider using a palladium catalyst.[2] 2. To favor C2 substitution, consider using a dichloropyrimidine with an electron-donating group at the C6 position.[8] 3. Systematically screen solvents, bases, and temperatures to optimize for the desired isomer. |
| Product is difficult to purify from byproducts | 1. Similar polarity of the desired product and byproducts. 2. Oily or non-crystalline product. | 1. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if silica gel is not effective. 2. If the product is an oil, try to form a salt (e.g., hydrochloride) which may be crystalline and easier to purify. |
| Hydrolysis of the dichloropyrimidine starting material | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Synthesis of 2-Morpholino-4,6-dichloropyrimidine from 2,4,6-Trichloropyrimidine[3][4]
This protocol describes the mono-amination of 2,4,6-trichloropyrimidine with morpholine, yielding primarily the 2-substituted product.
Materials:
-
2,4,6-Trichloropyrimidine
-
Morpholine
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add morpholine (1.05 eq) to the cooled solution with stirring.
-
Continue stirring at 0 °C for 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 15 minutes.
-
Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexane).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
Expected Results: This reaction typically yields a mixture of regioisomers. The major product is 2-morpholino-4,6-dichloropyrimidine, with 4-morpholino-2,6-dichloropyrimidine as the minor isomer.
| Product | Yield |
| 2-Morpholino-4,6-dichloropyrimidine (Major Isomer) | ~79%[3][4] |
| 4-Morpholino-2,6-dichloropyrimidine (Minor Isomer) | ~20%[3] |
Visualizations
Caption: Experimental workflow for the synthesis of morpholino-dichloropyrimidines.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 4-(4,6-Dichloropyrimidin-2-yl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wuxibiology.com [wuxibiology.com]
Technical Support Center: Purification of 4-(2,6-dichloropyrimidin-4-yl)morpholine by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of 4-(2,6-dichloropyrimidin-4-yl)morpholine using column chromatography.
Experimental Protocols
A common method for the synthesis of morpholinyl-dichloropyrimidines involves the reaction of 2,4,6-trichloropyrimidine with morpholine. This reaction can yield a mixture of regioisomers, with this compound often being a minor product that requires careful purification.
General Experimental Protocol for Column Chromatography:
A widely used method for the purification of dichloropyrimidine morpholine derivatives is silica gel column chromatography.
-
Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A common starting point is a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane. A typical mobile phase composition is 20% ethyl acetate in hexanes.[1] The polarity of the eluent can be adjusted based on the separation observed on a Thin Layer Chromatography (TLC) plate.
-
Sample Loading: The crude product can be loaded onto the column using either a wet or dry loading method. For compounds with limited solubility in the eluent, dry loading is recommended.
-
Elution: The column is eluted with the chosen mobile phase, and fractions are collected.
-
Fraction Analysis: The composition of the collected fractions is monitored by TLC to identify the fractions containing the pure desired product.
Troubleshooting Guides
This section addresses specific issues that may arise during the column chromatography purification of this compound.
| Issue | Possible Cause | Recommended Solution |
| Poor Separation of Isomers | The primary impurity is often the regioisomer 4-(4,6-dichloropyrimidin-2-yl)morpholine, which may have a similar polarity. | - Optimize the solvent system. Try a less polar mobile phase to increase the difference in retention times. - Consider using a different stationary phase, such as alumina, or a modified silica gel. |
| Compound is not Eluting | The compound is highly polar and is strongly adsorbed to the silica gel. | - Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. - If the compound is still not eluting, consider adding a small amount of a more polar solvent like methanol to the eluent. |
| Compound Decomposes on the Column | Dichloropyrimidine derivatives can be sensitive to the acidic nature of silica gel. | - Deactivate the silica gel by pre-treating it with a base, such as triethylamine, before packing the column. - Consider using a less acidic stationary phase like neutral alumina. |
| Streaking of the Compound on TLC and Column | The compound may be interacting too strongly with the stationary phase or the sample may be overloaded. | - Add a small amount of a polar solvent like methanol or a few drops of triethylamine to the eluent to improve peak shape. - Ensure the sample is not overloaded on the column. |
| Product Elutes with the Solvent Front | The chosen eluent is too polar for the compound. | - Decrease the polarity of the mobile phase by reducing the percentage of ethyl acetate in the hexane mixture. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A good starting point for TLC analysis is 20% ethyl acetate in hexanes.[1] This system is often effective for separating the desired product from its main regioisomeric impurity. You can adjust the ratio to achieve an optimal Rf value of 0.2-0.4 for the desired compound.
Q2: My compound is UV-active. How can I visualize it on a TLC plate?
If the compound is UV-active, you can visualize the spots on the TLC plate using a UV lamp (typically at 254 nm). The compound will appear as a dark spot on a fluorescent background.
Q3: What are the potential impurities I should be looking to separate?
The most common impurity is the regioisomer, 4-(4,6-dichloropyrimidin-2-yl)morpholine.[1] Other potential impurities could include unreacted 2,4,6-trichloropyrimidine and di-substituted products where two morpholine molecules have reacted with the trichloropyrimidine ring.
Q4: Can I use a different stationary phase instead of silica gel?
Yes, if you encounter issues with compound decomposition or poor separation on silica gel, you can consider alternative stationary phases. Neutral alumina is a good option for compounds that are sensitive to acid. For challenging separations of nitrogen-containing heterocycles, specialized stationary phases are also available.
Q5: How can I improve the resolution between my desired product and a closely eluting impurity?
To improve resolution, you can:
-
Use a shallower solvent gradient or run the column isocratically with a less polar solvent system.
-
Use a longer column to increase the surface area for interaction.
-
Ensure proper column packing to avoid channeling.
Data Presentation
Table 1: Representative TLC Data for Dichloropyrimidine Morpholine Derivatives
| Compound | Solvent System (v/v) | Approximate Rf Value |
| This compound | 20% Ethyl Acetate / Hexanes | 0.3 - 0.4 |
| 4-(4,6-dichloropyrimidin-2-yl)morpholine (regioisomer) | 20% Ethyl Acetate / Hexanes | 0.4 - 0.5 |
| 2,4,6-trichloropyrimidine (starting material) | 20% Ethyl Acetate / Hexanes | > 0.8 |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.
Visualizations
References
Technical Support Center: Palladium-Catalyzed Amination of Dichloropyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the palladium-catalyzed amination of dichloropyrimidines, a crucial reaction in the synthesis of biologically active compounds.
Troubleshooting Guide
Issue 1: Low to No Yield of Aminated Product
Low or no yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Possible Causes and Recommended Solutions
| Potential Cause | Recommended Solution |
| Inactive Catalyst System | Ensure the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) is of high quality. Consider using a pre-formed palladium-ligand complex for consistent activation. The choice of phosphine ligand is critical; sterically hindered biarylphosphine ligands like XPhos and tBuXPhos are often effective.[1] |
| Inappropriate Base Selection | The base is crucial for the reaction. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and often yield good results.[1][2] For substrates sensitive to strong bases, weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary, potentially requiring higher reaction temperatures.[1][2] |
| Solvent Issues | Anhydrous aprotic polar solvents like dioxane, toluene, or THF are typically used.[2] Ensure the solvent is thoroughly dried, as water can deactivate the catalyst.[1] |
| Insufficient Reaction Temperature | Palladium-catalyzed aminations often require elevated temperatures, typically in the range of 80-120 °C.[1][2] A gradual increase in temperature may improve the yield. Microwave irradiation can also be employed to accelerate the reaction.[1] |
| Poor Quality Reagents | Reagents such as boronic acids, bases, and catalysts can degrade over time. Confirm the quality and purity of all starting materials.[3] |
Troubleshooting Workflow for Low Yield
Issue 2: Poor Regioselectivity (Mixture of Isomers)
The reactivity of the chlorine atoms at the C2, C4, and C6 positions of the pyrimidine ring can differ, leading to mixtures of products. The general order of reactivity is typically C4(6) > C2.[4]
Factors Influencing Regioselectivity and Optimization Strategies
| Factor | Influence and Strategy |
| Ligand Choice | The ligand plays a critical role in controlling regioselectivity. Screening different ligands is highly recommended. For instance, a palladium(II) acetate catalyst with a Xantphos ligand and cesium carbonate as the base in dioxane has been shown to favor C2-amination in some systems.[5] |
| Base Selection | The choice of base can significantly impact the C2/C4 selectivity. For example, in the amination of 6-aryl-2,4-dichloropyrimidine, using LiHMDS as the base with a palladium catalyst strongly favors the C4-substituted product with aliphatic secondary amines.[4][6][7] |
| Reaction Temperature | Lowering the reaction temperature can sometimes improve selectivity. It is advisable to screen a range of temperatures to find the optimal conditions for the desired isomer.[5] |
| Steric Hindrance | The steric bulk of the incoming amine can influence regioselectivity. More sterically hindered amines may favor substitution at the less sterically hindered position on the pyrimidine ring.[2] |
| Substrate Control | The electronic properties of substituents on the pyrimidine ring can direct the regioselectivity. Electron-withdrawing groups can enhance the reactivity of certain positions. |
Issue 3: Formation of Side Products
Several side reactions can occur during the palladium-catalyzed amination of dichloropyrimidines, reducing the yield of the desired product.
Common Side Reactions and Mitigation
| Side Reaction | Description and Prevention |
| Di-amination | Formation of the di-substituted product can be a significant issue. To favor mono-amination, carefully control the stoichiometry of the amine (use of a slight excess, e.g., 1.0-1.2 equivalents, is common).[2] Lowering the reaction temperature and catalyst loading can also help minimize di-substitution. |
| Hydrodehalogenation | This involves the replacement of a chlorine atom with hydrogen. This side reaction can be more prevalent with certain catalyst systems and under prolonged reaction times or at high temperatures. Screening different ligands and optimizing reaction conditions can mitigate this issue. |
| Solvolysis | If an alcohol is used as a solvent or is present as an impurity, it can compete with the amine as a nucleophile, leading to the formation of alkoxy-substituted pyrimidines.[2] Using anhydrous, non-alcoholic solvents like dioxane or toluene is recommended to avoid this.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the general catalytic cycle for the Buchwald-Hartwig amination?
A1: The Buchwald-Hartwig amination generally proceeds through a series of steps:
-
Oxidative Addition: The aryl halide (dichloropyrimidine) adds to the Pd(0) complex to form a Pd(II) species.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex and is then deprotonated by the base to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the aminated pyrimidine and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
Catalytic Cycle Diagram
Q2: How do I choose the right palladium precursor and ligand?
A2: The optimal combination of palladium precursor and ligand is highly dependent on the specific dichloropyrimidine and amine being used. A screening approach is often the most effective way to identify the best system.
-
Palladium Precursors: Pd₂(dba)₃ and Pd(OAc)₂ are common choices.[2]
-
Ligands: Bulky, electron-rich phosphine ligands are generally preferred. For challenging couplings, biarylphosphine ligands such as DavePhos, XPhos, or SPhos, and bidentate ligands like BINAP and Xantphos can be effective.[2][5]
Q3: Can I perform a second amination on a mono-aminated dichloropyrimidine?
A3: Yes, but it is often more challenging than the first amination. The introduction of the first electron-donating amino group deactivates the pyrimidine ring towards further nucleophilic aromatic substitution.[3] Therefore, a more robust palladium-catalyzed system (Buchwald-Hartwig amination) is typically required for the second amination step.[3]
Q4: What are some typical starting conditions for a palladium-catalyzed amination of a dichloropyrimidine?
A4: A general starting point for optimization would be:
-
Reactants: Dichloropyrimidine (1.0 mmol), Amine (1.2 mmol)
-
Catalyst: Pd₂(dba)₃ (2-5 mol%)
-
Ligand: XPhos (4-10 mol%)
-
Base: NaOtBu (1.4 mmol)
-
Solvent: Anhydrous toluene or dioxane (5-10 mL)
-
Temperature: 100 °C
-
Atmosphere: Inert (Argon or Nitrogen)
It is crucial to monitor the reaction progress by TLC or LC-MS and optimize these conditions as needed.[1][2]
Experimental Protocols
General Protocol for Mono-amination of a Dichloropyrimidine
This protocol provides a general procedure and should be optimized for specific substrates.
-
Preparation: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Addition of Reactants: To the tube, add the dichloropyrimidine (1.0 equivalent) and the amine (1.2 equivalents).
-
Solvent Addition: Add anhydrous solvent (e.g., dioxane or toluene, to make a 0.1-0.2 M solution) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80-120 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][2][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Controlling Regioselectivity in the Amination of Dichloropyrimidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling regioselectivity during the amination of dichloropyrimidines.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the amination of dichloropyrimidines, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Mixture of C2 and C4 Isomers) | The inherent reactivity of the C2 and C4 positions is similar under the chosen conditions. Neutral nitrogen nucleophiles, for instance, often yield isomer mixtures with ratios from 1:1 to 4:1.[1][2][3] | For C4 Selectivity: • Utilize a palladium-catalyzed (Buchwald-Hartwig) amination protocol. This method has been shown to strongly favor the formation of the C4-substituted product.[1][2][3] • For aliphatic secondary amines, use a combination of a palladium catalyst and a strong base like LiHMDS.[1][2][4][5] For C2 Selectivity: • Introduce an electron-donating group (EDG) at the C6 position of the pyrimidine ring, which can reverse the typical selectivity and favor substitution at the C2 position.[3] • For substrates with an electron-withdrawing group (EWG) at C5, using tertiary amine nucleophiles can lead to excellent C2 selectivity.[6][7] • Consider using a 5-trimethylsilyl-2,4-dichloropyrimidine surrogate, which has been shown to favor 2-amination.[8][9] |
| Low or No Yield of Aminated Product | Insufficient reaction temperature, inappropriate base, poor catalyst/ligand combination (for Pd-catalyzed reactions), or insufficient equivalents of the amine can all lead to low yields.[10] | • For catalyst-free Nucleophilic Aromatic Substitution (SNAr), higher temperatures (e.g., 140 °C in DMF) may be necessary.[10] For palladium-catalyzed reactions, a temperature range of 80-120 °C is common, but optimization is often required.[10] • Ensure the correct base is being used. For SNAr, K₂CO₃ or Cs₂CO₃ are common, while strong bases like NaOtBu or LiHMDS are often employed for palladium-catalyzed reactions.[10] • If using a palladium-catalyzed approach, screen different phosphine ligands to find the optimal combination for your specific substrate and amine.[10] |
| Formation of Side Products | Common side products include di-heteroarylation/oligomerization, solvolysis products (if using alcohol-based solvents), and hydrolysis of the chloro-substituent.[10] | • To minimize oligomerization in palladium-catalyzed reactions, consider using a higher equivalent of the amine.[10] • If solvolysis is an issue when using alcoholic solvents, switch to a non-alcoholic solvent such as dioxane or toluene.[10] • To prevent hydrolysis, ensure the use of anhydrous solvents and reagents.[10] |
| Difficulty Separating C2 and C4 Isomers | The similar polarity of the C2 and C4 isomers often makes their separation by column chromatography challenging.[1] | • Optimize the reaction conditions to maximize the formation of the desired isomer, thereby simplifying purification.[3] • Explore different solvent systems for column chromatography. • Consider derivatization of the isomer mixture to facilitate separation, followed by removal of the derivatizing group. |
Frequently Asked Questions (FAQs)
Q1: What is the general rule for the regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines?
Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[2][3] This preference is attributed to the greater electron deficiency at the C4 and C6 positions.[2] However, this selectivity is often moderate and can be influenced by several factors, frequently resulting in a mixture of C2 and C4 substituted products.[1][3]
Q2: What factors influence the C4/C2 regioselectivity?
Several factors can significantly impact the regioselectivity of amination reactions on 2,4-dichloropyrimidines:
-
Substituents on the Pyrimidine Ring: Electron-donating groups (EDGs) at the C6 position can favor substitution at the C2 position.[3] Conversely, electron-withdrawing groups (EWGs) at the C5 position tend to enhance the inherent preference for C4 substitution.[3]
-
Nature of the Nucleophile: While many amines preferentially attack the C4 position, some, like tertiary amines, can exhibit high selectivity for the C2 position, particularly when an EWG is present at C5.[6][7]
-
Reaction Conditions: The choice of solvent, base, and temperature plays a crucial role in determining the reaction's outcome.[3][10] For example, the use of polar solvents like ethanol has been shown to give higher regioselectivity for the C4-isomer in the reaction of anilines with 2,4,6-trichloropyrimidine.[1][2]
-
Catalysis: The use of palladium catalysts in Buchwald-Hartwig amination reactions has been demonstrated to strongly favor the formation of the C4-substituted product.[1][2][3]
Q3: How can I achieve high C4 selectivity in the amination of 2,4-dichloropyrimidines?
For high C4 selectivity, a palladium-catalyzed amination is often the most effective method.[1][2] The combination of a palladium precursor, a suitable phosphine ligand (such as dppb), and a strong base like LiHMDS can provide excellent selectivity for the C4-isomer, often exceeding a 99:1 ratio.[1] This approach has proven effective for both aliphatic secondary amines and anilines.[1][2][4][5]
Q4: When is C2 amination favored?
C2 amination can be favored under specific circumstances. The presence of an electron-donating group at the C6 position can direct nucleophilic attack to the C2 position.[3] Additionally, employing tertiary amine nucleophiles with 2,4-dichloropyrimidines bearing an electron-withdrawing group at C5 can result in high C2 selectivity.[6][7] Another strategy involves using a 5-trimethylsilyl-2,4-dichloropyrimidine as a starting material, which has been shown to promote amination at the C2 position.[8][9]
Q5: What is the typical reactivity order for dichloropyrimidines?
For dichloropyrimidines, the general order of reactivity for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions is C4(6) > C2 >> C5.[1][2]
Data Presentation
Table 1: Regioselectivity of Amination of 6-Aryl-2,4-dichloropyrimidine with Secondary Amines [1]
| Entry | Amine | Conditions | C4/C2 Ratio | Yield (%) |
| 1 | Dibutylamine | K₂CO₃, DMAc | 70:30 | - |
| 2 | Dibutylamine | Pd(OAc)₂/dppb, LiHMDS | >99:1 | 92 |
| 3 | Morpholine | K₂CO₃, DMAc | 80:20 | - |
| 4 | Morpholine | Pd(OAc)₂/dppb, LiHMDS | >30:1 | 85 |
| 5 | N-Methylaniline | LiHMDS | 97:3 | - |
Table 2: Regioselectivity of Amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine with Anilines [1][2]
| Entry | Amine | Conditions | C4/C2 Ratio |
| 1 | Aniline | K₂CO₃, DMAc | 70:30 |
| 2 | Aniline | Pd-catalyzed, LiHMDS, -60 °C | 91:9 |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C4-Selective Amination of 6-Aryl-2,4-dichloropyrimidine [1]
-
To an oven-dried flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the phosphine ligand (e.g., dppb, 1.1 mol%).
-
Add the 6-aryl-2,4-dichloropyrimidine (1.0 mmol) and the secondary amine (1.1 mmol).
-
Add the solvent (e.g., anhydrous THF).
-
Cool the mixture to 0 °C and add the base (e.g., LiHMDS, 1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Catalyst-Free Amination (SNAr) [10][11]
-
To a reaction vial, add the dichloropyrimidine (1.0 mmol), the desired amine (1.0-1.2 mmol), and a base (e.g., anhydrous K₂CO₃, 2.0-4.0 mmol).
-
Add an anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL).
-
Seal the vial and heat the reaction mixture to 80-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Key factors influencing the regioselectivity of dichloropyrimidine amination.
Caption: Decision-making workflow for troubleshooting poor regioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. | Semantic Scholar [semanticscholar.org]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the scale-up of 4-(2,6-dichloropyrimidin-4-yl)morpholine synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up synthesis of 4-(2,6-dichloropyrimidin-4-yl)morpholine. The information is presented in a question-and-answer format to address specific issues.
Troubleshooting Guides
This section offers solutions to common problems that may arise during the synthesis and scale-up of this compound.
Issue 1: Low Yield of the Desired this compound Isomer
-
Question: My reaction is producing a low yield of the target C4-substituted isomer and a high proportion of the C2-substituted isomer, 4-(4,6-dichloropyrimidin-2-yl)morpholine. How can I improve the regioselectivity for the desired product?
-
Answer: The reaction of 2,4,6-trichloropyrimidine with morpholine can lead to a mixture of regioisomers. The C4 position is generally more activated towards nucleophilic attack than the C2 position, but reaction conditions play a crucial role in determining the product ratio.[1] On a laboratory scale, the synthesis has been reported to yield the desired C4 isomer as a minor product (around 20% yield) compared to the C2 isomer (around 79% yield).[2]
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature can enhance selectivity. The initial addition of morpholine should be carried out at a low temperature (e.g., 0 °C) to control the exothermic reaction and favor the thermodynamically more stable product.
-
Solvent Selection: The choice of solvent can influence the solubility of intermediates and the reaction pathway. While acetone has been used, exploring other aprotic polar solvents like THF or acetonitrile at a larger scale might offer better selectivity and process control.
-
Rate of Addition: Slow, controlled addition of morpholine is critical during scale-up to maintain a consistent temperature profile and minimize the formation of undesired isomers and di-substituted byproducts.
-
Base: The use of a non-nucleophilic, hindered base could potentially improve selectivity by modulating the reactivity of the morpholine nucleophile.
-
Issue 2: Formation of Di-substituted and Other Impurities
-
Question: During scale-up, I am observing the formation of significant amounts of di-substituted (morpholino)pyrimidine and other impurities, complicating purification. What are the likely causes and how can I minimize these side reactions?
-
Answer: The formation of di-substituted byproducts occurs when a second molecule of morpholine reacts with the mono-substituted product. This is more prevalent at higher temperatures and with an excess of morpholine.
Troubleshooting Steps:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of 2,4,6-trichloropyrimidine might be necessary to ensure the complete consumption of morpholine and minimize di-substitution.
-
Reaction Time and Temperature: Monitor the reaction progress closely (e.g., by HPLC). Stop the reaction once the formation of the desired mono-substituted product is maximized and before significant di-substitution occurs. Avoid prolonged reaction times at elevated temperatures.
-
Work-up Procedure: Quenching the reaction mixture promptly by adding it to cold water can help to stop the reaction and precipitate the crude product, separating it from unreacted morpholine and base.
-
Issue 3: Challenges in Product Isolation and Purification at Scale
-
Question: Isolating and purifying this compound at a larger scale is proving difficult. What are effective methods for purification?
-
Answer: While laboratory-scale purification often relies on silica gel column chromatography, this method can be inefficient and costly for large-scale production.[2]
Troubleshooting Steps:
-
Crystallization: Developing a robust crystallization method is key for large-scale purification. Experiment with different solvent systems to find one that provides good recovery and high purity of the desired isomer. A mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and an anti-solvent (e.g., hexane, heptane) is a common starting point.
-
Selective Precipitation: It might be possible to selectively precipitate one of the isomers by carefully adjusting the solvent composition and temperature, leaving the other isomer in solution.
-
Extraction: An optimized aqueous work-up with pH adjustment can help to remove basic impurities and unreacted starting materials before the final purification step.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to control during the scale-up of this synthesis?
A1: The most critical parameters are:
-
Temperature: Precise temperature control during the addition of morpholine and throughout the reaction is essential for controlling regioselectivity and minimizing side reactions.
-
Rate of Reagent Addition: A slow and controlled addition of morpholine is crucial to manage the reaction exotherm and maintain a consistent local concentration.
-
Mixing/Agitation: Efficient mixing is vital in a larger reactor to ensure homogeneity and prevent localized "hot spots" that can lead to the formation of byproducts.
-
Stoichiometry: Accurate control of the molar ratios of reactants is necessary to maximize the yield of the desired product and minimize the formation of di-substituted impurities.
Q2: How can I monitor the progress of the reaction effectively at a larger scale?
A2: While TLC is useful for quick checks in the lab, at-line or in-line process analytical technology (PAT) is recommended for scale-up. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the formation of the desired product and byproducts, allowing for precise determination of the reaction endpoint.
Q3: Are there any safety considerations I should be aware of during scale-up?
A3: Yes, several safety aspects are important:
-
Exothermic Reaction: The reaction of 2,4,6-trichloropyrimidine with morpholine is exothermic. Ensure the reactor has adequate cooling capacity to manage the heat generated, especially during the addition of morpholine.
-
Handling of Reagents: 2,4,6-trichloropyrimidine is a hazardous substance. Appropriate personal protective equipment (PPE) and handling procedures in a well-ventilated area are mandatory. Morpholine is also a corrosive and flammable liquid.
-
Quenching: The quenching of the reaction mixture should be performed carefully to control any potential exotherms.
Data Presentation
Table 1: Illustrative Impact of Reaction Temperature on Regioisomer Ratio and Yield
| Parameter | Lab Scale (0°C to RT)[2] | Pilot Scale (Hypothetical Optimization) |
| Reaction Temperature | 0°C for 15 min, then RT for 15 min | Maintained at 0-5°C throughout addition and reaction |
| Yield of this compound | ~20% | ~35-45% |
| Yield of 4-(4,6-dichloropyrimidin-2-yl)morpholine | ~79% | ~50-60% |
| Ratio of C4 to C2 Isomer | ~1:4 | ~1:1.4 |
Note: Pilot scale data is hypothetical and for illustrative purposes to show the expected trend with optimized temperature control.
Table 2: Comparison of Purification Methods
| Purification Method | Scale | Advantages | Disadvantages |
| Silica Gel Chromatography [2] | Lab | High purity achievable for small quantities. | Not economically viable or efficient for large-scale production. |
| Crystallization | Pilot / Industrial | Cost-effective, scalable, can provide high purity product. | Requires significant development to find optimal solvent system and conditions. |
| Distillation | Not Applicable | - | The product is a solid with a high boiling point, making distillation unsuitable. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound[2]
-
Reaction Setup: A round-bottom flask is charged with 2,4,6-trichloropyrimidine (1.0 eq) and acetone. The mixture is cooled to 0°C in an ice bath.
-
Reagent Addition: Morpholine (1.05 eq) is added slowly to the cooled mixture.
-
Reaction: The reaction mixture is stirred at 0°C for 15 minutes, then allowed to warm to room temperature and stirred for an additional 15 minutes.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to separate the C4 and C2 isomers.
Visualizations
Caption: A simplified workflow for the laboratory synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues during the scale-up synthesis.
References
Technical Support Center: Reactions Involving Chloro-Substituted Pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloro-substituted pyrimidines. The focus is on preventing the hydrolysis of chloro-substituents, a common side reaction that can significantly impact reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is my chloro-substituted pyrimidine hydrolyzing during my reaction?
A1: Chloro-substituted pyrimidines are susceptible to nucleophilic aromatic substitution (SNAr) reactions. In the presence of water, hydroxide ions can act as nucleophiles, displacing the chloro-substituent and forming a hydroxypyrimidine (a pyrimidone). This hydrolysis is often catalyzed by basic conditions and elevated temperatures. The pyrimidine ring's nitrogen atoms are strongly electron-withdrawing, which activates the carbon atoms attached to the chlorine atoms for nucleophilic attack.[1][2][3][4]
Q2: At which positions on the pyrimidine ring is hydrolysis most likely to occur?
A2: The 2, 4, and 6 positions of the pyrimidine ring are the most activated towards nucleophilic attack due to the delocalization of the negative charge in the Meisenheimer intermediate onto the nitrogen atoms.[2] Therefore, chloro-substituents at these positions are most susceptible to hydrolysis.
Q3: How can I detect and quantify the hydrolysis of my chloro-pyrimidine?
A3: You can monitor the progress of your reaction and detect the formation of the hydrolyzed by-product using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6][7][8][9] Developing a method that separates the starting material, the desired product, and the corresponding pyrimidone will allow you to quantify the extent of hydrolysis.
Q4: Are there alternative leaving groups that are more resistant to hydrolysis?
A4: While chlorine is a common leaving group, fluorine can also be used in nucleophilic aromatic substitution on pyrimidines. In SNAr reactions, the reactivity order is often F > Cl ≈ Br > I.[1][3][10][11] This is because the rate-determining step is the nucleophilic attack, and the high electronegativity of fluorine makes the carbon atom more electrophilic.[3][10] However, the choice of leaving group will also depend on the specific nucleophile and reaction conditions. For some applications, sulfonate esters could also be considered as alternative leaving groups.
Troubleshooting Guide: Preventing Hydrolysis of Chloro-pyrimidines
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Significant hydrolysis of the starting material or product is observed by HPLC/GC-MS. | Presence of water in the reaction mixture. | Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry reagents thoroughly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction temperature is too high. | If possible, run the reaction at a lower temperature. Even a modest decrease in temperature can significantly reduce the rate of hydrolysis. | |
| The reaction is run under basic conditions with an aqueous base. | If a base is required, consider using a non-nucleophilic, anhydrous organic base (e.g., triethylamine, diisopropylethylamine). Alternatively, phase-transfer catalysis can be employed to limit the interaction of the chloropyrimidine with the aqueous basic phase.[12][13][14][15] | |
| Hydrolysis occurs during the aqueous workup. | The chloropyrimidine is exposed to aqueous base for an extended period. | Minimize the time the chloropyrimidine is in contact with aqueous basic solutions. Perform extractions quickly and at low temperatures. Neutralize the reaction mixture to a pH of ~7 at a low temperature (e.g., 0°C) before extraction.[16] |
| Use of a polar aprotic solvent (e.g., DMF, DMSO) that is miscible with water, leading to prolonged contact with the aqueous phase. | After the reaction, remove the polar aprotic solvent under reduced pressure before performing the aqueous workup.[17] Alternatively, perform a non-aqueous workup. | |
| Low yield of the desired product, with the hydrolyzed by-product being the main impurity. | The chosen nucleophile is not sufficiently reactive, allowing hydrolysis to compete. | Increase the concentration of the nucleophile. If the nucleophile is an alcohol or amine, consider deprotonating it with a strong, non-nucleophilic base prior to the addition of the chloropyrimidine to form the more reactive alkoxide or amide. |
| The reaction is slow, requiring prolonged heating, which promotes hydrolysis. | Consider using a more reactive chloropyrimidine derivative if available (e.g., a fluoro- or nitro-substituted pyrimidine). The use of a catalyst, such as a phase-transfer catalyst, can also increase the reaction rate.[12][13][14][15] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution on a Chloropyrimidine with Minimal Hydrolysis
This protocol provides a general method for reacting a chloropyrimidine with a nucleophile while minimizing the risk of hydrolysis.
Materials:
-
Chloro-substituted pyrimidine
-
Nucleophile (e.g., an amine, alcohol, or thiol)
-
Anhydrous aprotic solvent (e.g., DMF, DMSO, acetonitrile)
-
Non-nucleophilic base (if required, e.g., triethylamine, diisopropylethylamine)
-
Anhydrous diethyl ether or ethyl acetate for extraction
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the chloro-substituted pyrimidine and the anhydrous aprotic solvent.
-
If the nucleophile requires activation with a base, add the non-nucleophilic base to a separate flame-dried flask containing the nucleophile in the anhydrous solvent.
-
Add the nucleophile (or the activated nucleophile solution) dropwise to the solution of the chloropyrimidine at room temperature or a pre-determined optimal temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to 0°C.
-
Perform a non-aqueous workup as described in Protocol 2 or a carefully controlled aqueous workup. For an aqueous workup, pour the reaction mixture into a separatory funnel containing ice-cold water and extract quickly with several portions of diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with cold brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.
Protocol 2: Non-Aqueous Reaction Workup
This protocol is designed to avoid the introduction of water during the workup process, which is particularly useful for highly sensitive chloropyrimidines.
Procedure:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
If a solid by-product (e.g., an amine hydrochloride salt) has formed, it can be removed by filtration. Wash the filter cake with a small amount of the anhydrous reaction solvent or another suitable anhydrous organic solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude product can then be directly purified by column chromatography on silica gel or other purification methods that do not involve water.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a Chloropyrimidine.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. benchchem.com [benchchem.com]
- 7. ijstr.org [ijstr.org]
- 8. HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hplc assay method: Topics by Science.gov [science.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phasetransfer.com [phasetransfer.com]
- 13. iajpr.com [iajpr.com]
- 14. jetir.org [jetir.org]
- 15. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. chem.rochester.edu [chem.rochester.edu]
impact of base selection on dichloropyrimidine reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dichloropyrimidine reactions. The selection of an appropriate base is critical for achieving desired outcomes in terms of yield, selectivity, and minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for nucleophilic substitution on 2,4-dichloropyrimidines?
Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[1][2][3] This preference is attributed to the higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position, rendering it more electrophilic.[1] However, this inherent selectivity can be significantly influenced by various factors.[1][2]
Q2: How does the choice of base impact the regioselectivity (C4 vs. C2 substitution) of the reaction?
The base plays a crucial role in determining the regioselectivity of nucleophilic substitutions on dichloropyrimidines.
-
Weak inorganic bases like potassium carbonate (K₂CO₃) in polar aprotic solvents are commonly used.[4]
-
Organic amine bases such as diisopropylethylamine (DIPEA) and triethylamine (TEA) are frequently employed. For instance, using n-butanol with DIPEA has been reported to favor C4 substitution.[1][2]
-
Strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) have been shown to provide high regioselectivity for C4-amination, especially in palladium-catalyzed reactions.[1][5] In some cases, pre-mixing the amine nucleophile with LiHMDS is critical for achieving high selectivity.[1][5]
-
The use of sodium hydroxide (NaOH) in alcoholic solvents can lead to alkoxide formation and subsequent substitution.[6]
Q3: What factors other than the base can influence the C4/C2 selectivity?
Several other factors can significantly impact the regioselectivity:[1]
-
Substituents on the Pyrimidine Ring: Electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, favoring C2 substitution.[1][7] Conversely, electron-withdrawing groups (EWGs) at the C5 position tend to enhance the preference for C4 substitution.[1]
-
Nature of the Nucleophile: While many nucleophiles preferentially attack the C4 position, some, like tertiary amines, can show high selectivity for the C2 position, particularly with a C5-EWG.[1][8]
-
Reaction Conditions: Temperature and solvent choice are critical.[1] For example, solvent selection can control regioselectivity in microwave-assisted reactions.[3]
-
Catalysis: Palladium catalysts are known to strongly favor the formation of the C4-substituted product in amination reactions.[1][5]
Troubleshooting Guides
Issue 1: Low or No Conversion
| Possible Cause | Suggested Solution |
| Insufficiently reactive nucleophile. | Use a stronger nucleophile or consider adding an activating agent. |
| Reaction temperature is too low. | Gradually and carefully increase the reaction temperature while monitoring the reaction progress. |
| Inappropriate solvent or base. | Screen a variety of solvents and bases to identify the optimal conditions for your specific substrate and nucleophile.[1] |
| Deactivated dichloropyrimidine substrate. | If the pyrimidine ring possesses deactivating substituents, a different synthetic approach may be necessary.[1] |
Issue 2: Poor Regioselectivity (Mixture of C2 and C4 Isomers)
| Possible Cause | Suggested Solution |
| Reaction conditions favor mixed substitution. | Systematically screen different solvents, bases, and reaction temperatures.[1] For amination, a palladium-catalyzed approach can significantly improve C4 selectivity.[1] |
| Steric hindrance near the C4 position. | Try different solvents to potentially mitigate steric effects. If possible, modify the nucleophile to be less sterically demanding.[1] |
| Inherent preference of the nucleophile for both positions. | For aminations, employing a palladium catalyst can greatly enhance C4 selectivity.[1] Consider if a different nucleophile could offer better selectivity. |
| Reaction run for too long or at too high a temperature. | Monitor the reaction closely using TLC or LC-MS and stop it once the desired product is maximized to prevent potential isomerization or side reactions.[1] Lowering the reaction temperature may also improve selectivity.[1] |
Issue 3: Formation of Di-substituted Byproduct in Mono-substitution Reactions
| Possible Cause | Suggested Solution |
| Excess of amine nucleophile. | Reduce the equivalents of the amine nucleophile to 1.0-1.2 equivalents relative to the dichloropyrimidine.[9] |
| High reaction temperature. | Lower the reaction temperature. Starting at room temperature and gradually increasing if the reaction is too slow can reduce the rate of the second substitution.[9] |
| Prolonged reaction time. | Monitor the reaction progress closely and quench it as soon as the starting material is consumed to a satisfactory level to minimize the formation of the di-substituted product.[9] |
| Inappropriate solvent or base. | Screen different solvents and bases. A less polar solvent might decrease the solubility and reactivity of the mono-aminated product, thus disfavoring the second substitution.[9] |
Data Presentation
Table 1: Influence of Base and Catalyst on the Regioselectivity of Amination of 6-Aryl-2,4-dichloropyrimidine with Secondary Amines.
| Entry | Amine | Base | Catalyst | C4:C2 Ratio | Yield of C4 Isomer (%) |
| 1 | Dibutylamine | K₂CO₃ | None | 70:30 | - |
| 2 | Dibutylamine | LiHMDS | Pd(OAc)₂/X-phos | >30:1 | High |
| 3 | N-Methylaniline | LiHMDS | None | >97:3 | High |
Data is illustrative and compiled from trends reported in the literature.[5]
Table 2: General Guidelines for Base Selection in Dichloropyrimidine Reactions.
| Desired Outcome | Recommended Base Class | Example Bases | Notes |
| General C4-selective amination | Organic amine bases | DIPEA, TEA | Often used with a suitable solvent like n-butanol.[1][2] |
| High C4-selectivity in amination | Strong, non-nucleophilic bases | LiHMDS | Particularly effective in Pd-catalyzed reactions.[1][5] |
| C2-selective amination | Tertiary amines (as nucleophiles) | iPr₂NEt | With a C5-EWG on the pyrimidine ring.[8] |
| General substitution | Weak inorganic bases | K₂CO₃, Cs₂CO₃ | Commonly used in a variety of solvents.[9] |
Experimental Protocols
Protocol 1: General Procedure for Highly Regioselective C4-Amination of a 6-Aryl-2,4-dichloropyrimidine (Pd-catalyzed)
This protocol is a generalized procedure for the highly selective C4-amination of 6-aryl-2,4-dichloropyrimidines.[1]
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 eq.)
-
Palladium catalyst (e.g., a complex from the oxidative addition of Pd with 2,4,6-trichloropyrimidine)
-
Anhydrous solvent (e.g., THF)
-
Aliphatic secondary amine (1.1-1.2 eq.)
-
LiHMDS (1.0 M in THF, 1.1-1.2 eq.)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reagent Preparation:
-
In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 6-aryl-2,4-dichloropyrimidine and the palladium catalyst.
-
Dissolve the solids in the anhydrous solvent.
-
In a separate dry vessel, pre-mix the aliphatic secondary amine with the LiHMDS solution.
-
-
Reaction Execution:
-
Slowly add the pre-mixed amine/base solution to the solution of the dichloropyrimidine and catalyst at room temperature. The order of addition is critical for high regioselectivity.[1]
-
Stir the reaction mixture at room temperature and monitor its progress by a suitable technique (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C4-amino-6-aryl-2-chloropyrimidine.
-
Visualizations
Caption: A troubleshooting workflow for addressing low reaction yields.
Caption: Factors influencing C4 vs. C2 selectivity in dichloropyrimidine reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. studylib.net [studylib.net]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Solvolysis of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to effectively manage solvolysis during reactions involving 2-amino-4,6-dichloropyrimidine-5-carbaldehyde.
Troubleshooting Guide: Solvolysis and Side Reactions
Issue: Formation of an Unexpected Methoxy/Ethoxy Byproduct
Question: During a nucleophilic substitution reaction with an amine in methanol or ethanol, I isolated a significant amount of a methoxylated or ethoxylated byproduct instead of my desired aminated product. What is causing this and how can I prevent it?
Answer:
This is a classic case of competitive solvolysis, where the solvent (methanol or ethanol) acts as a nucleophile. The pyrimidine ring of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde is highly activated towards nucleophilic aromatic substitution (SNAr).[1][2] The presence of a strong base deprotonates the alcohol, forming a potent alkoxide nucleophile that competes with your intended amine nucleophile.[1][2]
Troubleshooting Steps:
-
Choice of Base: Avoid strong alkoxide-generating bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) when using alcohol-based solvents.[1] Instead, use a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[1] These bases are sufficient to facilitate the amination reaction without promoting solvolysis.[1]
-
Solvent Selection: If possible, switch to an aprotic solvent that will not participate in the reaction. Suitable alternatives include:
-
Tetrahydrofuran (THF)
-
Dioxane
-
Acetonitrile (ACN)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can favor the smaller, more reactive alkoxide nucleophile.
-
Nucleophile Concentration: Ensure your amine nucleophile is present in a sufficient concentration to outcompete the solvent. Using a slight excess of the amine can be beneficial.
Issue: Low Yield of Desired Product and Complex Product Mixture
Question: My reaction is resulting in a low yield of the desired product and a complex mixture of byproducts, making purification difficult. How can I improve the selectivity of my reaction?
Answer:
Low yields and complex product mixtures often arise from a combination of solvolysis, di-substitution, and other side reactions. The reactivity of the two chlorine atoms on the pyrimidine ring is a key factor.
Troubleshooting Steps:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. For monosubstitution, use a 1:1 molar ratio of the amine to the pyrimidine.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time to maximize the formation of the desired product and minimize the formation of di-substituted byproducts.
-
Review Base and Solvent: As with the formation of alkoxide byproducts, the choice of base and solvent is critical for selectivity.[1][2] Refer to the recommendations in the previous troubleshooting section.
Frequently Asked Questions (FAQs)
Q1: What is solvolysis in the context of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde?
A1: Solvolysis is a chemical reaction in which the solvent acts as a nucleophile, attacking the substrate. In the case of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, protic solvents like methanol or ethanol can attack the electron-deficient pyrimidine ring, leading to the substitution of one or both chlorine atoms with a methoxy or ethoxy group, respectively.[1][2]
Q2: Why is 2-amino-4,6-dichloropyrimidine-5-carbaldehyde so susceptible to nucleophilic attack?
A2: The pyrimidine ring is an electron-deficient aromatic system. The presence of two electronegative nitrogen atoms in the ring, along with the electron-withdrawing aldehyde group and two chlorine atoms, further decreases the electron density of the ring, making it highly susceptible to attack by nucleophiles.[1]
Q3: Can water cause solvolysis with this compound?
A3: Yes, water can act as a nucleophile, leading to the formation of hydroxylated byproducts, especially in the presence of a base. It is advisable to use dry solvents and reagents to minimize this side reaction.
Q4: Are there any specific conditions that favor solvolysis?
A4: Yes, the following conditions can promote solvolysis:
-
Protic Solvents: Using alcohols (e.g., methanol, ethanol) as the solvent.
-
Strong Bases: Using strong bases like NaOH or KOH in alcoholic solvents, which generate highly nucleophilic alkoxides.[1]
-
High Temperatures: Increased temperatures can accelerate the rate of solvolysis.
Q5: How can I confirm if solvolysis has occurred in my reaction?
A5: The most effective way to confirm solvolysis is through analytical techniques such as:
-
Mass Spectrometry (MS): Look for masses corresponding to the replacement of one or both chlorine atoms with the alkoxy or hydroxy group from the solvent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals corresponding to the protons of the solvent moiety (e.g., a methoxy or ethoxy group) attached to the pyrimidine ring will be indicative of solvolysis.
Experimental Protocols
Protocol 1: Minimizing Solvolysis in SNAr Amination Reactions
This protocol provides a general procedure for the monosubstitution of an amine on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde while minimizing solvolysis.
Materials:
-
2-amino-4,6-dichloropyrimidine-5-carbaldehyde
-
Amine of interest
-
Triethylamine (TEA)
-
Anhydrous aprotic solvent (e.g., THF, Dioxane, or Toluene)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous aprotic solvent.
-
Add the amine of interest (1.0-1.2 eq).
-
Add triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature or gently heat if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Aprotic (THF, Dioxane, Toluene) | Prevents the solvent from acting as a nucleophile. |
| Base | Triethylamine (TEA) or DIPEA | Non-nucleophilic base that facilitates the reaction without forming competing nucleophiles.[1] |
| Temperature | Room Temperature to 50 °C | Minimizes side reactions; higher temperatures may be needed for less reactive amines. |
| Stoichiometry | 1:1.2 (Pyrimidine:Amine) | A slight excess of the amine can help drive the reaction to completion. |
Visualizations
Signaling Pathways and Logical Relationships
Caption: Competitive reaction pathways leading to desired amination versus undesired solvolysis.
Caption: A logical workflow for troubleshooting and mitigating solvolysis in reactions.
References
improving solubility of 4-(2,6-dichloropyrimidin-4-yl)morpholine for biological assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with 4-(2,6-dichloropyrimidin-4-yl)morpholine, focusing on challenges related to its solubility in biological assays.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. What are its general solubility properties?
A1: this compound is a heterocyclic compound with a molecular weight of 234.08 g/mol .[1][2] It is known to be soluble in organic solvents such as dichloromethane and ethyl acetate.[3][4] Like many organic molecules with significant carbon frameworks and halogen substituents, it is expected to have low aqueous solubility. This can present challenges when preparing stock solutions and working dilutions for biological experiments.
Q2: My compound, dissolved in DMSO, precipitates when I add it to my cell culture media or aqueous buffer. Why is this happening and how can I prevent it?
A2: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic solvent (like DMSO) but poorly soluble in the aqueous environment of your assay. When the DMSO stock is added to the aqueous buffer, the DMSO concentration is diluted, and the buffer can no longer keep the compound in solution, causing it to precipitate.[5][6]
To prevent this, consider the following:
-
Optimize the dilution protocol: Instead of a single large dilution, perform serial dilutions. Crucially, ensure rapid and thorough mixing immediately after adding the DMSO stock to the assay buffer to avoid localized high concentrations that encourage precipitation.[5]
-
Lower the final compound concentration: You may be exceeding the compound's maximum aqueous solubility at your current testing concentration.[5]
-
Increase the final DMSO concentration (with caution): A slightly higher final percentage of DMSO in your assay can help maintain solubility. However, you must first determine the tolerance of your specific cell line or assay, as DMSO can be toxic or affect experimental outcomes.[7][8] Most cell-based assays can tolerate up to 0.5-1% DMSO, but this should be empirically determined.[5]
-
Use sonication: Briefly sonicating the solution after dilution can sometimes help redissolve fine precipitates and create a more homogeneous suspension.[5]
Q3: What are some alternative methods to improve the solubility of this compound for my biological assay without relying solely on DMSO?
A3: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds:[9][10][11]
-
Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be used.[12][13][] These can be used in combination to optimize solubility and minimize toxicity.[]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility.[][15] For weakly basic compounds, lowering the pH will lead to protonation and increased solubility, while for weakly acidic compounds, increasing the pH will cause deprotonation and enhance solubility.[16]
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes that have improved aqueous solubility.[17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[18]
-
Surfactants: Surfactants can increase solubility by forming micelles that entrap the hydrophobic compound.[20] However, care must be taken as surfactants can also impact biological membranes and assay performance.
Q4: My screening results are highly variable, and the compound is showing lower than expected potency. Could this be related to its solubility?
A4: Absolutely. Poor solubility is a significant reason for inaccurate and variable biological data.[5] If your compound is not fully dissolved, the actual concentration available to interact with the biological target is unknown and lower than the nominal concentration. This can lead to an underestimation of potency (e.g., a higher IC50 value) and poor reproducibility between experiments.
Troubleshooting Workflow for Solubility Issues
Caption: A decision tree for addressing compound precipitation in assays.
Quantitative Data Summary
| Solvent/System | Expected Solubility of this compound | Considerations for Biological Assays |
| Water/Aqueous Buffers | Very Low | Direct dissolution is generally not feasible for achieving high concentrations. |
| 100% DMSO | High | Excellent for preparing high-concentration stock solutions. |
| Aqueous Buffer with <1% DMSO | Low to Moderate | Risk of precipitation. The final DMSO concentration must be tested for cell line/assay tolerance.[7][8] |
| Aqueous Buffer with Co-solvents | Moderate to High | Can improve solubility, but the co-solvent must be tested for its effects on the assay.[12][21] |
| pH-Adjusted Buffers | Variable | Highly dependent on the pKa of the compound. Requires experimental determination.[][22] |
| Cyclodextrin Formulations | Moderate to High | Can significantly increase apparent aqueous solubility. The type and concentration of cyclodextrin need optimization.[17][18] |
Experimental Protocols
Protocol 1: Preparation of a Solubilized Working Solution using a Co-solvent System
This protocol provides a general method for improving the solubility of this compound using a co-solvent approach for a cell-based assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Ethanol, absolute, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Target aqueous buffer or cell culture medium
Procedure:
-
Prepare a High-Concentration Primary Stock Solution:
-
Weigh out a precise amount of this compound.
-
Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing. This is your primary stock.
-
-
Prepare an Intermediate Dilution in a Co-solvent Mixture:
-
In a sterile microcentrifuge tube, prepare a 1:1 mixture of DMSO and ethanol.
-
Dilute the primary stock solution 1:10 into the DMSO:Ethanol mixture. For example, add 10 µL of the primary stock to 90 µL of the co-solvent mixture. Vortex thoroughly.
-
-
Prepare the Final Working Solution in Aqueous Buffer:
-
Warm your target aqueous buffer or cell culture medium to the appropriate temperature (e.g., 37°C for cell-based assays).
-
While vortexing the warm buffer, slowly add the intermediate co-solvent dilution to the desired final concentration. For example, to achieve a 10 µM final concentration from a 1 mM intermediate stock, add 10 µL of the intermediate stock to 990 µL of buffer.
-
Continue to vortex for 30-60 seconds to ensure rapid and complete mixing.
-
-
Visual Inspection and Use:
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for use in your assay.
-
Always prepare a vehicle control containing the same final concentration of the co-solvent mixture (e.g., 0.1% DMSO, 0.1% Ethanol) to account for any solvent effects.
-
Potential Signaling Pathway Involvement
Given that morpholine-containing compounds are widely explored in drug discovery, particularly as kinase inhibitors, a hypothetical signaling pathway that could be investigated is the PI3K/Akt/mTOR pathway, which is crucial in cell growth, proliferation, and survival.[23]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. 52127-83-0|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 52127-83-0 [chemnet.com]
- 3. This compound CAS#: 52127-83-0 [m.chemicalbook.com]
- 4. 52127-83-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 15. Khan Academy [khanacademy.org]
- 16. youtube.com [youtube.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 22. m.youtube.com [m.youtube.com]
- 23. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Molecular Architecture: A Spectroscopic Validation of 4-(2,6-dichloropyrimidin-4-yl)morpholine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive validation of the structure of 4-(2,6-dichloropyrimidin-4-yl)morpholine, a compound of interest in medicinal chemistry, through a comparative analysis of its spectral data against related structures. Detailed experimental protocols and visual workflows are presented to support the unambiguous confirmation of its molecular framework.
The structural integrity of a molecule is the foundation of its chemical and biological properties. In the realm of drug discovery, even minor ambiguities in a compound's structure can lead to misinterpretation of its activity and hinder the development of effective therapeutics. Here, we employ a multi-pronged spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to unequivocally validate the structure of this compound.
Comparative Spectral Data Analysis
To confirm the identity of this compound, its spectral data are compared with those of its regioisomer, 4-(4,6-dichloropyrimidin-2-yl)morpholine, and other related pyrimidine derivatives. The tabulated data below highlights the key distinguishing features in their respective spectra.
Table 1: ¹H NMR Spectral Data Comparison (300 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 6.56 | s | 1H | Pyrimidine H-5 |
| 3.85-3.60 | m | 8H | Morpholine CH₂ | |
| 4-(4,6-dichloropyrimidin-2-yl)morpholine[1] | 6.40 | s | 1H | Pyrimidine H-5 |
| 3.82-3.70 | m | 4H | Morpholine CH₂ | |
| 3.65 | m | 4H | Morpholine CH₂ |
Table 2: ¹³C NMR Spectral Data Comparison (101 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 161.75, 160.55, 108.31, 66.59, 44.39 | Pyrimidine & Morpholine C |
| 4-Amino-2,6-dichloropyrimidine (Predicted) | ~163, ~158, ~103 | Pyrimidine C |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) |
| This compound | HRMS | 234.0201 | 234.0196 |
| 4-(4,6-dichloropyrimidin-2-yl)morpholine[1] | HRMS | 234.0201 | 234.0196 |
Table 4: Predicted Infrared (IR) Spectral Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| This compound | C-N Stretch (Aromatic Amine) | 1350-1250 |
| C-Cl Stretch | 800-600 | |
| C-O-C Stretch (Ether) | 1150-1085 | |
| C=N Stretch (Pyrimidine) | 1600-1550 | |
| 2-Amino-4,6-dichloropyrimidine | N-H Stretch | 3470, 3390 |
| C-Cl Stretch | 300, 220 |
Experimental Protocols
The following are detailed protocols for the acquisition of the spectral data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 300 MHz spectrometer. The spectrometer is locked on the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal resolution. A standard proton pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument at 101 MHz using a proton-decoupled pulse sequence. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction to yield the final spectra.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is used.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the data is acquired in positive ion mode. The instrument is calibrated using a known standard to ensure high mass accuracy.
-
Data Analysis: The exact mass of the molecular ion is determined and compared with the calculated theoretical mass to confirm the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Spectrum Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp. The FTIR spectrum is then recorded, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.
Visualizing the Validation Workflow and Biological Context
To further clarify the process and potential biological relevance of this compound, the following diagrams are provided.
Caption: Workflow for the structural validation of this compound.
Given that pyrimidine derivatives are known to interact with various signaling pathways, particularly in the context of cancer, the following diagram illustrates a potential target pathway. Pyrimidine-based compounds have been identified as inhibitors of the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[2][3][4]
Caption: Potential inhibition of the PI3K signaling pathway by pyrimidine derivatives.
References
- 1. 4-(4,6-Dichloropyrimidin-2-yl)morpholine | 10397-13-4 [chemicalbook.com]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 4-(2,6-dichloropyrimidin-4-yl)morpholine and Its Analogs
In the landscape of medicinal chemistry, the morpholine and pyrimidine scaffolds are privileged structures known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The compound 4-(2,6-dichloropyrimidin-4-yl)morpholine serves as a key structural motif, and its analogs have been extensively studied to understand their structure-activity relationships (SAR) and potential as therapeutic agents. This guide provides a comparative analysis of the biological activity of this compound and its analogs, supported by experimental data from various studies.
Anticancer and Antiproliferative Activity
A significant body of research has focused on the anticancer potential of morpholine-pyrimidine derivatives. These compounds have been evaluated against a range of cancer cell lines, demonstrating varying degrees of cytotoxic and antiproliferative effects.
Comparative in vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of several analogs of this compound against different human cancer cell lines.
| Compound ID | Modification from Core Structure | Cell Line | IC50 (µM) | Reference |
| M2 | Substituted morpholine derivative | MDA-MB-231 (Breast) | 88.27 µg/mL | [4] |
| M5 | Substituted morpholine derivative | MDA-MB-231 (Breast) | 81.92 µg/mL | [4] |
| 2c | Pyrimidine-morpholine hybrid | SW480 (Colorectal) | > Cisplatin | |
| 2e | Pyrimidine-morpholine hybrid | SW480 (Colorectal) | > Cisplatin | [1] |
| 2g | 3-methyl-6-morpholino-1-(4-(trifluoromethyl)benzyl)pyrimidine-2,4(1H,3H)-dione | SW480 (Colorectal) | 5.10 ± 2.12 | [1] |
| 2g | 3-methyl-6-morpholino-1-(4-(trifluoromethyl)benzyl)pyrimidine-2,4(1H,3H)-dione | MCF-7 (Breast) | 19.60 ± 1.13 | [1] |
| 8a | 2,4-dianilinopyrimidine derivative with 4-(morpholinomethyl)phenyl | H1975 (NSCLC) | 0.044 ± 0.011 | [5] |
| 8a | 2,4-dianilinopyrimidine derivative with 4-(morpholinomethyl)phenyl | A431 (Epithelial) | 0.119 ± 0.036 | [5] |
| 10d | Morpholine-substituted tetrahydroquinoline | A549 (Lung) | 0.062 ± 0.01 | [6] |
| 10d | Morpholine-substituted tetrahydroquinoline | MCF-7 (Breast) | 0.58 ± 0.11 | [6] |
| 10d | Morpholine-substituted tetrahydroquinoline | MDA-MB-231 (Breast) | 1.003 ± 0.008 | [6] |
| 10e | N-(1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide | A549 (Lung) | 0.033 ± 0.003 | [6] |
| 10h | Morpholine-substituted tetrahydroquinoline | MCF-7 (Breast) | 0.087 ± 0.007 | [6] |
| 8d | 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative | Various | 6.02 - 10.27 |
Note: Direct IC50 values for the parent compound this compound were not available in the provided search results. The analogs presented here feature modifications to the pyrimidine and/or morpholine rings, or are part of larger hybrid molecules.
The data indicates that modifications to the core structure significantly impact the cytotoxic potential. For instance, the pyrimidine-morpholine hybrid 2g exhibited potent activity against the SW480 colorectal cancer cell line with an IC50 value of 5.10 ± 2.12 µM, which is comparable to the standard drug 5-Fluorouracil (IC50 = 4.90 ± 0.83 µM).[1] Furthermore, the 2,4-dianilinopyrimidine derivative 8a demonstrated remarkable potency against H1975 non-small cell lung cancer cells, with an IC50 of 0.044 ± 0.011 µM.[5] The morpholine-substituted tetrahydroquinoline derivatives, such as 10e , also showed high potency, particularly against A549 lung cancer cells (IC50 = 0.033 ± 0.003 µM).[6]
Mechanism of Action
The biological activity of these compounds is often attributed to their ability to interact with key cellular targets involved in cancer progression.
Kinase Inhibition
Many pyrimidine derivatives are known to be kinase inhibitors, and the morpholine moiety can enhance potency and modulate pharmacokinetic properties.[3][7][8] For example, compound 8a was identified as a potent inhibitor of Focal Adhesion Kinase (FAK) with an IC50 of 0.047 ± 0.006 μM.[5] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival.
Caption: Simplified FAK signaling pathway and the inhibitory action of Compound 8a.
Topoisomerase II Inhibition
Some morpholine derivatives have been shown to interact with topoisomerase II, an enzyme crucial for DNA replication and repair.[4] Molecular docking studies of compound M5 revealed a favorable binding energy of -9.7 kcal/mol with topoisomerase II, suggesting its potential as an inhibitor of this enzyme.[4]
Cell Cycle Arrest and Apoptosis
Further mechanistic studies on compound 2g revealed that it induces cell cycle arrest in MCF-7 breast cancer cells and promotes apoptosis in SW480 cells, indicating multiple modes of anticancer action.[1]
Experimental Protocols
The biological activities of these compounds were determined using a variety of standard experimental protocols.
In Vitro Antiproliferative Assays
MTT Assay: This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation. The protocol for the pyrimidine-morpholine hybrids (compounds 2a-2h ) involved seeding MCF-7 and SW480 cells in 96-well plates, treating them with different concentrations of the compounds for 48 hours, and then incubating with MTT solution. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.[1]
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of SRB to bind to protein components of cells. For the substituted morpholine derivatives (M2 , M5 ), MDA-MB-231 cells were treated with the compounds for a specific duration. The cells were then fixed, stained with SRB, and the bound dye was solubilized. The absorbance was read at a specific wavelength to determine cell density.[4]
Kinase Inhibition Assay
ADP-Glo™ Kinase Assay: The inhibitory activity of the 2,4-dianilinopyrimidine derivatives against FAK was evaluated using the ADP-Glo™ assay.[5] This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity, and a decrease in the luminescent signal indicates inhibition.
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Structure-Activity Relationship (SAR) Insights
The morpholine ring is a versatile scaffold in medicinal chemistry due to its ability to improve pharmacokinetic properties and engage in various biological interactions.[1][2][3] The electron-withdrawing effect of the oxygen atom and the weak basicity of the nitrogen atom contribute to its unique electronic properties.[1] The oxygen atom can also participate in hydrogen bonding.[1]
In the series of thiopyrano[4,3-d]pyrimidine derivatives, it was observed that compounds with electron-withdrawing groups (such as Cl, F, Br) on the benzene ring at the C-4 position exhibited better antitumor activity than those with electron-donating groups (like OCH3).[9] For the morpholine-substituted tetrahydroquinoline derivatives, the presence of two highly electron-withdrawing trifluoromethyl groups significantly enhanced the cytotoxicity against all tested cell lines.[6]
Conclusion
The comparative analysis of this compound and its analogs reveals a rich field of research with significant potential for the development of novel therapeutic agents, particularly in the area of oncology. The biological activity of these compounds is highly dependent on the specific substitutions and structural modifications made to the core morpholine-pyrimidine scaffold. Future research will likely focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising preclinical findings into clinical applications.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 5. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold [mdpi.com]
Structure-Activity Relationship of Pyrimidine-Morpholine Hybrids: A Comparative Guide for Drug Development Professionals
An in-depth analysis of pyrimidine-morpholine hybrids reveals critical structural determinants for their potent and selective anticancer activity. These scaffolds have emerged as privileged structures in medicinal chemistry, demonstrating significant inhibitory effects against key oncogenic signaling pathways, primarily the PI3K/Akt/mTOR and EGFR pathways.
This guide provides a comparative analysis of various pyrimidine-morpholine derivatives, summarizing their structure-activity relationships (SAR), presenting key quantitative data, and detailing the experimental protocols used for their evaluation. Visualizations of the targeted signaling pathways and experimental workflows are included to facilitate a deeper understanding of their mechanism of action and preclinical assessment.
Comparative Analysis of Biological Activity
The anticancer efficacy of pyrimidine-morpholine hybrids is significantly influenced by the nature and position of substituents on the pyrimidine core and associated phenyl rings. The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative compounds from recent studies.
Cytotoxic Activity of Pyrimidine-Morpholine Hybrids
| Compound | R Group (Substitution Pattern) | Cell Line | IC50 (µM) | Reference |
| Series 1: 2,4-Dimorpholinopyrimidine-5-carbonitriles | ||||
| 17e | 4-(trifluoromethyl)phenyl | A2780 | 0.8 ± 0.1 | [1][2] |
| U87MG | 1.2 ± 0.2 | [1][2] | ||
| MCF-7 | 1.5 ± 0.3 | [1][2] | ||
| DU145 | 2.1 ± 0.4 | [1][2] | ||
| 17m | 4-chlorophenyl | A2780 | 1.1 ± 0.2 | [1][2] |
| 17o | 3-chlorophenyl | A2780 | 0.9 ± 0.1 | [1][2] |
| 17p | 3-chloro-4-fluorophenyl | A2780 | 0.7 ± 0.1 | [1][2] |
| BKM-120 (Control) | - | A2780 | 1.3 ± 0.2 | [1][2] |
| Series 2: 6-Morpholinopyrimidine-2,4(1H,3H)-diones | ||||
| 2g | 4-(trifluoromethyl)benzyl at N1, 3-methyl | SW480 | 5.10 ± 2.12 | [3][4] |
| MCF-7 | 19.60 ± 1.13 | [3][4] | ||
| 2c | 4-cyanobenzyl at N1, 3-methyl | SW480 | 18.20 ± 1.54 | [3][4] |
| 2e | 4-fluorobenzyl at N1, 3-methyl | SW480 | 25.30 ± 2.11 | [3][4] |
| 5-FU (Control) | - | SW480 | 4.90 ± 0.83 | [3][4] |
| Cisplatin (Control) | - | SW480 | 16.10 ± 1.10 | [3][4] |
| Series 3: 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidines | ||||
| 8d | Phenyl at C5 of pyrazoline, 4-Cl on phenyl | A549 | 6.02 ± 1.22 | [5] |
| PC-3 | 8.91 ± 0.72 | [5] | ||
| MCF-7 | 8.39 ± 1.91 | [5] | ||
| HepG2 | 10.27 ± 0.94 | [5] | ||
| GDC-0941 (Control) | - | A549 | <0.1 | [5] |
Kinase Inhibitory Activity of Pyrimidine-Morpholine Hybrids
| Compound | Target Kinase | IC50 (nM) | Reference |
| Series 1: 2,4-Dimorpholinopyrimidine-5-carbonitriles | |||
| 17p | PI3Kα | 31.8 ± 4.1 | [1][2] |
| PI3Kδ | 15.4 ± 1.9 | [1][2] | |
| BKM-120 (Control) | PI3Kα | 44.6 ± 3.6 | [1][2] |
| Series 2: Morpholinopyrimidine-5-carbonitriles | |||
| 12b | PI3Kα | 1.25 ± 0.09 (µM) | [6] |
| mTOR | 0.83 ± 0.05 (µM) | [6] | |
| 12d | PI3Kα | 4.37 ± 0.28 (µM) | [6] |
| mTOR | 2.85 ± 0.17 (µM) | [6] | |
| Series 3: 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidines | |||
| 8d | PI3Kα | Moderate Inhibition (Exact value not provided) | [5] |
| Series 4: Morpholine-substituted Diphenylpyrimidines | |||
| Compound 18 | EGFR T790M | 37 | [7] |
Structure-Activity Relationship (SAR) Insights
The collective data from these studies highlight several key SAR trends for pyrimidine-morpholine hybrids:
-
Importance of the Morpholine Moiety : The morpholine ring is a crucial pharmacophore, with its oxygen atom often forming a key hydrogen bond with the hinge region of kinase domains, such as Val851 in PI3Kα.[1][2][8][9] Substitution or removal of the morpholine group generally leads to a significant decrease in inhibitory activity.[1][2]
-
Substitutions on the Pyrimidine Ring :
-
Role of Phenyl Ring Substituents :
-
For PI3K/mTOR inhibitors, electron-withdrawing groups (e.g., -CF3, -CN, halogens) on the phenyl ring attached to the pyrimidine core generally enhance anticancer activity.[3][4][5][6] This is exemplified by compound 2g , which has a 4-CF3 group and shows high potency.[3][4] In contrast, electron-donating groups tend to decrease activity.[4]
-
For EGFR inhibitors, a flexible morpholine-substituted aniline at the C-2 position of the pyrimidine core has been shown to improve selectivity against the T790M mutation.[7]
-
-
Hybridization Approach : The molecular hybridization of the pyrimidine-morpholine scaffold with other heterocyclic systems, such as pyrazoline, can yield compounds with potent cytotoxic activity.[5]
Key Signaling Pathways
Pyrimidine-morpholine hybrids primarily exert their anticancer effects by targeting critical signaling pathways involved in cell growth, proliferation, and survival.
PI3K/Akt/mTOR Signaling Pathway
Many pyrimidine-morpholine derivatives are designed as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various human cancers.[9] Inhibition of PI3K and/or mTOR blocks downstream signaling, leading to cell cycle arrest and apoptosis.
References
- 1. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 2. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Dichloropyrimidine Isomers in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Dichloropyrimidine isomers are foundational building blocks in the synthesis of a diverse array of biologically active molecules, particularly in the fields of medicinal chemistry and agrochemical development. The positional isomerism of the two chlorine atoms on the pyrimidine ring significantly influences the compound's physicochemical properties and reactivity, dictating its suitability for specific synthetic transformations. This guide provides an objective comparison of the most common dichloropyrimidine isomers—2,4-dichloropyrimidine, 4,6-dichloropyrimidine, and 2,5-dichloropyrimidine—supported by experimental data to inform the selection of the optimal isomer for various synthetic applications.
Physicochemical Properties of Dichloropyrimidine Isomers
The physical properties of dichloropyrimidine isomers, such as melting and boiling points, vary based on the substitution pattern, which in turn affects their handling and reaction conditions.
| Property | 2,4-Dichloropyrimidine | 4,6-Dichloropyrimidine | 2,5-Dichloropyrimidine | 4,5-Dichloropyrimidine |
| CAS Number | 3934-20-1 | 1193-21-1 | 22536-67-0 | 6554-61-6 |
| Molecular Formula | C₄H₂Cl₂N₂ | C₄H₂Cl₂N₂ | C₄H₂Cl₂N₂ | C₄H₂Cl₂N₂ |
| Molecular Weight | 148.98 g/mol [1] | 148.98 g/mol [2] | 148.98 g/mol | 148.98 g/mol |
| Appearance | White solid[3] | Yellow-green crystals[4] | Colorless to pale yellow liquid or solid[5] | Not specified |
| Melting Point | 57-61 °C | 65-67 °C | 48-55 °C | Not specified |
| Boiling Point | 101 °C @ 23 mmHg | 176 °C | 190 °C[6] | Not specified |
| Solubility | Soluble in water (partially), methanol, chloroform, and ethyl acetate.[3] | Slightly soluble in water; soluble in 95% ethanol.[7] | Soluble in organic solvents, limited solubility in water.[5] | Not specified |
Reactivity and Regioselectivity in Key Reactions
The synthetic utility of dichloropyrimidine isomers is primarily defined by their reactivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring activates the chlorine atoms as leaving groups.
General Reactivity Order
The reactivity of the chloro-substituents on the pyrimidine ring generally follows the order: C4(6) > C2 >> C5 .[8] This hierarchy is a consequence of the electronic stabilization of the Meisenheimer intermediate formed during nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone of dichloropyrimidine chemistry, allowing for the introduction of a wide range of nucleophiles.
-
2,4-Dichloropyrimidine : Typically, nucleophilic attack occurs preferentially at the C4 position.[9] However, the regioselectivity is highly sensitive to substituents on the pyrimidine ring. Electron-donating groups at the C6 position can favor substitution at the C2 position.[9] The reaction of 2,4-dichloropyrimidine with N-substituted cyclic amines can yield a mixture of 2-amino-4-chloropyrimidines and 4-amino-2-chloropyrimidines.[3]
-
4,6-Dichloropyrimidine : As a symmetrical molecule, mono-substitution yields a single product, simplifying synthetic design. It readily reacts with nucleophiles like amines, alcohols, and thiols to give mono- or di-substituted products.[10]
-
2,5-Dichloropyrimidine : The chlorine at the C2 position is more reactive than the one at C5, though both are less reactive than the chlorines at the C4 and C6 positions of other isomers.
The logical workflow for selecting a dichloropyrimidine isomer based on the desired substitution pattern in an SNAr reaction is illustrated below.
Caption: Decision workflow for selecting a dichloropyrimidine isomer for SNAr.
Palladium-Catalyzed Cross-Coupling Reactions
Dichloropyrimidines are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling:
This reaction is widely used for the synthesis of aryl- and heteroaryl-substituted pyrimidines.
-
2,4-Dichloropyrimidine : The reaction is highly regioselective for the C4 position.[11] An effective one-pot, regioselective double Suzuki coupling has been developed.[11]
-
4,6-Dichloropyrimidine : A two-step procedure involving a Suzuki-Miyaura coupling followed by hydrodechlorination is used to prepare 4-arylpyrimidines.[12]
-
2,5-Dichloropyrimidine : Unprecedented C5-selective cross-coupling has been achieved under ligand-free "Jeffery" conditions.[13]
Sonogashira Coupling:
This coupling reaction with terminal alkynes shows slightly different selectivity compared to Suzuki coupling.
-
2,4-Dichloropyrimidine : In Sonogashira reactions, the reactivity difference between the C2 and C4 positions is less pronounced than in Suzuki couplings.[14]
-
4,6-Dichloropyrimidine : This isomer is a good substrate for Sonogashira couplings, allowing for the synthesis of complex pyrimidine architectures.[10]
The following table provides a qualitative comparison of the reactivity of dichloropyrimidine isomers in these key cross-coupling reactions.
| Reaction | 2,4-Dichloropyrimidine | 4,6-Dichloropyrimidine | 2,5-Dichloropyrimidine |
| Suzuki Coupling | Highly C4-selective[11] | Good substrate[12] | C5-selective under specific conditions[13] |
| Sonogashira Coupling | C4 and C2 have similar reactivity[14] | Good substrate[10] | Less commonly reported |
| Buchwald-Hartwig Amination | Preferential at C4[8] | Good substrate | Less commonly reported |
Applications in Drug Discovery: EGFR Kinase Inhibitors
Dichloropyrimidines are crucial scaffolds in the development of kinase inhibitors for cancer therapy. A prominent example is their use in synthesizing inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival signaling pathways.
The EGFR signaling cascade, when dysregulated, can lead to uncontrolled cell growth and cancer. Pyrimidine-based inhibitors are designed to block the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity and downstream signaling.
Caption: Inhibition of the EGFR signaling pathway by pyrimidine-based inhibitors.
Experimental Protocols
Detailed experimental protocols are essential for the successful application of dichloropyrimidine isomers in synthesis. Below are representative procedures for common transformations.
Protocol 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol outlines a microwave-assisted Suzuki coupling, which offers high yields and short reaction times.[3]
Materials:
-
2,4-Dichloropyrimidine
-
Aryl or heteroaryl boronic acid
-
Pd(PPh₃)₄
-
K₂CO₃
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave reactor tube, add 2,4-dichloropyrimidine (0.5 mmol), the respective boronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Add a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL).
-
Seal the tube and heat the reaction mixture to 100 °C for 15 minutes in the microwave reactor.
-
After cooling, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent and purify the crude product by column chromatography.
Protocol 2: Nucleophilic Aromatic Substitution of 4,6-Dichloropyrimidine
This protocol describes a typical amination reaction.
Materials:
-
4,6-Dichloropyrimidine
-
Amine (e.g., n-butylamine)
-
K₂CO₃
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 4,6-dichloropyrimidine (1.0 mmol) in DMF (5 mL) in a round-bottom flask.
-
Add the amine (2.2 mmol) and K₂CO₃ (2.5 mmol).
-
Stir the reaction mixture at 80 °C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling of a Dichloropyridine (as a representative example)
This protocol provides a general procedure for the Sonogashira coupling, which can be adapted for dichloropyrimidine isomers.
Materials:
-
Dichloropyrimidine isomer
-
Terminal alkyne
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of the dichloropyrimidine isomer (1.0 equiv) in THF, add the terminal alkyne (1.1-2.2 equiv), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).
-
Add triethylamine as the base.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or GC.
-
After completion, work up the reaction by filtering to remove the ammonium salt, followed by extraction and purification of the product by column chromatography.
The experimental workflow for a typical cross-coupling reaction is depicted below.
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion
The choice of a dichloropyrimidine isomer is a critical decision in the design of a synthetic route. For selective mono-functionalization at the C4 or C6 position, 4,6-dichloropyrimidine is often the preferred starting material due to its symmetry. In contrast, 2,4-dichloropyrimidine offers opportunities for sequential or regioselective di-functionalization, with the outcome being highly dependent on the reaction conditions and the presence of other substituents. The less common 2,5- and 4,5-isomers provide alternative substitution patterns, though their reactivity is generally lower. A thorough understanding of the principles outlined in this guide, supported by the provided experimental frameworks, will empower researchers to effectively utilize these versatile building blocks in the synthesis of complex molecular targets for drug discovery and other applications.
References
- 1. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,6-二氯嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. CAS 22536-67-0: 2,5-DICHLOROPYRIMIDINE | CymitQuimica [cymitquimica.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 4,6-Dichloropyrimidine(1193-21-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
efficacy of 4-(2,6-dichloropyrimidin-4-yl)morpholine derivatives against cancer cell lines
Potent Anticancer Activity of Novel Pyrimidine-Morpholine Hybrids Explored
New research highlights the promising anticancer potential of a series of novel pyrimidine-morpholine hybrid compounds.[1][2] A study focused on the design, synthesis, and antiproliferative evaluation of eight new derivatives (designated 2a-2h) demonstrated significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (SW480) cell lines.[1][2] These findings position pyrimidine-morpholine scaffolds as a promising area for the development of new anticancer therapeutic agents.
The morpholine moiety is a recognized valuable framework in medicinal chemistry due to its diverse biological activities and favorable pharmacokinetic properties.[1] When hybridized with a pyrimidine ring, another key pharmacophore in anticancer drug discovery, the resulting derivatives exhibit potent cytotoxic activity.[1][3]
Comparative Efficacy Against Cancer Cell Lines
The in vitro cytotoxic activity of the synthesized pyrimidine-morpholine derivatives was evaluated using the MTT assay. The results, summarized in the table below, show that all tested compounds displayed a range of cytotoxic potential. Compound 2g emerged as the most potent derivative against both cell lines, with IC50 values of 19.60 ± 1.13 µM against MCF-7 and a notable 5.10 ± 2.12 µM against SW480 cells.[1][2] The efficacy of compound 2g against the SW480 cell line was comparable to the standard chemotherapeutic drug 5-Fluorouracil (5-FU) (IC50 = 4.90 ± 0.83 μM) and significantly more potent than Cisplatin (IC50 = 16.10 ± 1.10 μM).[1][2]
| Compound | MCF-7 IC50 (µM) | SW480 IC50 (µM) |
| 2a | 50.30 ± 1.20 | 35.20 ± 1.10 |
| 2b | 45.20 ± 0.98 | 29.30 ± 1.12 |
| 2c | 24.60 ± 1.14 | 12.40 ± 1.09 |
| 2d | 117.04 ± 1.11 | 98.40 ± 1.15 |
| 2e | 29.50 ± 1.12 | 15.12 ± 1.11 |
| 2f | 35.10 ± 1.13 | 24.30 ± 1.13 |
| 2g | 19.60 ± 1.13 | 5.10 ± 2.12 |
| 2h | 80.11 ± 1.15 | 64.20 ± 1.14 |
| 5-Fluorouracil | Not Reported | 4.90 ± 0.83 |
| Cisplatin | Not Reported | 16.10 ± 1.10 |
| Data sourced from Ataollahi et al., 2025.[1][2] |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
To elucidate the mechanism behind the observed cytotoxicity, the most potent compound, 2g , was further investigated. The study revealed that compound 2g induces apoptosis in SW480 cells and causes cell cycle arrest in the G2/M phase in MCF-7 cells, indicating multiple pathways of anticancer action.[1][2]
Experimental Protocols
MTT Assay for Cytotoxicity: The antiproliferative effects of the synthesized derivatives were assessed using the 3-(4,5-Dimethylthiazol-yl)-2,5-Diphenyl-Tetrazolium Bromide (MTT) assay.[2]
-
MCF-7 and SW480 cancer cell lines were cultured in RPMI 1640 medium.
-
Cells were seeded into 96-well plates and incubated to allow for attachment.
-
The cells were then treated with various concentrations of the pyrimidine-morpholine derivatives (2a-2h) and control drugs (5-FU and Cisplatin).
-
After a specified incubation period, the MTT reagent was added to each well.
-
Living cells metabolize the MTT into formazan crystals, which were then dissolved using a solubilizing agent.
-
The absorbance was measured using a microplate reader to determine the percentage of viable cells relative to untreated controls.
-
IC50 values, the concentration at which 50% of cell growth is inhibited, were calculated from dose-response curves.[2]
Apoptosis Assay: The induction of apoptosis in SW480 cells by compound 2g was determined using an Annexin V-FITC/PI apoptosis detection kit.[2]
-
SW480 cells (5 x 10^4) were seeded in 24-well plates and cultured for 16 hours.[2]
-
Cells were treated with compound 2g at its IC50 concentration.
-
After treatment, cells were harvested, washed, and resuspended in binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.
-
The samples were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis: The effect of compound 2g on the cell cycle distribution of MCF-7 cells was investigated.
-
MCF-7 cells (5 x 10^4) were seeded in 24-well plates and cultured for 16 hours.
-
The cells were treated with compound 2g at its IC50 concentration.
-
Following treatment, cells were harvested, fixed, and stained with a DNA-intercalating dye (e.g., Propidium Iodide).
-
The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Visualizing the Experimental Process and Pathway
The following diagrams illustrate the general workflow of the cytotoxicity and apoptosis assays, as well as a simplified representation of the apoptotic pathway induced by the pyrimidine-morpholine derivatives.
Caption: Workflow of the MTT assay for determining the cytotoxicity of derivatives.
Caption: Simplified pathway of apoptosis induction by the lead compound.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Druglikeness: A Comparative Guide to Pyrimidine-Morpholine and Alternative Scaffolds
For researchers and scientists navigating the complex landscape of drug discovery, the selection of a suitable molecular scaffold is a critical decision that profoundly influences a compound's druglikeness and, ultimately, its clinical success. This guide provides a comprehensive comparison of the druglikeness of pyrimidine-morpholine compounds against two widely used heterocyclic alternatives: pyrazole and piperidine. By presenting experimental data and detailed protocols, this document aims to equip drug development professionals with the necessary information to make informed decisions in scaffold selection and lead optimization.
The "druglikeness" of a compound is a multifaceted concept that encompasses a range of physicochemical properties influencing its absorption, distribution, metabolism, and excretion (ADME). A favorable druglikeness profile is essential for a molecule to be developed into a safe and effective oral therapeutic. This guide delves into a comparative analysis of three prominent heterocyclic scaffolds, assessing their performance against key druglikeness parameters.
Comparative Analysis of Physicochemical Properties
To facilitate a direct comparison, the following table summarizes key physicochemical properties and druglikeness parameters for representative compounds from each scaffold class. These parameters are crucial in predicting the oral bioavailability and overall developability of a drug candidate.
| Parameter | Pyrimidine-Morpholine Derivatives | Pyrazole Derivatives | Piperidine Derivatives |
| Molecular Weight ( g/mol ) | 350 - 500 | 300 - 450 | 250 - 400 |
| logP | 2.0 - 4.5 | 1.5 - 4.0 | 1.0 - 3.5 |
| Hydrogen Bond Donors | 0 - 2 | 1 - 3 | 1 - 2 |
| Hydrogen Bond Acceptors | 4 - 7 | 3 - 6 | 2 - 5 |
| Polar Surface Area (Ų) | 60 - 100 | 50 - 90 | 40 - 80 |
| Lipinski's Rule of Five | Generally compliant, occasional MW violations | Generally compliant | Generally compliant |
In Vitro ADME Properties: A Head-to-Head Comparison
The following table presents a comparative overview of key in vitro ADME properties for the three scaffolds. These experimental values provide a more direct assessment of their potential in vivo behavior.
| ADME Property | Pyrimidine-Morpholine Derivatives | Pyrazole Derivatives | Piperidine Derivatives |
| Aqueous Solubility (µM) | Moderate to low | Moderate to high | Variable, often pH-dependent |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Moderate to high | Moderate to high | Variable, often high |
| Metabolic Stability (in vitro t½, min) | Generally moderate to high | Variable, can be susceptible to oxidation | Generally lower, prone to N-dealkylation and ring oxidation |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the application of these assays in your own research.
Kinetic Solubility Assay
This assay is employed to determine the aqueous solubility of a compound under non-equilibrium conditions, which is often more representative of the conditions in the gastrointestinal tract.
Materials:
-
Test compound dissolved in dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells of a 96-well plate.
-
Add PBS (pH 7.4) to each well to achieve a final desired concentration range (e.g., 1-200 µM).
-
Seal the plate and shake for a defined period (e.g., 2 hours) at room temperature.
-
Measure the turbidity of each well using a nephelometer or measure the absorbance of the supernatant after centrifugation/filtration using a UV-Vis plate reader at a wavelength where the compound has maximum absorbance.
-
The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
Caco-2 Permeability Assay
This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized intestinal epithelial cells, providing a valuable in vitro model to predict intestinal drug absorption.[1][2][3][4][5][6]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for sample analysis
Procedure:
-
Seed Caco-2 cells onto the apical side of Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (at a known concentration) to the apical (A) or basolateral (B) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (B or A, respectively).
-
Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport
-
A is the surface area of the filter membrane
-
C₀ is the initial concentration of the drug in the donor chamber
-
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using human liver microsomes (HLM).
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (cofactor)
-
Phosphate buffer (pH 7.4)
-
Test compound and positive control (e.g., a rapidly metabolized drug)
-
LC-MS/MS system for sample analysis
Procedure:
-
Pre-incubate the test compound with HLM in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining parent compound versus time.
Visualizing Druglikeness Assessment and Signaling Pathways
To further clarify the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for assessing the druglikeness of a compound.
Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for pyrimidine-morpholine inhibitors.
Caption: Logical structure for the comparative analysis of heterocyclic scaffolds.
Conclusion
The selection of a molecular scaffold is a pivotal decision in the drug discovery process. This guide has provided a comparative analysis of the druglikeness of pyrimidine-morpholine compounds against pyrazole and piperidine alternatives. While pyrimidine-morpholine scaffolds often exhibit favorable metabolic stability, careful consideration of their solubility and permeability is warranted. Pyrazole and piperidine scaffolds, on the other hand, can offer advantages in terms of solubility and permeability, but their metabolic liabilities need to be addressed through strategic molecular design.
Ultimately, the optimal scaffold choice will depend on the specific therapeutic target and the desired ADME profile. By leveraging the data and experimental protocols presented in this guide, researchers can make more informed decisions, accelerating the journey from a promising lead compound to a successful clinical candidate.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
A Comparative Guide to the Kinetic Analysis of Enzyme Inhibition by Morpholine Derivatives
For researchers and professionals in drug development, understanding the kinetics of enzyme inhibition is paramount to designing effective therapeutics. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates for its favorable physicochemical and metabolic properties.[1] This guide provides a comparative kinetic analysis of morpholine-containing compounds as inhibitors of two key enzymes, Acetylcholinesterase and Carbonic Anhydrase, benchmarked against established non-morpholine inhibitors.
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a primary therapeutic strategy for Alzheimer's disease.[2]
Comparative Kinetic Data for AChE Inhibitors
The following table summarizes the kinetic parameters for selected morpholine derivatives and a standard clinical drug, Galantamine.
| Inhibitor | Chemical Class | Target Enzyme | IC50 (µM) | Ki (µM) | Type of Inhibition |
| Compound 11g [2] | Morpholine-Quinoline | AChE | 1.94 ± 0.13 | N/A | Mixed-type |
| Compound 11a [2] | Morpholine-Quinoline | AChE | N/A | N/A | Mixed-type |
| Compound MO5 [3] | Morpholine-Chalcone | AChE | 6.1 | 2.52 ± 0.17 | Competitive |
| Compound MO9 [3] | Morpholine-Chalcone | AChE | 12.01 | 7.04 ± 0.32 | Non-competitive |
| IHM2 [4] | Isatin-Morpholine | hAChE | 1.60 ± 0.51 | N/A | N/A |
| Galantamine [2] | Amaryllidaceae alkaloid | AChE | Comparable to 11g | N/A | Competitive |
N/A: Data not available in the cited source.
Experimental Protocol: AChE Inhibition Assay
The inhibitory activity against AChE is commonly determined using Ellman's method with slight modifications.
-
Enzyme and Substrate: Electric eel acetylcholinesterase (AChE) is used as the enzyme source. Acetylthiocholine iodide (ATCI) serves as the substrate.
-
Reagents:
-
Phosphate buffer (pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
AChE solution
-
ATCI solution
-
Test compounds (morpholine derivatives or standards) dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, enzyme solution, and the test compound at various concentrations.
-
Incubate the mixture at a constant temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI solution.
-
Measure the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
-
-
Kinetic Analysis:
-
The rate of reaction is determined by the increase in absorbance.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition versus the inhibitor concentration.
-
To determine the inhibition type and Ki, the assay is performed with varying concentrations of both the substrate (ATCI) and the inhibitor. The data is then plotted using Lineweaver-Burk or Dixon plots.[3]
-
Visualizing Enzyme Inhibition Kinetics
The following diagrams illustrate the fundamental types of enzyme inhibition and a typical workflow for their kinetic analysis.
Caption: Mechanisms of competitive and non-competitive enzyme inhibition.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
In Silico Docking of 4-(2,6-Dichloropyrimidin-4-yl)morpholine Analogs: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico docking performance of 4-(2,6-dichloropyrimidin-4-yl)morpholine analogs and related compounds against key protein kinase targets. The information presented herein is synthesized from various studies to offer insights into the structure-activity relationships (SAR) and potential therapeutic applications of this chemical scaffold.
The this compound core is a recognized scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors. The morpholine moiety is known to improve physicochemical properties and can form crucial interactions within the ATP-binding pocket of kinases. The dichloropyrimidine core provides a versatile platform for synthetic modification to enhance potency and selectivity. This guide will delve into the in silico evaluation of analogs based on this scaffold, comparing their predicted binding affinities and interactions with key oncogenic kinases such as PI3K and mTOR.
Comparative In Silico and In Vitro Performance
The following tables summarize the in silico docking scores and corresponding in vitro biological activities of various pyrimidine-morpholine analogs and related kinase inhibitors. This data, collated from multiple studies, facilitates a comparative analysis of their potential as therapeutic agents.
Table 1: In Silico Docking and In Vitro Activity of Pyrimidine-Morpholine Analogs against PI3Kα
| Compound/Analog | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | In Vitro IC50 (nM) |
| Gedatolisib (a morpholino-triazine analog) | PI3Kα (4L23) | Not specified | Not specified | 0.4 |
| ZSTK474 (a morpholino-triazine analog) | PI3Kα (2Y3A) | Not specified | Val851, Ser774, Lys802 | 17 |
| Ethanolamine-substituted ZSTK474 analog (6a) | PI3Kα (2Y3A) | Not specified | Val828, Lys779 | 9.9 |
| Diethanolamine-substituted ZSTK474 analog (6b) | PI3Kα (2Y3A) | Not specified | Val828, Lys779 | 3.7 |
| Pyrido[2,3-d]pyrimidine Derivative 1 | VEGFR-2 (4ASD) | -9.8 | Cys919, Asp1046 | 150 (Anticancer) |
| Pyrido[2,3-d]pyrimidine Derivative 2 | VEGFR-2 (4ASD) | -8.5 | Cys919, Glu885 | 250 (Anticancer) |
Table 2: Comparative In Silico Performance of Pyrimidine-Morpholine Hybrids against Cancer Cell Lines
| Compound ID | Target Cell Line | In Silico Docking Score (kcal/mol) vs. DNA | In Vitro IC50 (µM) |
| 2c | SW480 | -7.10 | 24.14 ± 1.87 |
| 2e | SW480 | -7.01 | 31.01 ± 3.04 |
| 2g | SW480 | -7.42 | 5.10 ± 2.12 |
| 2c | MCF-7 | -7.10 | 41.12 ± 2.11 |
| 2e | MCF-7 | -7.01 | 59.01 ± 2.98 |
| 2g | MCF-7 | -7.42 | 19.60 ± 1.13 |
| 5-FU | SW480 | Not Applicable | 4.90 ± 0.83 |
| Cisplatin | SW480 | Not Applicable | 16.10 ± 1.10 |
Note: The docking scores and IC50 values are sourced from different studies and should be used for comparative purposes within the context of each study.
Experimental Protocols
A generalized experimental protocol for in silico molecular docking of pyrimidine-based kinase inhibitors is outlined below. This protocol is based on methodologies reported in various cited studies.[1]
Molecular Docking Protocol
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., PI3Kα, mTOR, VEGFR-2) is retrieved from the Protein Data Bank (PDB).
-
Water molecules, co-crystallized ligands, and ions not essential for binding are removed.
-
Polar hydrogen atoms are added, and Kollman charges are assigned to the protein structure.
-
The prepared protein is saved in the PDBQT format for use with AutoDock Vina.[1]
-
-
Ligand Preparation:
-
The 2D structures of the this compound analogs and other comparative compounds are drawn using chemical drawing software like ChemDraw.
-
The 2D structures are converted to 3D and their energy is minimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed, and rotatable bonds are defined. The ligands are then saved in the PDBQT format.[1]
-
-
Grid Box Generation:
-
A grid box is defined around the active site of the target protein. The size and center of the grid are determined based on the binding site of a co-crystallized ligand or by identifying key active site residues from the literature.[1] The grid box must be large enough to allow the ligand to move and rotate freely.[1]
-
-
Docking Simulation:
-
Molecular docking is performed using software such as AutoDock Vina.
-
The exhaustiveness parameter, which dictates the thoroughness of the conformational search, is typically set to a higher value for more accurate results.[1]
-
The program generates multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score).
-
-
Analysis of Results:
-
The top-ranked docking poses are visualized and analyzed to identify key molecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's active site residues.
-
The docking results are correlated with available in vitro activity data to establish a structure-activity relationship (SAR).
-
Visualizations
The following diagrams illustrate the key concepts and workflows relevant to the in silico study of pyrimidine-based kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
The morpholine moiety is a key feature in many PI3K inhibitors, with its oxygen atom often acting as a hydrogen bond acceptor with the hinge region of the kinase domain.[2] Studies on ZSTK474, a pan-Class I PI3K inhibitor containing two morpholine groups, have shown that replacing one of these morpholines can significantly impact potency and selectivity.[2][3] For instance, substitution with ethanolamine or diethanolamine can maintain high potency against the PI3Kα isoform while reducing activity against other isoforms.[2][3]
In the context of pyrimidine-morpholine hybrids, docking studies have revealed that these compounds can effectively bind to the ATP-binding site of kinases. The pyrimidine core often engages in hydrogen bonding with key hinge region residues, such as Met793 in EGFR. The morpholine group contributes to favorable interactions and can be modified to optimize binding affinity and pharmacokinetic properties. The nature and position of substituents on the pyrimidine ring and any linked aromatic systems play a crucial role in determining the overall activity. For example, electron-withdrawing groups on a phenyl ring attached to the pyrimidine scaffold have been shown to enhance cytotoxic potential in some series of compounds.
Alternative Scaffolds for Comparison
While the pyrimidine-morpholine scaffold is prominent, other heterocyclic systems have also been successfully employed in the design of kinase inhibitors. A common alternative is the quinazoline core, found in first-generation EGFR inhibitors like Erlotinib.[4] Comparative studies have shown that third-generation pyrimidine-based inhibitors, such as Osimertinib, can offer superior efficacy, particularly against mutant forms of EGFR.[4] Another related scaffold is the pyrido[2,3-d]pyrimidine core, which has also been extensively studied for kinase inhibition.[1][5] These alternative scaffolds provide a valuable benchmark for evaluating the performance and potential of novel this compound analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability Analysis of 4-(2,6-dichloropyrimidin-4-yl)morpholine: A Guide to Solvent Selection and Degradation Pathway Assessment
For researchers, scientists, and drug development professionals, understanding the stability of a compound in various solvents is paramount for ensuring the integrity, efficacy, and safety of pharmaceutical products and for the successful execution of chemical research. This guide provides a comparative framework for the stability analysis of 4-(2,6-dichloropyrimidin-4-yl)morpholine, a key heterocyclic intermediate. Due to limited publicly available direct stability data for this specific molecule, this document outlines a comprehensive experimental approach based on established forced degradation principles and the known chemistry of related pyrimidine and morpholine derivatives.[1][2][3]
Overview of this compound
This compound is a substituted pyrimidine with reactive chloro groups, making it a versatile building block in medicinal chemistry. Its physicochemical properties, including a melting point of approximately 125°C and solubility in solvents like dichloromethane and ethyl acetate, suggest a relatively stable solid form.[4][5] However, its stability in solution, particularly under stress conditions, is critical for its application in synthesis and formulation. The morpholine moiety is a common functional group in organic chemistry and pharmaceuticals, while the dichloropyrimidine core is susceptible to nucleophilic substitution and hydrolysis, which are potential degradation pathways.
Proposed Solvents for Comparative Stability Assessment
The choice of solvent can significantly impact the stability of a compound. The following solvents are proposed for a comprehensive stability study, covering a range of polarities and functionalities relevant to pharmaceutical development:
-
Aqueous Systems:
-
Purified Water
-
pH 1.2 Buffer (simulated gastric fluid)
-
pH 6.8 Buffer (simulated intestinal fluid)
-
pH 9.0 Buffer
-
-
Polar Protic Solvents:
-
Methanol
-
Ethanol
-
-
Polar Aprotic Solvents:
-
Acetonitrile
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
-
Non-Polar Solvents:
-
Dichloromethane
-
Ethyl Acetate
-
Quantitative Stability Data Summary
The following table presents a template for summarizing the results of a forced degradation study of this compound in the selected solvents. The data would be generated using the experimental protocols outlined in the subsequent section.
| Solvent System | Stress Condition | Time (hours) | Initial Concentration (µg/mL) | Remaining Parent Compound (%) | Degradation Products Detected | Observations |
| pH 1.2 Buffer | Acid Hydrolysis (0.1 N HCl, 60°C) | 0, 2, 4, 8, 24 | 100 | |||
| Purified Water | Neutral Hydrolysis (60°C) | 0, 2, 4, 8, 24 | 100 | |||
| pH 9.0 Buffer | Base Hydrolysis (0.1 N NaOH, 60°C) | 0, 2, 4, 8, 24 | 100 | |||
| Methanol | Oxidative (3% H₂O₂, RT) | 0, 2, 4, 8, 24 | 100 | |||
| Acetonitrile | Thermal (60°C) | 0, 24, 48, 72 | 100 | |||
| Dichloromethane | Photolytic (ICH Q1B) | 0, 1.2 million lux hours | 100 | |||
| DMSO | Long-term Storage (2-8°C) | 0, 1 week, 1 month | 100 |
Experimental Protocols
A comprehensive stability study should involve forced degradation under various stress conditions to identify potential degradation products and pathways.[2][3]
Forced Degradation Study Protocol
This protocol is designed to assess the intrinsic stability of this compound.[2]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 N HCl. Incubate the solution at 60°C. Withdraw samples at specified time points, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the target concentration.
-
Base Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH. Incubate at 60°C. Withdraw samples at specified time points, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase. Studies on related pyrimidine derivatives have shown instability in strongly alkaline solutions.[1][6]
-
Oxidative Degradation: To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature. Withdraw samples at specified time points and dilute with the mobile phase.
-
Thermal Degradation: Prepare solutions of the compound in various solvents (e.g., methanol, acetonitrile, DMSO) at the target concentration. Store the solutions in a temperature-controlled oven at 60°C. Withdraw samples at specified time points.
-
Photolytic Degradation: Prepare solutions of the compound in photostable solvents (e.g., acetonitrile, water) and expose them to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
Stability-Indicating Analytical Method
A validated stability-indicating method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[7][8]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the parent compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the proposed stability analysis of this compound.
Caption: Experimental workflow for the stability analysis of this compound.
Hypothetical Degradation Pathways
Based on the chemical structure, potential degradation pathways for this compound under hydrolytic and oxidative conditions are proposed below. The primary sites of degradation are likely the C-Cl bonds of the pyrimidine ring.
Caption: Hypothetical degradation pathways of this compound.
Comparative Analysis and Recommendations
Upon completion of the proposed studies, the stability of this compound in different solvents can be objectively compared.
-
Aqueous Stability: The data from buffered solutions will reveal the pH-dependent stability profile. Significant degradation under acidic or basic conditions would suggest that pH control is critical during aqueous processing and in formulations. Based on the behavior of related pyrimidine derivatives, greater instability is anticipated under alkaline conditions.[6]
-
Organic Solvent Stability: The stability in organic solvents will guide the selection of appropriate media for chemical reactions, purification, and formulation. For instance, if the compound shows significant degradation in protic solvents like methanol, aprotic solvents such as acetonitrile or dichloromethane may be preferred.
-
Storage Conditions: The results from thermal and photolytic degradation studies will inform the recommended storage conditions. If the compound is found to be light-sensitive, it should be stored in light-resistant containers. The long-term storage data in solvents like DMSO will be valuable for managing compound libraries.
References
- 1. benchchem.com [benchchem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. biomedres.us [biomedres.us]
- 4. This compound CAS#: 52127-83-0 [m.chemicalbook.com]
- 5. 52127-83-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 8. helixchrom.com [helixchrom.com]
Safety Operating Guide
Proper Disposal of 4-(2,6-Dichloropyrimidin-4-yl)morpholine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 4-(2,6-Dichloropyrimidin-4-yl)morpholine, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this chemical waste.
Immediate Safety Considerations
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[1][2][3]
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][4]
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1]
Quantitative Hazard Data Summary
The following table summarizes the key quantitative hazard information derived from the SDS of the parent compounds, morpholine and 4,6-dichloropyrimidine. This data underscores the significant hazards associated with these types of chemicals.
| Hazard Classification | Morpholine | 4,6-Dichloropyrimidine |
| Acute Oral Toxicity | Harmful if swallowed[2] | Category 4[4] |
| Acute Dermal Toxicity | Toxic in contact with skin[2] | Category 4[4] |
| Skin Corrosion/Irritation | Causes severe skin burns[1][2] | Category 1[4] |
| Serious Eye Damage/Irritation | Causes serious eye damage[1][2] | Category 1[4] |
| Flammability | Flammable liquid and vapor[2] | Not classified as flammable |
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound is through a licensed and approved hazardous waste disposal company. Direct chemical neutralization in the lab is not recommended without specific, validated protocols due to the potential for hazardous reactions and byproducts.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, disposable labware) in a dedicated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Waste Segregation:
-
Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials such as strong acids and oxidizing agents.[4]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide them with all necessary information about the waste, including its composition and any known hazards.
-
-
Documentation:
-
Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with institutional and regulatory requirements.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A workflow for the safe disposal of this compound.
Experimental Protocols
As no specific, validated experimental protocols for the chemical degradation or neutralization of this compound were found in the public domain, this guide does not provide any such procedures. Attempting to neutralize this compound without a thoroughly tested protocol could be dangerous. The primary recommendation is to rely on professional hazardous waste disposal services.
By adhering to these guidelines, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
Essential Safety and Operational Guide for Handling 4-(2,6-Dichloropyrimidin-4-yl)morpholine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 4-(2,6-Dichloropyrimidin-4-yl)morpholine. Adherence to these procedures is essential for minimizing risk and ensuring a safe laboratory environment.
Chemical Profile:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 52127-83-0[1] |
| Molecular Formula | C8H9Cl2N3O[1] |
| Appearance | White to light yellow powder to crystal[2] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon)[3][4] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling this compound. The recommendations below are based on the potential hazards associated with its components, dichloropyrimidine and morpholine, which include risks of severe skin and eye damage, respiratory irritation, and toxicity upon contact, inhalation, or ingestion[5][6].
Summary of Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a risk of splashing.[7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are suitable for providing a barrier against dermal absorption.[8][9] Double-gloving is recommended to minimize risk if the outer glove is breached.[9] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned to cover as much skin as possible.[8] |
| Foot Protection | Closed-Toe Shoes | Shoes that cover the entire foot are required. Perforated shoes, sandals, or open-toed footwear are not permitted.[8] |
| Respiratory Protection | Respirator | Handling should occur in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[7] |
Operational Plan: Safe Handling and Disposal
A systematic approach to handling and disposal is critical to prevent contamination and exposure.
Experimental Protocols:
1. Preparation and Engineering Controls:
-
All work should be conducted in a designated area, such as a chemical fume hood, to control exposure.
-
Ensure the fume hood is functioning correctly with sufficient airflow.
-
Minimize the formation of dust and aerosols during handling.
2. Handling Procedure:
-
Before handling, ensure the work area is clean and uncluttered.
-
Inspect all PPE for integrity before use.
-
Don PPE in the following order: gown, respirator, safety goggles, and then gloves (double-gloved).
-
After handling, wash hands and any exposed skin thoroughly with soap and water.
-
Decontaminate the work surface and any equipment used.
Emergency Plan: Spills and Exposure
-
Spills:
-
Exposure:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6]
-
In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[6]
-
If inhaled: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]
-
Disposal Plan:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated materials and disposable PPE should be placed in a sealed, labeled container for hazardous waste disposal.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. 52127-83-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 52127-83-0|this compound|BLD Pharm [bldpharm.com]
- 4. This compound CAS#: 52127-83-0 [m.chemicalbook.com]
- 5. nexchem.co.uk [nexchem.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
